molecular formula C4H12Cl2N2O2 B175816 (S)-methyl 2,3-diaminopropanoate dihydrochloride CAS No. 147857-43-0

(S)-methyl 2,3-diaminopropanoate dihydrochloride

Cat. No.: B175816
CAS No.: 147857-43-0
M. Wt: 191.05 g/mol
InChI Key: MIOQZKCEDSNQNA-QTNFYWBSSA-N
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Description

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a useful research compound. Its molecular formula is C4H12Cl2N2O2 and its molecular weight is 191.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-methyl 2,3-diaminopropanoate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-methyl 2,3-diaminopropanoate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S)-2,3-diaminopropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c1-8-4(7)3(6)2-5;;/h3H,2,5-6H2,1H3;2*1H/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOQZKCEDSNQNA-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147857-43-0
Record name Methyl 2,3-diaminopropionate dihydrochloride, (2S)-
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Record name (S)-Methyl 2,3-diaminopropanoate dihydrochloride
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Record name METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-
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Foundational & Exploratory

(S)-Methyl 2,3-Diaminopropanoate Dihydrochloride: A Comprehensive Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a chiral amino acid derivative of significant interest in medicinal chemistry and drug development.[1] Its unique trifunctional nature, possessing a stereochemically defined center, a methyl ester, and two primary amine functionalities, renders it a versatile and valuable building block for the synthesis of complex molecular architectures.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, purification, and analytical characterization. Furthermore, it delves into its critical applications in the development of novel therapeutics, particularly in the fields of neuroscience and inflammation, supported by mechanistic insights and detailed experimental protocols.

Physicochemical Properties and Molecular Identification

A thorough understanding of the fundamental physicochemical properties of (S)-methyl 2,3-diaminopropanoate dihydrochloride is paramount for its effective utilization in research and development.

Molecular Structure and Weight

The molecular structure of (S)-methyl 2,3-diaminopropanoate dihydrochloride is characterized by a propanoate backbone with amino groups at the C2 and C3 positions, a methyl ester at C1, and a chiral center at the C2 position with the (S)-configuration. The two amine groups are protonated, forming a dihydrochloride salt.

Molecular Formula: C₄H₁₂Cl₂N₂O₂[2]

Molecular Weight: 191.06 g/mol [2]

The precise molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for mass spectrometry analysis.

Key Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial:

IdentifierValueSource
CAS Number 147857-43-0[2]
IUPAC Name methyl (2S)-2,3-diaminopropanoate dihydrochloride[2]
InChI Key MIOQZKCEDSNQNA-QTNFYWBSSA-N[2]

Synthesis and Purification: A Protocol Driven by Stereochemical Integrity

The enantioselective synthesis of (S)-methyl 2,3-diaminopropanoate dihydrochloride is pivotal to its application, as the biological activity of its derivatives is often stereospecific. The most common and reliable synthetic strategies commence from readily available chiral precursors, such as L-serine, and employ protecting group chemistry to ensure regioselectivity and preserve the desired stereochemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge, highlighting the key transformations required. The primary strategy involves the derivatization of a protected L-serine derivative.

Retrosynthesis Target (S)-methyl 2,3-diaminopropanoate dihydrochloride Protected_DAP N-protected (S)-methyl 2,3-diaminopropanoate Target->Protected_DAP Deprotection & Salt Formation Protected_Serine N,O-diprotected L-serine methyl ester Protected_DAP->Protected_Serine Azide introduction or equivalent L_Serine L-Serine Protected_Serine->L_Serine Protection & Esterification

Caption: Retrosynthetic pathway for (S)-methyl 2,3-diaminopropanoate dihydrochloride.

Step-by-Step Synthesis Protocol

This protocol is a representative example based on established literature procedures, starting from N-Boc-L-serine.[3]

Step 1: Esterification of N-Boc-L-serine

  • To a solution of N-Boc-L-serine (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.1 equivalents).[3]

  • Cool the mixture to 0°C in an ice bath and add methyl iodide (2 equivalents).[3]

  • Stir the reaction at room temperature for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).[3]

  • Upon completion, partition the reaction mixture between ethyl acetate and water.

  • Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester as an oil.[3]

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

  • Dissolve the N-Boc-L-serine methyl ester (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

  • Stir the reaction at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the mesylated intermediate.

Step 3: Azide Substitution

  • Dissolve the mesylated intermediate (1 equivalent) in DMF.

  • Add sodium azide (3 equivalents) and heat the reaction mixture to 60-70°C for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-azidopropanoate.

Step 4: Reduction of the Azide

  • Dissolve the azido compound (1 equivalent) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate to obtain (S)-methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate.

Step 5: Deprotection and Dihydrochloride Salt Formation

  • Dissolve the crude product from the previous step in a minimal amount of methanol or 1,4-dioxane.

  • Add an excess of a saturated solution of hydrochloric acid in diethyl ether or a 4M HCl solution in dioxane.

  • Stir the mixture at room temperature for 2-4 hours, during which the dihydrochloride salt will precipitate.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (S)-methyl 2,3-diaminopropanoate dihydrochloride as a white to off-white solid.

Purification

For many applications, the precipitated product from the final step is of sufficient purity. However, for highly sensitive applications, further purification can be achieved through:

  • Recrystallization: A mixture of methanol and diethyl ether or ethanol and water can be used for recrystallization.[4]

  • Lyophilization: For removal of residual solvents and to obtain a fine, amorphous powder, lyophilization from a 10% acetic acid solution can be employed.

Analytical Characterization for Quality Assurance

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

¹H NMR (D₂O) ¹³C NMR (D₂O)
Chemical Shift (ppm) Assignment
~3.90 (s, 3H)-OCH₃
~4.20 (t, 1H)H-2
~3.50 (m, 2H)H-3

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the free amine.

Chromatographic Analysis: Ensuring Enantiomeric Purity

The enantiomeric purity is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this determination.[5][6]

Experimental Protocol: Chiral HPLC

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H or equivalent is recommended.[5]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine is typically used. The exact ratio needs to be optimized for the specific column and system.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210-220 nm.

  • Sample Preparation: The dihydrochloride salt is dissolved in the mobile phase. Derivatization is generally not required for direct methods on a CSP.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Injector Injector Sample->Injector Column Chiral Stationary Phase Column Injector->Column Mobile Phase Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Integration Chromatogram->Integration Peak Area Purity Purity Integration->Purity Calculate ee%

Caption: Workflow for chiral HPLC analysis.

Applications in Drug Discovery and Development

The unique structural features of (S)-methyl 2,3-diaminopropanoate dihydrochloride make it a valuable starting material for the synthesis of a variety of biologically active molecules.

Neuroscience: Targeting NMDA Receptors

(S)-methyl 2,3-diaminopropanoate shares structural similarities with D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[7] The NMDA receptor is a glutamate-gated ion channel that plays a vital role in synaptic plasticity, learning, and memory.[7][8] Its dysfunction is implicated in several neurodegenerative disorders.[7][8]

Mechanism of Action: NMDA receptor activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[8][9] (S)-methyl 2,3-diaminopropanoate and its derivatives can act as ligands at the co-agonist binding site, modulating receptor activity.[10] This makes it a valuable scaffold for designing novel NMDA receptor modulators for the potential treatment of conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia.[7][8]

NMDA_Receptor_Activation Receptor NMDA Receptor Ion Channel (Blocked by Mg²⁺) Activation Channel Opening Ca²⁺ Influx Synaptic Plasticity Receptor:ion->Activation Depolarization removes Mg²⁺ block Glutamate Glutamate Glutamate->Receptor CoAgonist Co-agonist (e.g., D-Serine or analogue) CoAgonist->Receptor

Caption: Simplified mechanism of NMDA receptor activation.

Anti-inflammatory Agents: Integrin Antagonists

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions and are key players in inflammatory processes.[11] The α4β7 integrin, for instance, is crucial for lymphocyte trafficking to the gastrointestinal tract, and its inhibition is a therapeutic strategy for inflammatory bowel disease.[11] (S)-methyl 2,3-diaminopropanoate dihydrochloride has been utilized as a key building block in the synthesis of potent and selective integrin antagonists.[12][13] Its diamino functionality allows for the introduction of diverse substituents to optimize binding affinity and selectivity for specific integrin subtypes.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling (S)-methyl 2,3-diaminopropanoate dihydrochloride.

  • Hazard Statements: May cause skin and serious eye irritation.[2][14]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[14]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and protected from moisture.[14]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a chiral building block with significant potential in the synthesis of novel therapeutics. Its well-defined stereochemistry and multiple functional groups provide a versatile platform for the design of complex molecules with specific biological targets. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for its successful application in drug discovery and development programs. The continued exploration of this and similar chiral synthons will undoubtedly contribute to the advancement of medicinal chemistry and the creation of new and improved treatments for a range of diseases.

References

  • Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]

  • Journal of Neuroscience. (2005, August 24). Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are NMDA receptor agonists and how do they work?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Activation Mechanisms of the NMDA Receptor. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are NMDA receptor partial agonists and how do they work?. Retrieved from [Link]

  • PubMed Central. (n.d.). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]

  • Supporting Materials. (n.d.). Supporting Materials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (500 MHz) and 13 C (125 MHz) NMR Data of Compounds 2 and 3. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-Methyl 2,3-diaminopropanoate dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]

  • PubMed. (2020, March 13). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]

  • PubMed Central. (n.d.). A general chemical principle for creating closure-stabilizing integrin inhibitors. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • MDPI. (n.d.). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pilot-Plant Preparation of an αvβ3 Integrin Antagonist. Part 2. Synthesis of N-[2-(5-Hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of integrin antagonists containing trans- and cis-2,5-disubstituted THF rings. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • PubMed Central. (n.d.). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Retrieved from [Link]

  • MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN112279817A - Preparation method of high-purity pramipexole dihydrochloride.
  • PubMed. (n.d.). Selective alpha4beta7 integrin antagonists and their potential as antiinflammatory agents. Retrieved from [Link]

  • SciSpace. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-Serine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,3-diaminopropanoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Purification of S‐Methyl‐2‐chloropropionate from Enantiomer Mixtures by Three‐Phase Crystallization | Request PDF. Retrieved from [Link]

  • PubMed. (2014, May 8). Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Synthesis of (S)-methyl 2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a chiral amino acid derivative of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure, featuring two amino groups and a methyl ester, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules, including peptidomimetics, enzyme inhibitors, and pharmaceuticals.[1][3] Notably, it serves as a crucial building block in the development of compounds targeting neurodegenerative diseases like Alzheimer's and schizophrenia due to its structural resemblance to the neuromodulator N-methyl-D-aspartate (NMDA).[1] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, focusing on the underlying chemical principles, experimental considerations, and methodological details relevant to researchers and drug development professionals.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of (S)-methyl 2,3-diaminopropanoate dihydrochloride fundamentally involves the stereoselective introduction of two amino functionalities onto a three-carbon backbone, followed by esterification of the carboxylic acid. The key challenge lies in controlling the stereochemistry at the C2 position to obtain the desired (S)-enantiomer. Several strategic approaches have been developed, each with its own advantages and limitations.

Route 1: Synthesis from Chiral Precursors (e.g., d-Serine)

A common and effective strategy involves starting with a readily available and enantiomerically pure precursor, such as d-serine. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter.

A representative synthetic pathway starting from d-serine is outlined below.[4][5][6] The core of this strategy is the transformation of the hydroxyl group of serine into an amino group with retention or controlled inversion of configuration.

G D_Serine Nα-Fmoc-O-tert-butyl-d-serine Aldehyde Chiral Aldehyde Intermediate D_Serine->Aldehyde Reduction (e.g., LiAlH4) Diaminopropanol Nα-Fmoc, Nβ-Protected-2,3-diaminopropanol Aldehyde->Diaminopropanol Reductive Amination (e.g., primary amine/sulfonamide, Ti(OiPr)4, NaBH3CN) Diamino_acid Nα-Fmoc, Nβ-Protected-2,3-diaminopropanoic acid Diaminopropanol->Diamino_acid Oxidation (e.g., TCCA/TEMPO) Methyl_ester Protected (S)-methyl 2,3-diaminopropanoate Diamino_acid->Methyl_ester Esterification (e.g., CH2N2 or MeOH/H+) Final_Product (S)-methyl 2,3-diaminopropanoate dihydrochloride Methyl_ester->Final_Product Deprotection & Salt Formation (e.g., TFA, HCl)

Caption: Synthesis from d-Serine.

Causality Behind Experimental Choices:

  • Starting Material: Nα-Fmoc-O-tert-butyl-d-serine is chosen for its pre-defined stereochemistry and orthogonal protecting groups, allowing for selective manipulation of the functional groups.[4][5][6]

  • Reductive Amination: The use of a Lewis acid like titanium(IV) isopropoxide facilitates the formation of an imine intermediate from the aldehyde, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride.[4][6] This method is highly effective for introducing the second amino group.

  • Oxidation: The TEMPO/TCCA (trichloroisocyanuric acid) system is a mild and efficient method for oxidizing the primary alcohol to a carboxylic acid without affecting the sensitive amino protecting groups.[4]

  • Esterification and Deprotection: The final steps involve standard procedures for ester formation and the removal of protecting groups, followed by treatment with hydrochloric acid to yield the stable dihydrochloride salt.[1]

Route 2: Asymmetric Synthesis via Chiral Auxiliaries

Another powerful approach involves the use of chiral auxiliaries to direct the stereoselective formation of the C-N bond. The Schöllkopf bislactim ether method is a classic example of this strategy.

G Bislactim_Ether Bislactim Ether (from Glycine and Chiral Auxiliary) Alkylated_Intermediate α-Alkylated Bislactim Ether Bislactim_Ether->Alkylated_Intermediate Asymmetric α-Alkylation (e.g., dibromomethane) Azide_Intermediate Azide Displaced Intermediate Alkylated_Intermediate->Azide_Intermediate Azide Displacement Diamino_acid_ester Protected Diamino Acid Ester Azide_Intermediate->Diamino_acid_ester Reduction and Hydrolysis Final_Product (S)-methyl 2,3-diaminopropanoate dihydrochloride Diamino_acid_ester->Final_Product Deprotection & Salt Formation

Caption: Asymmetric Synthesis via Chiral Auxiliary.

Expertise & Experience Insights:

  • The Schöllkopf method provides excellent stereocontrol, with diastereomeric excesses often exceeding 95%.[7]

  • The choice of the electrophile in the alkylation step is critical. Dibromomethane is used to introduce a bromomethyl group, which can then be displaced by an azide to install the second nitrogen functionality.[7]

  • Subsequent reduction of the azide and hydrolysis of the bislactim ether yields the desired α,β-diamino acid derivative.

Route 3: Modern Catalytic Asymmetric Methods

Recent advances in catalysis have opened up new avenues for the efficient and enantioselective synthesis of α,β-diamino acids. These methods often involve catalytic asymmetric Mannich reactions or the ring-opening of aziridines.

  • Enzymatic Mannich Reactions: Engineered pyridoxal 5'-phosphate (PLP)-dependent enzymes can catalyze stereoselective Mannich-type reactions between α-amino acids and imines, providing a direct and atom-economical route to unprotected α,β-diamino acids.[8][9][10] This biocatalytic approach offers high enantio- and diastereocontrol under mild reaction conditions.[8][9][10]

  • Ring-Opening of Aziridines: The reaction of N-benzylaziridine-2-carboxylate with an azide nucleophile in an acidic aqueous medium can produce a 3-amino-2-azidopropionate intermediate.[11] This reaction proceeds with complete inversion of configuration at the reaction center.[11] Subsequent reduction of the azide and deprotection yields the desired product.

G Diamino_Acid_Enzymatic Diamino_Acid_Enzymatic Final_Product_Enzymatic (S)-methyl 2,3-diaminopropanoate dihydrochloride Diamino_Acid_Enzymatic->Final_Product_Enzymatic Esterification & Salt Formation Diamino_Ester_Aziridine Diamino_Ester_Aziridine Final_Product_Aziridine (S)-methyl 2,3-diaminopropanoate dihydrochloride Diamino_Ester_Aziridine->Final_Product_Aziridine Deprotection & Salt Formation

Caption: Modern Catalytic Asymmetric Routes.

Experimental Protocols: A Self-Validating System

The following protocol is a representative example for the final deprotection and salt formation step, a crucial transformation in many of the discussed synthetic routes.

Protocol: Deprotection and Dihydrochloride Salt Formation

This protocol describes the removal of a Boc protecting group and subsequent formation of the dihydrochloride salt.

Materials:

  • N-Boc protected (S)-methyl 2,3-diaminopropanoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 10% Acetic acid in water

  • Hydrochloric acid (e.g., 4M in dioxane or gaseous HCl)

Procedure:

  • Deprotection: Dissolve the N-Boc protected (S)-methyl 2,3-diaminopropanoate in a 1:1 mixture of TFA and DCM.[1]

  • Stir the reaction mixture at room temperature for 3 hours.[1] Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Remove the solvent and excess TFA under reduced pressure.[1]

  • Dissolve the crude residue in 10% acetic acid and lyophilize to obtain the crude product.[1]

  • Purification: For removal of residual TFA, repeated lyophilization from water may be necessary.[1]

  • Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., methanol or diethyl ether) and treat with a solution of hydrochloric acid (e.g., 4M HCl in dioxane or by bubbling HCl gas) until precipitation is complete.

  • Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield (S)-methyl 2,3-diaminopropanoate dihydrochloride as a solid.

Trustworthiness through Self-Validation:

  • Monitoring: The progress of the deprotection should be carefully monitored to avoid side reactions or incomplete conversion.

  • Purity Assessment: The purity of the final product should be confirmed by analytical methods such as NMR spectroscopy, mass spectrometry, and elemental analysis.

  • Chiral Integrity: The enantiomeric purity should be verified using a chiral chromatography method (e.g., chiral HPLC or GC).

Data Presentation: Comparison of Synthetic Routes

Synthetic RouteKey FeaturesAdvantagesDisadvantagesTypical Yields
From Chiral Precursors (d-Serine) Utilizes the inherent chirality of the starting material.Readily available starting material, well-established procedures.Multi-step synthesis.68-73% overall yield.[4]
Asymmetric Synthesis (Schöllkopf Method) Employs a chiral auxiliary for stereocontrol.High enantioselectivity (>95% ee).[7]Requires stoichiometric amounts of the chiral auxiliary.Good to excellent.
Enzymatic Mannich Reaction Biocatalytic approach with high stereoselectivity.Mild reaction conditions, atom-economical, environmentally friendly.Enzyme availability and stability can be a concern.High.[8][9]
Aziridine Ring-Opening Nucleophilic ring-opening of a chiral aziridine.Direct introduction of the second amino group with stereochemical inversion.Synthesis of the chiral aziridine precursor is required.High (e.g., 95% for the ring-opening step).[11]

Conclusion

The synthesis of (S)-methyl 2,3-diaminopropanoate dihydrochloride can be achieved through several distinct and effective routes. The choice of a particular synthetic strategy will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity and enantiomeric excess. The classical approach utilizing chiral precursors like d-serine remains a robust and reliable method. However, modern catalytic asymmetric methods, particularly enzymatic approaches, offer promising alternatives that are often more efficient and environmentally benign. For any chosen route, careful optimization of reaction conditions and rigorous analytical characterization are paramount to ensure the production of this valuable building block with the high degree of quality required for its applications in drug discovery and development.

References

  • Liu, et al. (2024). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Journal of the American Chemical Society. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Liu, et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. PubMed. [Link]

  • Mittendorf, J., & Hatwig, A. (1996). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-278).
  • Frey, P. A. (2004). METHODS FOR THE PREPARATION OF β-AMINO ACIDS.
  • Liu, et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society. [Link]

  • Avenoza, A., et al. (2006). α,γ-Diamino Acids: Asymmetric Synthesis of New Constrained 6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Maulide, N., et al. (2022). A new method for the synthesis of β-amino acids. University of Vienna. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

  • Gerlach, C., et al. (2013). Process for the preparation of enantiomeric forms of 2,3-diaminopropionic acid derivatives.
  • Sannino, F., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules. [Link]

  • Sannino, F., et al. (2020). Reductive amination of 3: synthesis of the 2,3-diaminopropanol... ResearchGate. [Link]

  • Sannino, F., et al. (2020). (PDF) 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. ResearchGate. [Link]

  • Sannino, F., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PubMed. [Link]

  • Ha, H.-J., et al. (2005). Preparation of 2,3-diaminopropionate from ring opening of aziridine-2-carboxylate. Tetrahedron Letters. [Link]

  • Chiu, R., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. PubMed. [Link]

  • Kries, H., et al. (2018). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science. [Link]

  • Englund, E. A., et al. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. [Link]

  • MySkinRecipes. (S)-Methyl 2,3-diaminopropanoate dihydrochloride. [Link]

  • Global Substance Registration System. METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-. [Link]

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(S)-Methyl 2,3-Diaminopropanoate Dihydrochloride: A Multifaceted Tool in Biochemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

Abstract

(S)-Methyl 2,3-diaminopropanoate dihydrochloride (Dap-OMe) is a chiral amino acid derivative whose significance in the scientific community stems not from a single, defined mechanism of action, but from its versatile roles as a research tool and a synthetic building block. This technical guide provides an in-depth exploration of the compound's multifaceted interactions within biological and chemical systems. We will delve into its function as a structural analog for studying the N-methyl-D-aspartate (NMDA) receptor, its role as a substrate in enzymatic pathways, and its critical application as a precursor in the synthesis of novel therapeutic agents, including monobactam antibiotics and modified peptides. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Versatility of a Chiral Building Block

(S)-Methyl 2,3-diaminopropanoate dihydrochloride is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). Its structure, featuring a primary amine on the side chain and a methyl-esterified carboxyl group, provides a unique combination of functionalities that have been exploited in various fields of study. While not a therapeutic agent in itself, its "mechanism of action" can be understood through the distinct ways it participates in and facilitates scientific investigation and discovery. This guide will explore these actions in three primary contexts: its interaction with neuronal receptors, its processing by enzymes, and its utility in chemical synthesis.

Action as a Neuromodulator Analog: Investigating the NMDA Receptor

A key area of interest for Dap-OMe is its structural similarity to the neuromodulator N-methyl-D-aspartate (NMDA)[1]. This resemblance allows it to be used as a tool to probe the function and dysfunction of the NMDA receptor, a critical component in synaptic plasticity, learning, and memory.

The NMDA Receptor and its Significance

The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows for the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events that are fundamental to many neurological processes. Dysregulation of NMDA receptor activity is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia[1].

Dap-OMe as a Research Tool for NMDA Receptor Studies

Due to its structural analogy to NMDA, (S)-methyl 2,3-diaminopropanoate dihydrochloride can be utilized in competitive binding assays and functional studies to investigate the ligand-binding domains of the NMDA receptor. While not a potent agonist or antagonist itself, its interactions can provide valuable information about the steric and electronic requirements for ligand recognition at the receptor's active site.

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor Occupancy

This protocol outlines a general procedure for a competitive binding assay to assess the interaction of Dap-OMe with the NMDA receptor.

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

    • Wash the pellet multiple times with buffer to remove endogenous ligands.

  • Binding Assay:

    • Incubate the prepared membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653).

    • Add increasing concentrations of (S)-methyl 2,3-diaminopropanoate dihydrochloride to compete with the radioligand for binding.

    • Incubate the mixture at a controlled temperature to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Dap-OMe concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of Dap-OMe required to inhibit 50% of the specific binding of the radioligand.

Enzymatic Conversion: A Substrate in Metabolic Pathways

(S)-Methyl 2,3-diaminopropanoate dihydrochloride can also act as a substrate for various enzymes, most notably 2,3-diaminopropionate ammonia-lyase[1]. This interaction highlights its role in amino acid metabolism and its potential to influence biochemical pathways.

The Role of 2,3-Diaminopropionate Ammonia-Lyase

2,3-Diaminopropionate ammonia-lyase is an enzyme that catalyzes the conversion of 2,3-diaminopropionate to pyruvate and ammonia. This enzymatic reaction is a key step in the catabolism of this non-proteinogenic amino acid.

Dap-OMe in Enzymatic Assays

The conversion of Dap-OMe by enzymes can be monitored to study enzyme kinetics and inhibition. The methyl ester group may influence the rate of binding and turnover compared to the unesterified L-Dap.

Diagram: Enzymatic Conversion of (S)-Methyl 2,3-Diaminopropanoate

Enzymatic_Conversion DapOMe (S)-Methyl 2,3-Diaminopropanoate Enzyme 2,3-Diaminopropionate Ammonia-Lyase DapOMe->Enzyme Substrate Binding Products Metabolites (e.g., Pyruvate, Ammonia) Enzyme->Products Catalysis

Caption: Enzymatic conversion of Dap-OMe by 2,3-diaminopropionate ammonia-lyase.

A Foundational Component in Synthesis: Building Novel Molecules

Perhaps the most significant "action" of (S)-methyl 2,3-diaminopropanoate dihydrochloride is its role as a chiral building block in organic synthesis. Its stereochemical purity and dual amino functionalities make it a valuable precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals and peptidomimetics[1][2][3].

Synthesis of Monobactam Antibiotics

Non-proteinogenic α,β-diamino acids like L-2,3-diaminopropionate (the unesterified form of Dap-OMe) are the structural backbone of the azetidinone "warhead" of monobactams, a class of β-lactam antibiotics[2]. Dap-OMe serves as a key precursor in the synthesis of novel monobactam analogs aimed at combating antibiotic resistance.

Modification of Peptides

The unesterified form, diaminopropionic acid (Dap), is incorporated into peptide sequences to modulate their biological activity. For instance, replacing lysine residues with Dap in antimicrobial peptides (AMPs) has been shown to reduce hemolytic activity against human red blood cells, thereby increasing the therapeutic index[4]. The primary amine on the side chain of Dap also allows for the creation of pH-sensitive drug delivery systems[4].

Diagram: Role of Dap-OMe in Synthetic Pathways

Synthetic_Pathways cluster_0 Synthesis of Bioactive Molecules DapOMe (S)-Methyl 2,3-Diaminopropanoate Dihydrochloride Monobactams Monobactam Antibiotics DapOMe->Monobactams Precursor Peptides Modified Peptides (e.g., AMPs) DapOMe->Peptides Precursor (as Dap)

Caption: Dap-OMe as a central precursor in the synthesis of bioactive compounds.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₄H₁₂Cl₂N₂O₂[1]
Molecular Weight 191.06 g/mol [5]
CAS Number 147857-43-0[1]
Physical Form Solid
Storage Temperature Room Temperature[6]

Conclusion: A Molecule of Diverse Action

The mechanism of action of (S)-methyl 2,3-diaminopropanoate dihydrochloride is not that of a conventional drug, but rather of a versatile chemical tool that enables significant advances in neuroscience, enzymology, and medicinal chemistry. Its ability to act as a structural mimic, an enzymatic substrate, and a synthetic precursor underscores its importance in the modern research and development landscape. By understanding these multifaceted "actions," scientists can continue to leverage this compound to unravel complex biological processes and design the next generation of therapeutic agents.

References

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC - NIH. [Link]

  • METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)- - gsrs. [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - MDPI. [Link]

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - Chemical Science (RSC Publishing). [Link]

  • (PDF) Synthesis of functionalized 2,3- diaminopropionates and their potential for directed monobactam biosynthesis † - ResearchGate. [Link]

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A Technical Guide to the Solubility of (S)-methyl 2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of (S)-methyl 2,3-diaminopropanoate dihydrochloride. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. Instead, it offers a framework for understanding, determining, and predicting the solubility of this chiral amino acid derivative, reflecting the realities of working with novel or sparsely characterized compounds.

Introduction: The Significance of Solubility in Drug Development

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a chiral building block with significant potential in pharmaceutical synthesis.[1][2] Its dual amino functionality and defined stereochemistry make it a valuable precursor for a variety of biologically active molecules.[1] However, like any compound destined for pharmaceutical application, its solubility is a critical physicochemical parameter. Solubility governs not only the feasibility of synthetic reactions and purification schemes but also profoundly impacts a drug's formulation, bioavailability, and ultimately, its therapeutic efficacy. Poor aqueous solubility, for instance, can present significant challenges in developing viable dosage forms.

This guide will therefore equip the reader with the foundational knowledge and practical methodologies required to thoroughly characterize the solubility profile of (S)-methyl 2,3-diaminopropanoate dihydrochloride.

Physicochemical Properties Influencing Solubility

The solubility of (S)-methyl 2,3-diaminopropanoate dihydrochloride is intrinsically linked to its molecular structure and the resulting physicochemical properties. As a dihydrochloride salt of a methyl esterified amino acid, several factors come into play:

  • Ionization State (pKa and pH): The presence of two amino groups means the molecule's net charge is highly dependent on the pH of the solvent.[3] The pKa values of these groups will dictate the pH range at which the molecule is cationic, zwitterionic, or neutral. Generally, the salt form is expected to be most soluble in aqueous solutions where it can fully dissociate. The solubility of amino acids is typically lowest at their isoelectric point and increases in acidic or basic conditions.[4]

  • Polarity and Hydrogen Bonding: The amino and ester groups contribute to the molecule's polarity and its capacity for hydrogen bonding with solvent molecules. These interactions are key to the dissolution process.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. This is influenced by the compound's melting point and enthalpy of fusion.[5]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium or thermodynamic solubility is the shake-flask method .[1] This "gold standard" approach ensures that the solution is fully saturated and in equilibrium with the solid phase.

The Shake-Flask Protocol: A Step-by-Step Guide

This protocol outlines the rigorous process for determining the thermodynamic solubility of (S)-methyl 2,3-diaminopropanoate dihydrochloride.

Objective: To determine the equilibrium solubility in a given solvent at a specified temperature.

Materials:

  • (S)-methyl 2,3-diaminopropanoate dihydrochloride

  • Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column

Methodology:

  • Preparation: Add an excess amount of (S)-methyl 2,3-diaminopropanoate dihydrochloride to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant through a syringe filter.[6]

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated chiral HPLC method.[7][8]

  • Data Analysis: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram: Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Data Analysis A Add excess solid to known volume of solvent B Seal and agitate at controlled temperature (24-48h) A->B Establish Equilibrium C Centrifuge or filter to remove undissolved solid B->C Isolate Saturated Solution D Dilute supernatant C->D Prepare for Analysis E Analyze concentration by Chiral HPLC D->E Measure Analyte F Calculate Solubility (e.g., mg/mL) E->F Final Calculation

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Predictive Approaches to Solubility

Given the time-consuming nature of experimental solubility determination, predictive models are invaluable, especially in the early stages of drug development.

Thermodynamic Modeling with PC-SAFT

The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a powerful equation of state that can be used to model the solubility of complex molecules like amino acids.[5] This approach requires key physical properties of the compound, which can be experimentally determined.

Key Inputs for PC-SAFT Modeling:

  • Melting Temperature (Tm) and Enthalpy of Fusion (ΔHfus): For compounds that decompose upon heating, these values can be determined using Fast Scanning Calorimetry (FSC).[5]

  • Heat Capacity: The difference in heat capacity between the solid and liquid forms is also required.[5]

By combining these experimental inputs with the PC-SAFT framework, it is possible to predict the solubility of amino acids in various solvents over a range of temperatures with good accuracy.[5]

Group Contribution Methods

Approaches like the SAFT-γ Mie group-contribution method can predict the solubility of amino acids and peptides by breaking down the molecule into its constituent functional groups.[9][10][11] This method uses pre-characterized group interaction parameters to model the behavior of the whole molecule, allowing for the prediction of solubility in different solvents and at varying pH levels.[9][10][11]

Data Summary and Considerations

Solvent SystemExpected Solubility TrendRationale
Aqueous Buffers
pH 1-2HighFully protonated, cationic form enhances interaction with water.
pH 4-6LowerApproaching the isoelectric point, reduced net charge decreases solubility.[4]
pH 7.4 (PBS)Moderate to HighLikely exists as a charged species, promoting solubility.
pH 9-10HighDeprotonation can lead to a charged species, increasing solubility.
Organic Solvents
WaterExpected to be solubleAs a dihydrochloride salt.
Methanol / EthanolLikely solublePolar protic solvents capable of hydrogen bonding.
DMSOLikely solublePolar aprotic solvent.
DichloromethaneLowNon-polar solvent, poor interaction with the charged salt form.

Conclusion and Future Work

A thorough understanding of the solubility of (S)-methyl 2,3-diaminopropanoate dihydrochloride is essential for its successful application in pharmaceutical development. This guide has provided a robust framework for both the experimental determination and theoretical prediction of its solubility. The immediate next step for any research program utilizing this compound should be the systematic application of the shake-flask protocol to generate a comprehensive solubility dataset in pharmaceutically relevant solvents and across a range of pH values. This empirical data will serve as the foundation for informed decisions in process chemistry, formulation development, and preclinical studies.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available at: [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). PubMed Central. Available at: [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). ACS Publications. Available at: [Link]

  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (2021). RSC Publishing. Available at: [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. Available at: [Link]

  • Solvation thermodynamics from cavity shapes of amino acids. (n.d.). PMC - NIH. Available at: [Link]

  • Effect of acids and bases on the solubility of amino acids. (1998). Semantic Scholar. Available at: [Link]

  • The solubility-pH profiles of amino acids showing departures from the.... (n.d.). ResearchGate. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (n.d.). ResearchGate. Available at: [Link]

  • Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. (n.d.). Spiral. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Unife. Available at: [Link]

  • Chiral analysis. (n.d.). Wikipedia. Available at: [Link]

  • Is the solubility of amino acids affected by their pH levels?. (2024). Quora. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). MDPI. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). RSC Publishing. Available at: [Link]

  • Melting properties of amino acids and their solubility in water. (2020). PMC - NIH. Available at: [Link]

  • Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. (n.d.). NIH. Available at: [Link]

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Spectroscopic Data of (S)-methyl 2,3-diaminopropanoate dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a chiral amino acid derivative of significant interest in organic synthesis and pharmaceutical development. Its structure, featuring two primary amine functionalities and a methyl ester, makes it a versatile building block for the synthesis of complex nitrogen-containing molecules, including peptidomimetics and therapeutic agents. The stereochemistry at the C2 position is crucial for its application in the development of enantiomerically pure compounds. This guide provides a detailed overview of the expected spectroscopic data for (S)-methyl 2,3-diaminopropanoate dihydrochloride, offering a comprehensive reference for its characterization.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on predicted spectroscopic data and the interpretation of spectral features based on the known structure and principles of spectroscopic analysis. This approach provides a robust framework for researchers to confirm the identity and purity of synthesized (S)-methyl 2,3-diaminopropanoate dihydrochloride.

Molecular Structure and Key Features

The structural formula of (S)-methyl 2,3-diaminopropanoate dihydrochloride is C₄H₁₂Cl₂N₂O₂ with a molecular weight of 191.06 g/mol . The molecule possesses a chiral center at the C2 carbon, and the presence of two primary amine groups, which are protonated in the dihydrochloride salt form, dictates many of its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (S)-methyl 2,3-diaminopropanoate dihydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for this polar, salt-based compound. D₂O is often preferred for its ability to exchange with labile protons (e.g., -NH₃⁺), which can simplify the spectrum.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is a common internal standard for ¹H and ¹³C NMR. However, due to its immiscibility with D₂O, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is recommended for aqueous solutions.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) to achieve optimal resolution.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of (S)-methyl 2,3-diaminopropanoate dihydrochloride is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality Behind the Chemical Shift and Multiplicity
~ 4.0Triplet (t)1HH-2 (methine)The methine proton at the chiral center (C2) is deshielded by the adjacent electron-withdrawing ester and protonated amino groups. It is expected to appear as a triplet due to coupling with the two diastereotopic protons of the adjacent methylene group (H-3).
~ 3.8Singlet (s)3H-OCH₃ (methyl ester)The protons of the methyl ester group are in a relatively shielded environment and appear as a sharp singlet as there are no adjacent protons to couple with.
~ 3.5Doublet (d)2HH-3 (methylene)The two protons on the C3 carbon are diastereotopic due to the adjacent chiral center. They are coupled to the H-2 proton, resulting in a doublet. The deshielding effect is due to the adjacent protonated amino group.
BroadSinglet (s)6H-NH₃⁺ (ammonium)The protons of the two ammonium groups are labile and exchange with the solvent (if D₂O is used, this peak may be absent or significantly attenuated). In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Causality Behind the Chemical Shift
~ 170C=O (ester carbonyl)The carbonyl carbon of the ester group is highly deshielded and appears at the downfield end of the spectrum.
~ 55-OCH₃ (methyl ester)The carbon of the methyl ester group is in a typical range for sp³ carbons attached to an oxygen atom.
~ 52C-2 (methine)The C2 carbon, being attached to two electron-withdrawing groups (ester and ammonium), is significantly deshielded.
~ 40C-3 (methylene)The C3 carbon, attached to a protonated amino group, is also deshielded, but to a lesser extent than C2.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Sample Preparation
  • Method: The spectrum can be obtained using a potassium bromide (KBr) pellet or as a mull (e.g., Nujol). For a KBr pellet, a small amount of the solid sample is finely ground with dry KBr and pressed into a transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectroscopy: Predicted Data and Interpretation
Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Interpretation
3400-2800 (broad)N-H stretch-NH₃⁺ (ammonium)The broad and strong absorption in this region is characteristic of the N-H stretching vibrations of the protonated primary amine groups.
~ 1740C=O stretchEsterA strong, sharp absorption peak around this wavenumber is indicative of the carbonyl stretching of the methyl ester group.
~ 1600N-H bend-NH₃⁺ (ammonium)The asymmetric bending vibration of the ammonium groups typically appears in this region.
~ 1250C-O stretchEsterThe C-O stretching vibration of the ester linkage is expected to give a strong absorption band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable technique for this polar and charged molecule. It is a soft ionization method that typically results in the observation of the protonated molecular ion.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a mixture of water and acetonitrile, and infused into the mass spectrometer.

Mass Spectrometry: Predicted Data and Interpretation

The ESI mass spectrum is expected to show a prominent peak corresponding to the molecular ion of the free base form of the molecule, [M+H]⁺. The dihydrochloride salt will dissociate in solution.

  • Molecular Ion (M): The free base has a molecular formula of C₄H₁₀N₂O₂ and a molecular weight of 118.13 g/mol .

  • Expected [M+H]⁺ Peak: m/z = 119.14

Predicted Fragmentation Pattern:

Under tandem mass spectrometry (MS/MS) conditions, the [M+H]⁺ ion would be expected to fragment through characteristic pathways:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 88.

  • Loss of the entire ester group (-COOCH₃): This would lead to a fragment ion at m/z 59.

  • Cleavage of the C2-C3 bond: This could lead to various smaller fragment ions.

G cluster_mol (S)-methyl 2,3-diaminopropanoate cluster_ms Mass Spectrometry Fragmentation mol H₂N-CH₂-CH(NH₂)-COOCH₃ M_H [M+H]⁺ m/z = 119 frag1 Loss of -OCH₃ m/z = 88 M_H->frag1 frag2 Loss of -COOCH₃ m/z = 59 M_H->frag2

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

References

Biological activity of (S)-methyl 2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of (S)-methyl 2,3-diaminopropanoate dihydrochloride

Executive Summary

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a chiral amino acid derivative with significant potential in various fields of biomedical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known and potential biological activities. As a derivative of L-2,3-diaminopropionic acid (L-Dap), a non-proteinogenic amino acid found in several natural products, this compound is of interest for its potential antimicrobial, neuromodulatory, and neuroprotective properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering insights into its mechanisms of action, experimental protocols for its evaluation, and its applications as a building block in medicinal chemistry.

Chemical and Physicochemical Properties

(S)-methyl 2,3-diaminopropanoate dihydrochloride is the dihydrochloride salt of the methyl ester of (S)-2,3-diaminopropanoic acid. The presence of the chiral center, the two primary amine groups, and the methyl ester functionality contribute to its unique chemical reactivity and potential biological interactions. The dihydrochloride salt form generally enhances its stability and solubility in aqueous solutions, which is advantageous for experimental studies.

PropertyValueSource
CAS Number 147857-43-0[3]
Molecular Formula C₄H₁₂Cl₂N₂O₂[3]
Molecular Weight 191.06 g/mol [4]
Physical Form Solid
Storage Room temperature[3]

Synthesis and Manufacturing

A common laboratory-scale synthesis of (S)-methyl 2,3-diaminopropanoate dihydrochloride involves the deprotection of a suitable N-protected precursor. A representative synthetic workflow is outlined below.

Synthesis_Workflow A N-Boc-(S)-2,3-diaminopropanoic acid methyl ester B Deprotection with HCl in an organic solvent A->B Reagents C (S)-methyl 2,3-diaminopropanoate dihydrochloride B->C Product

Figure 1: General synthetic workflow for (S)-methyl 2,3-diaminopropanoate dihydrochloride.

Step-by-Step Synthesis Protocol:

  • Starting Material: Begin with a commercially available, orthogonally protected form of (S)-2,3-diaminopropanoic acid, such as N-α-Boc-(S)-2,3-diaminopropanoic acid.

  • Esterification: If the carboxylic acid is not already esterified, it can be converted to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas).

  • Deprotection: The Boc protecting group is removed under acidic conditions. A common method is to dissolve the N-Boc protected methyl ester in a suitable organic solvent like dioxane or ethyl acetate and then treat it with a solution of hydrochloric acid in the same solvent.

  • Isolation: The resulting (S)-methyl 2,3-diaminopropanoate dihydrochloride salt typically precipitates from the reaction mixture and can be isolated by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the final product with high purity.

Potential Biological Activities and Mechanisms of Action

While specific biological data for (S)-methyl 2,3-diaminopropanoate dihydrochloride is limited, its structural similarity to L-2,3-diaminopropionic acid (L-Dap) and its derivatives allows for informed postulations about its biological activities.

Antimicrobial Potential

L-Dap is a component of several antibiotics, and various derivatives have shown antimicrobial properties.[1] It is plausible that (S)-methyl 2,3-diaminopropanoate dihydrochloride exhibits similar activity.

Postulated Mechanism of Action: The antimicrobial activity of 2,3-diaminopropionic acid and its derivatives is thought to involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.[5] Some studies suggest that these compounds can inhibit protein synthesis in bacteria.[5]

Hypothetical Minimum Inhibitory Concentrations (MICs): The following table presents hypothetical MIC values based on the known activity of related 2,3-diaminopropionic acid derivatives against common bacterial strains. These values are for illustrative purposes and require experimental verification.

Bacterial StrainHypothetical MIC (µg/mL)
Staphylococcus aureus16 - 64
Escherichia coli32 - 128
Pseudomonas aeruginosa64 - 256
Enterococcus faecalis16 - 64

Protocol for Determining Minimum Inhibitory Concentration (MIC):

  • Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Compound: Prepare a stock solution of (S)-methyl 2,3-diaminopropanoate dihydrochloride in a suitable solvent (e.g., sterile water or DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Assay_Workflow A Prepare bacterial inoculum C Inoculate wells with bacteria A->C B Serial dilution of test compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (lowest concentration with no visible growth) D->E

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuromodulatory and Neuroprotective Effects

Derivatives of 2,3-diaminopropionic acid have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[6][7] Some derivatives have shown agonist or partial agonist activity at the glycine co-agonist site of the NMDA receptor.[6]

NMDA_Receptor NMDA NMDA Receptor GluN1 GluN1 Subunit NMDA->GluN1 GluN2 GluN2 Subunit NMDA->GluN2 Ion_Channel Ion Channel NMDA->Ion_Channel Glycine_Site Glycine Site GluN1->Glycine_Site Glutamate_Site Glutamate Site GluN2->Glutamate_Site Compound (S)-methyl 2,3-diaminopropanoate dihydrochloride Compound->Glycine_Site Potential Interaction

Figure 3: Schematic of the NMDA receptor with the potential interaction site for 2,3-diaminopropionic acid derivatives.

The modulation of NMDA receptors suggests a potential neuroprotective role for (S)-methyl 2,3-diaminopropanoate dihydrochloride, particularly in conditions of excitotoxicity. A related compound, DL-2-amino-3-phosphonopropionic acid, has been shown to protect neurons from oxygen-glucose deprivation-induced injury.[8][9][10]

Proposed Mechanism: By acting as a partial agonist or antagonist at the NMDA receptor, the compound could prevent excessive calcium influx into neurons, a key event in excitotoxic cell death.

Protocol for In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model):

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Oxygen-Glucose Deprivation (OGD): Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-4 hours) to induce injury.

  • Treatment: Treat the cells with varying concentrations of (S)-methyl 2,3-diaminopropanoate dihydrochloride before, during, or after the OGD insult.

  • Reperfusion: After OGD, return the cells to normal culture conditions (glucose-containing medium and normoxic atmosphere) for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using assays such as MTT, LDH release, or live/dead cell staining.

Neuroprotection_Assay_Workflow A Culture neuronal cells B Induce injury (e.g., Oxygen-Glucose Deprivation) A->B C Treat with test compound B->C D Reperfusion C->D E Assess cell viability D->E

Figure 4: Workflow for an in vitro neuroprotection assay.

Enzymatic Interactions

(S)-methyl 2,3-diaminopropanoate is expected to be a substrate for 2,3-diaminopropionate ammonia-lyase, an enzyme that catalyzes the conversion of 2,3-diaminopropionate to pyruvate and ammonia.[11]

Enzyme Kinetics: The following table provides the kinetic parameters for 2,3-diaminopropionate ammonia-lyase from a Pseudomonas species with L-2,3-diaminopropionate as the substrate.

ParameterValueSource
K_m_ 1 mM[12]
Optimal pH 8.0[12]
Optimal Temperature 40°C[12]

Protocol for 2,3-Diaminopropionate Ammonia-Lyase Assay:

This assay measures the production of pyruvate from 2,3-diaminopropionate, which is coupled to the oxidation of NADH by lactate dehydrogenase.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer (pH 8.0), NADH, and lactate dehydrogenase.

  • Enzyme and Substrate: Add the purified 2,3-diaminopropionate ammonia-lyase to the cuvette. Initiate the reaction by adding (S)-methyl 2,3-diaminopropanoate dihydrochloride.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADH oxidation.

Enzymatic_Assay Substrate (S)-methyl 2,3-diaminopropanoate Enzyme 2,3-Diaminopropionate Ammonia-Lyase Substrate->Enzyme Product1 Pyruvate Enzyme->Product1 Product2 Ammonia Enzyme->Product2 Coupling_Enzyme Lactate Dehydrogenase Product1->Coupling_Enzyme NAD NAD+ Coupling_Enzyme->NAD Spectrophotometer Monitor A340 Coupling_Enzyme->Spectrophotometer Decrease in absorbance NADH NADH NADH->Coupling_Enzyme

Figure 5: Principle of the coupled enzymatic assay for 2,3-diaminopropionate ammonia-lyase.

Applications in Drug Discovery and Development

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a valuable chiral building block for the synthesis of more complex molecules.[3] Its two primary amine groups offer sites for differential functionalization, making it a versatile scaffold in medicinal chemistry. It can be incorporated into peptides to create peptidomimetics with altered structural and biological properties. The methyl ester group also provides a handle for further chemical modification or can act as a prodrug moiety to improve pharmacokinetic properties.

Safety and Toxicology

There is limited publicly available toxicological data specifically for (S)-methyl 2,3-diaminopropanoate dihydrochloride. As with any research chemical, it should be handled with appropriate personal protective equipment in a laboratory setting. Inferences from related compounds suggest that high concentrations may cause irritation. For instance, studies on dimethylaminopropyl chloride, hydrochloride, another small amine-containing compound, have been conducted to assess its toxicity profile.[13] However, direct extrapolation of these results is not advisable, and specific toxicity studies on the title compound are warranted.

Conclusion and Future Directions

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a promising compound with potential biological activities spanning antimicrobial, neuromodulatory, and neuroprotective effects. This guide has synthesized the available information on its chemical properties, synthesis, and likely biological roles based on data from closely related analogs. Future research should focus on obtaining direct experimental evidence to confirm and quantify these potential activities. Specifically, comprehensive screening against a panel of microbial pathogens, detailed electrophysiological studies on various NMDA receptor subtypes, and in vivo studies in animal models of neurodegenerative and infectious diseases are crucial next steps to fully elucidate the therapeutic potential of this compound.

References

  • PubMed Central. In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. [Link]

  • PubMed. Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. [Link]

  • PubMed Central. Does α-Amino-β-methylaminopropionic Acid (BMAA) Play a Role in Neurodegeneration? [Link]

  • PubMed. In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. [Link]

  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • PubMed. DL-2-amino-3-phosphonopropionic acid protects primary neurons from oxygen-glucose deprivation induced injury. [Link]

  • NIH. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica. [Link]

  • ResearchGate. synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine. [Link]

  • PubMed. Studies on a 2,3-diaminopropionate: ammonia-lyase from a Pseudomonad. [Link]

  • PubMed Central. DL-2-amino-3-phosphonopropionic acid protects primary neurons from oxygen-glucose deprivation induced injury. [Link]

  • MySkinRecipes. (S)-Methyl 2,3-diaminopropanoate dihydrochloride. [Link]

  • Biomolecules and Biomedicine. DL-2-amino-3-phosphonopropionic acid protects primary neurons from oxygen-glucose deprivation induced injury. [Link]

  • NIH. HEALTH EFFECTS - Toxicological Profile for Methylene Chloride. [Link]

  • gsrs. METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-. [Link]

  • ResearchGate. NTP Toxicity Studies of Dimethylaminopropyl Chloride, Hydrochloride (CAS No. 5407-04-5) Administered by Gavage to F344/N Rats and B6C3F1 Mice. [Link]

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(S)-Methyl 2,3-Diaminopropanoate Dihydrochloride: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 2,3-diaminopropanoate dihydrochloride is a crucial chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its unique structure, featuring two distinct amino groups and a methyl ester on a stereochemically defined three-carbon backbone, offers a versatile platform for constructing complex molecular architectures with high enantiomeric purity. This guide provides a comprehensive overview of its synthesis, properties, and applications, supported by detailed experimental protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Introduction: The Significance of (S)-Methyl 2,3-Diaminopropanoate Dihydrochloride

(S)-Methyl 2,3-diaminopropanoate dihydrochloride, also known as methyl (S)-2,3-diaminopropanoate dihydrochloride or 3-amino-L-alanine methyl ester dihydrochloride, is a derivative of the non-proteinogenic amino acid 2,3-diaminopropanoic acid (Dap).[1][2] The presence of a chiral center at the C2 position makes it an invaluable asset in asymmetric synthesis, where precise control of stereochemistry is paramount for biological activity.[1] The dihydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1]

The dual amino functionalities at the C2 and C3 positions provide orthogonal handles for selective modification, enabling the construction of diverse molecular scaffolds. This structural feature is particularly advantageous in the synthesis of peptidomimetics, enzyme inhibitors, and chiral ligands for asymmetric catalysis.[3] Furthermore, its structural resemblance to neurotransmitters like N-methyl-D-aspartate (NMDA) makes it a valuable tool in biochemical research for studying receptor activation and neurological disorders.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of (S)-methyl 2,3-diaminopropanoate dihydrochloride is essential for its effective handling and application in synthesis.

PropertyValueReference
CAS Number 147857-43-0
Molecular Formula C₄H₁₂Cl₂N₂O₂[3]
Molecular Weight 191.06 g/mol [4]
Appearance Solid
Storage Temperature Room Temperature

Synthesis and Purification

The reliable synthesis of (S)-methyl 2,3-diaminopropanoate dihydrochloride with high enantiomeric purity is a critical first step for its application as a chiral building block. Several synthetic strategies have been developed, often starting from readily available chiral precursors like D-serine.

Synthetic Strategy from D-Serine

A common and efficient approach involves the conversion of a protected D-serine derivative into the target molecule, ensuring the retention of the desired (S)-stereochemistry at the C2 position. This multi-step synthesis typically involves the formation of an aldehyde intermediate, followed by reductive amination.[5][6]

Workflow for Synthesis from D-Serine

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Reduction to Aldehyde cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Oxidation & Esterification cluster_4 Step 5: Deprotection Start Nα-Fmoc-O-tert-butyl-d-serine Intermediate1 Weinreb-Nahm Amide Start->Intermediate1 Coupling Reagents1 N,O-dimethylhydroxylamine HCl HOBt, DIC, DIEA, DCM Reagents1->Intermediate1 Intermediate2 Garner-like Aldehyde Intermediate1->Intermediate2 Reduction Reagents2 LiAlH₄, THF Reagents2->Intermediate2 Intermediate3 Protected 2,3-Diaminopropanol Intermediate2->Intermediate3 Imine Formation & Reduction Reagents3 Amine/Sulfonamide Ti(OiPr)₄, EtOH, NaBH₃CN Reagents3->Intermediate3 Intermediate4 Protected (S)-methyl 2,3-diaminopropanoate Intermediate3->Intermediate4 Reagents4 TCCA/TEMPO (Oxidation) MeOH, SOCl₂ (Esterification) Reagents4->Intermediate4 FinalProduct (S)-Methyl 2,3-diaminopropanoate dihydrochloride Intermediate4->FinalProduct Acidic Deprotection Reagents5 TFA/DCM or HCl/Dioxane Reagents5->FinalProduct

Caption: Synthetic workflow from D-serine.

Detailed Experimental Protocol: Synthesis from a Protected Precursor

This protocol outlines a common method for the final deprotection step to yield the desired dihydrochloride salt.[1]

Materials:

  • Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 10% Acetic acid in water

Procedure:

  • Treat methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Remove the solvent under reduced pressure to obtain a crude residue.

  • Dissolve the crude residue in 10% acetic acid.

  • Lyophilize the solution to obtain the crude dihydrochloride salt.

  • For further purification, repeated lyophilization from water can be performed to remove residual TFA.[1]

Causality Behind Experimental Choices:

  • TFA/DCM: This reagent system is effective for the removal of the Boc protecting group under mild conditions.

  • Lyophilization: This technique is preferred for isolating the final product as it avoids the potential for degradation that can occur with heating and is suitable for removing volatile acids like TFA and acetic acid.[1]

Applications in Asymmetric Synthesis

The true value of (S)-methyl 2,3-diaminopropanoate dihydrochloride lies in its application as a versatile chiral building block for the synthesis of complex, enantiomerically pure molecules.

Synthesis of Chiral Ligands

The two amino groups can be differentially functionalized to create novel chiral ligands for asymmetric catalysis. These ligands can coordinate to metal centers and create a chiral environment that directs the stereochemical outcome of a reaction.

Peptidomimetic and Pharmaceutical Synthesis

The diaminopropanoate scaffold is a common feature in many biologically active molecules and pharmaceutical agents. Its incorporation can impart specific conformational constraints and improve metabolic stability compared to natural peptides.[7]

Illustrative Application: Michael Addition

A key application involves its use in asymmetric Michael reactions, where it can serve as a chiral auxiliary or be incorporated into a chiral catalyst.[8]

G Start (S)-methyl 2,3-diaminopropanoate dihydrochloride Step1 Derivatization to Chiral Catalyst/Auxiliary Start->Step1 Catalyst Chiral Guanidine Catalyst Step1->Catalyst Reaction Asymmetric Michael Addition Catalyst->Reaction Reactant1 t-Butyl diphenyliminoacetate (Michael Donor) Reactant1->Reaction Reactant2 Methyl Vinyl Ketone (Michael Acceptor) Reactant2->Reaction Product Chiral Michael Adduct (High Enantioselectivity) Reaction->Product

Caption: Asymmetric Michael addition workflow.

Synthesis of Heterocyclic Compounds

The vicinal diamine motif is a precursor to a wide range of heterocyclic structures, such as chiral piperazines and benzodiazepines, which are prevalent in medicinal chemistry.

Handling, Safety, and Characterization

Safety and Handling

(S)-Methyl 2,3-diaminopropanoate dihydrochloride is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10]

  • Ventilation: Use only outdoors or in a well-ventilated area.[9] Ensure adequate ventilation and use local exhaust where necessary.[9][10]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wash hands and face thoroughly after handling.[9] Avoid contact with skin and eyes.[11]

  • Storage: Keep the container tightly closed and store in a cool, shaded, and dry place under an inert gas.[9]

First Aid:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]

  • Skin Contact: Take off all contaminated clothing immediately. Wash off with soap and plenty of water.[9]

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

Analytical Characterization

The purity and identity of (S)-methyl 2,3-diaminopropanoate dihydrochloride and its derivatives are typically confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric excess (ee) of the final product and intermediates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.

Conclusion

(S)-Methyl 2,3-diaminopropanoate dihydrochloride stands out as a highly valuable and versatile chiral building block in asymmetric synthesis. Its unique structural features, coupled with its commercial availability and well-established synthetic routes, make it an indispensable tool for chemists in academia and industry. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is key to unlocking its full potential in the creation of novel, enantiomerically pure molecules with significant biological and pharmaceutical applications.

References

  • Iannuzzi, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1313. Available from: [Link].

  • Global Substance Registration System. METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-. Available from: [Link].

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  • LookChem. (S)-methyl 2,3-diaminopropanoate dihydrochloride. Available from: [Link].

  • ResearchGate. (2020). (PDF) 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Available from: [Link].

  • PubChem. Methyl 2,3-diaminopropanoate. Available from: [Link].

  • MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link].

  • Singh, V., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(21), 6426. Available from: [Link].

  • Schultz, M., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Journal of Chemical Information and Modeling, 61(11), 5413-5420. Available from: [Link].

  • PubMed. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Available from: [Link].

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link].

  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link].

  • PubMed. (2007). Efficient asymmetric synthesis of silanediol precursors from 1,5-dihydrosiloles. Available from: [Link].

  • ResearchGate. (2010). (PDF) Asymmetric Tandem Reactions: New Synthetic Strategies. Available from: [Link].

  • ResearchGate. (2014). Asymmetric synthesis of (2S)-propranolol using D-mannitol. Available from: [Link].

  • ResearchGate. (2005). Polymer-supported and polymeric chiral guanidines: Preparation and application to the asymmetric Michael reaction of iminoacetate with methyl vinyl ketone. Available from: [Link].

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Methodological & Application

Application Note: Strategic Incorporation and Utilization of (S)-2,3-Diaminopropanoic Acid in Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of (S)-2,3-diaminopropanoic acid (Dap) in Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). While the core building block is available as (S)-methyl 2,3-diaminopropanoate dihydrochloride, its direct application in SPPS is impractical. This guide focuses on the strategic use of its orthogonally protected derivative, Fmoc-(S)-Dap(Mtt)-OH , explaining the rationale behind this choice and providing detailed, field-proven protocols for its incorporation, selective side-chain deprotection, and subsequent modification. We address common challenges, such as inefficient coupling due to lactamization, and offer robust solutions to enable the synthesis of complex peptide architectures, including branched peptides, cyclic structures, and peptide conjugates.

Introduction: The Versatility of Diaminopropanoic Acid

(S)-2,3-diaminopropanoic acid (Dap) is a non-proteinogenic amino acid that serves as a powerful tool in modern peptide chemistry.[1] Its structure, analogous to alanine but featuring an additional primary amine on the β-carbon, provides a unique reactive handle. This β-amino group allows for site-specific modifications beyond the linear sequence of the peptide backbone. By incorporating Dap, scientists can construct:

  • Branched Peptides: Growing a second peptide chain from the Dap side-chain.

  • Cyclic Peptides: Forming lactam or other bridges between the Dap side-chain and another residue in the sequence.[1]

  • Peptide Conjugates: Attaching molecules such as drugs, imaging agents, or polymers to a specific site.[2]

The key to unlocking this potential lies in an orthogonal protection strategy , where the α-amino and β-amino groups can be deprotected under different, non-interfering conditions. The commercially available dihydrochloride salt lacks any protecting groups, making it unsuitable for controlled, stepwise SPPS. Therefore, the standard and recommended approach involves using a pre-functionalized derivative, most commonly Fmoc-Dap(Mtt)-OH .[2]

The Orthogonal Building Block: Fmoc-Dap(Mtt)-OH

In this derivative, the two amino groups are masked with protecting groups that are labile to different chemical conditions. This orthogonality is the cornerstone of its utility.[2]

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Protects the α-amino group. It is a temporary, base-labile group, removed at each cycle of peptide chain elongation using a piperidine solution. This is the standard procedure in Fmoc-SPPS.[3]

  • Mtt (4-Methyltrityl) Group: Protects the β-amino group of the side-chain. It is a highly acid-labile group that can be selectively removed using a very dilute solution of trifluoroacetic acid (TFA) while the peptide remains anchored to the resin and other acid-labile protecting groups (like Boc or tBu) remain intact.[1][4]

G cluster_Dap Fmoc-(S)-Dap(Mtt)-OH Structure Dap Dap Core (S)-2,3-Diaminopropanoic Acid COOH Carboxylic Acid (Coupling Point) Dap->COOH Fmoc Fmoc Group (α-Amine Protection) Fmoc->Dap Base-Labile (Removed by Piperidine) Mtt Mtt Group (β-Amine Side-Chain Protection) Mtt->Dap Mildly Acid-Labile (Selectively removed by ~1% TFA)

Diagram 1: Orthogonal protection scheme of Fmoc-Dap(Mtt)-OH.

Handling and Storage

Proper handling and storage are critical for reagent integrity.

CompoundCAS NumberMolecular WeightStorage & Handling
(S)-methyl 2,3-diaminopropanoate dihydrochlorideN/A191.06 g/mol Highly hygroscopic. Store in a tightly sealed container under inert gas in a cool, dry place.[5] Handle with appropriate personal protective equipment (PPE) as it can be a skin and eye irritant.[5]
Fmoc-D-Dap(Mtt)-OH654670-89-0582.70 g/mol Store in a cool, dry place, protected from light. Stable under recommended storage conditions. Standard laboratory PPE should be used.[6]

Note: The L-enantiomer, (S)-Fmoc-Dap(Mtt)-OH, is also commonly used and follows the same principles.

Protocol 1: Incorporation of Fmoc-Dap(Mtt)-OH into a Peptide Sequence

This protocol outlines the manual coupling of Fmoc-Dap(Mtt)-OH onto a resin-bound peptide chain with a free N-terminal amine, following a standard Fmoc-SPPS deprotection step.[7]

The Challenge: Intramolecular Lactamization

A known complication with diaminopropanoic and diaminobutyric acid derivatives is their propensity to undergo rapid intramolecular cyclization (lactamization) upon activation, especially with standard coupling reagents like HBTU or HATU. This side reaction consumes the activated amino acid, leading to poor or failed coupling to the peptide chain.

G cluster_main Lactamization Side Reaction Activated_Dap Activated Fmoc-Dap(Mtt)-OH Lactam Inactive Lactam Byproduct Activated_Dap->Lactam Fast Intramolecular Reaction Coupled_Product Desired Coupled Product Activated_Dap->Coupled_Product Slower Intermolecular (Desired) Reaction Peptide Resin-Bound Peptide (with N-terminal amine) Peptide->Coupled_Product

Diagram 2: Competing reaction pathways for activated Fmoc-Dap(Mtt)-OH.

Causality: The proximity of the activated carboxyl group to the protected α-amino group facilitates this intramolecular attack. To ensure successful incorporation, the coupling protocol must favor the intermolecular reaction with the peptide chain.

Recommended Coupling Protocol (HATU-based)

This protocol minimizes the time the amino acid spends in its activated state before being introduced to the resin.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Dap(Mtt)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Equipment:

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been removed (e.g., with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Prepare Coupling Solution: In a separate vial, dissolve Fmoc-Dap(Mtt)-OH (3.0 eq.) and HATU (2.9 eq.) in DMF.

  • Activation and Coupling: Add DIEA (6.0 eq.) to the coupling solution and immediately add the entire solution to the reaction vessel containing the resin. Do not allow the solution to pre-activate for more than 60 seconds.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) on a small sample of resin beads to check for the presence of free primary amines.[8]

    • Negative Test (e.g., beads remain colorless/yellow in Kaiser test): The coupling is complete. Proceed to washing.

    • Positive Test (e.g., beads turn dark blue in Kaiser test): The coupling is incomplete. Drain the vessel and repeat steps 2-4 (a "double couple").

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly (e.g., 3x with DMF, 3x with DCM).

ReagentEquivalents (relative to resin loading)Purpose
Fmoc-Dap(Mtt)-OH3.0Amino acid building block
HATU2.9Coupling activator
DIEA6.0Tertiary base for activation

Expert Insight: While some protocols suggest pre-activating the amino acid for several minutes, this is strongly discouraged for Fmoc-Dap(Mtt)-OH due to the high risk of lactamization. An alternative for extremely difficult couplings is the use of DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which has been shown to suppress this side reaction, though it is a more costly reagent.

Protocol 2: Selective Deprotection of the Mtt Side-Chain

Once incorporated, the Mtt group can be removed to unmask the β-amino group for further modification, while the peptide remains on the solid support.

Causality: The Mtt group is a trityl ether derivative engineered for high acid sensitivity. It is cleaved by a carbocationic mechanism. The use of a highly diluted acid solution provides just enough activation energy to cleave the Mtt-N bond while leaving more robust acid-labile groups (like Boc or the Wang linker) untouched. This kinetic selectivity is the basis of the orthogonal strategy.[1][9]

Materials:

  • Resin-bound peptide containing a Dap(Mtt) residue

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) - Optional but recommended scavenger

Equipment:

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Prepare Deprotection Solution: Prepare a solution of 1-2% TFA and 1-2% TIS in anhydrous DCM.

  • Resin Swelling: Wash the resin with DCM (3x) to ensure it is well-swollen.

  • Mtt Cleavage: Add the deprotection solution to the resin and agitate gently. The solution will typically develop a yellow-orange color as the Mtt cation is released.[10]

  • Iterative Treatment: Treat the resin with the deprotection solution in short, repeated cycles. A typical protocol is 10 treatments of 2 minutes each .[4] After each 2-minute agitation, drain the solution and add a fresh aliquot.

    • Rationale: Multiple short exposures are more effective and gentler than a single long exposure. This method ensures complete removal while minimizing premature cleavage of other protecting groups or the peptide from the resin.[4][9]

  • Washing: After the final treatment, thoroughly wash the resin with DCM (5x) to remove all traces of acid and the cleaved Mtt group.

  • Neutralization: The newly exposed β-amino group is now in its protonated, inactive TFA salt form. It must be neutralized before any subsequent coupling reaction. Wash the resin with a 10% solution of DIEA in DMF (3x for 2 minutes each).[8]

  • Final Wash: Wash the resin again with DMF (3x) and DCM (3x). The resin is now ready for side-chain modification.

G A Peptide-Resin with Dap(Mtt) B Treat with 1-2% TFA/DCM (10 x 2 min) A->B C Wash with DCM B->C D Neutralize with 10% DIEA/DMF C->D E Wash with DMF/DCM D->E F Peptide-Resin with free Dap β-NH2 E->F G Ready for Side-Chain Modification (e.g., Branching) F->G

Diagram 3: Workflow for selective Mtt group removal and preparation for side-chain modification.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete coupling of Fmoc-Dap(Mtt)-OH (Positive Kaiser test)1. Significant lactamization of the activated amino acid.2. Steric hindrance from the growing peptide chain.1. Ensure immediate addition of activated solution to the resin; do not pre-activate.2. Perform a second coupling ("double couple").3. For persistent issues, switch to a different coupling reagent like DEPBT.
Incomplete Mtt deprotection Insufficient exposure to the dilute acid solution.Increase the number of 2-minute treatments (e.g., from 10 to 12 or 15). Confirm removal by attempting to couple a fluorescent tag to a small resin sample.
Loss of peptide from resin during Mtt deprotection 1. TFA concentration is too high.2. Exposure time is too long.3. Resin linker is too acid-sensitive (e.g., 2-chlorotrityl).1. Verify TFA concentration is 1-2%.2. Strictly adhere to short, repeated treatments instead of a single long incubation.[9]3. Use scavengers like TIS to quench reactive cations.

Conclusion

The successful use of (S)-methyl 2,3-diaminopropanoate dihydrochloride in modern peptide synthesis is enabled by its conversion into an orthogonally protected building block, Fmoc-Dap(Mtt)-OH. By understanding the chemical principles behind its protection scheme and potential side reactions, researchers can reliably incorporate this versatile amino acid. The protocols detailed here for coupling and selective side-chain deprotection provide a robust framework for creating sophisticated peptide structures. Careful execution of these steps, particularly the immediate use of activated Fmoc-Dap(Mtt)-OH and the iterative, gentle removal of the Mtt group, is critical for achieving high-yield synthesis of complex, functional peptides for therapeutic and research applications.

References

  • Benchchem. (n.d.). Fmoc-Dap(Mtt)-OH | 654670-89-0.
  • Cariou, C., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1339. [Link]

  • MySkinRecipes. (n.d.). Fmoc-D-Dap(Mtt)-OH.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • ResearchGate. (2000). The deprotection of Lys(Mtt) revisited. Request PDF. [Link]

  • McCarthy, C., et al. (2014). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. [Link]

  • MDPI. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. [Link]

  • Aapptec. (n.d.). Synthesis Notes. Retrieved from Aapptec Peptides. [Link]

  • Tedim, A. P., et al. (2017). Synthesis of a Diaminopropanoic Acid-Based Nucleoamino Acid and Assembly of Cationic Nucleopeptides for Biomedical Applications. PubMed. [Link]

  • ACS Publications. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from Aapptec. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Dap(Mtt)-OH [654670-89-0]. Retrieved from Aapptec Peptides. [Link]

  • Wang, P., et al. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 18(3), 471-474. [Link]

  • Bourel, L., et al. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-270. [Link]

  • ACS Publications. (2007). Highly Enantioselective Synthesis of α,β-Diaminopropanoic Acid Derivatives Using a Catalytic Asymmetric Hydrogenation Approach. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. [Link]

  • ResearchGate. (2017). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from Aapptec Peptides. [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]

  • The Royal Society of Chemistry. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution - Supplementary Information. [Link]

  • ResearchGate. (2020). (PDF) 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]

  • Scite.ai. (2013). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. [Link]

  • Englund, E. A., et al. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213-215. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(23), 8593. [Link]

  • ResearchGate. (2014). A simple approach to orthogonally protected 2,3-diaminopropanols: intermediates for l- and d-Dap-containing peptidomimetics. [Link]

  • Flegelova, Z., et al. (2012). Elimination of partial cleavage of acid labile groups during removal of Mtt protection. Proceedings of the 32nd European Peptide Symposium. [Link]

  • O'Brien, K., & Kelleher, F. (2013). Synthesis of orthogonally protected 1,2-diaminopropanoic acids by ring-opening of 3-unsubstituted N-activated aziridine 2-carboxylates with para-methoxybenzylamine: a study of the regioselectivity of the reaction. Tetrahedron Letters, 54(48), 6627-6630. [Link]

Sources

Synthesis of peptidomimetics with (S)-methyl 2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Peptidomimetics Incorporating (S)-Methyl 2,3-Diaminopropanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of (S)-methyl 2,3-diaminopropanoate dihydrochloride as a pivotal building block in the synthesis of advanced peptidomimetics. The incorporation of this non-proteinogenic amino acid introduces a β-amino group, offering a strategic handle for modifying peptide backbones, inducing specific secondary structures, and enhancing proteolytic stability.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, the chemical rationale behind methodological choices, and troubleshooting insights to facilitate the successful synthesis of novel peptide-based therapeutics.

Introduction: The Strategic Value of 2,3-Diaminopropanoate (Dap)

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability, bioavailability, and receptor selectivity.[3] The introduction of non-proteinogenic amino acids is a cornerstone of peptidomimetic design.[4] (S)-2,3-diaminopropanoic acid (Dap), a homolog of alanine containing an additional amino group at the β-carbon, is a particularly versatile building block.[5][6]

The β-amino group of Dap provides a unique point for chemical modification, allowing for:

  • Side-chain Elaboration: Attachment of various functional groups to modulate bioactivity.

  • Backbone Cyclization: Formation of lactam bridges to constrain peptide conformation.[7]

  • Introduction of pH-Sensitivity: The β-amino group has a distinct pKa that can be exploited to create pH-responsive drug delivery vectors.[8]

  • Enhanced Proteolytic Resistance: Alterations to the peptide backbone often hinder recognition by proteases.[1]

This guide focuses on the practical application of (S)-methyl 2,3-diaminopropanoate dihydrochloride, a commercially available and convenient starting material for incorporating the Dap scaffold.

The Starting Material: (S)-Methyl 2,3-Diaminopropanoate Dihydrochloride

A thorough understanding of the starting material is critical for successful and safe synthesis.

Physicochemical Properties
PropertyValueSource
CAS Number 147857-43-0[9][10][11]
Molecular Formula C₄H₁₂Cl₂N₂O₂[10]
Molecular Weight 191.06 g/mol [9][10]
Appearance Solid[9]
Storage Room temperature, protect from moisture, keep under inert gas.[10][12]
Handling and Safety Precautions

(S)-Methyl 2,3-diaminopropanoate dihydrochloride is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] All manipulations should be performed in a well-ventilated fume hood.[12] As a dihydrochloride salt, it is hygroscopic and should be stored in a desiccator under an inert atmosphere to prevent degradation.

Core Synthetic Workflow: From Building Block to Peptidomimetic

The successful incorporation of Dap into a peptide sequence hinges on a well-defined orthogonal protection strategy. The α- and β-amino groups must be masked with protecting groups that can be removed under different conditions, allowing for selective manipulation. The most common and robust strategy involves protecting the α-amino group with an acid-labile group (e.g., Boc) and the β-amino group with a base-labile group (e.g., Fmoc) or a group removable by hydrogenolysis (e.g., Cbz).[13][14][15]


A [label="Start: (S)-Methyl\n2,3-diaminopropanoate\n.2HCl", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Neutralization &\nOrthogonal Protection\n(e.g., Boc, Fmoc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Protected Dap\nBuilding Block", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Solid-Phase Peptide Synthesis (SPPS)\nCoupling Reactions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Resin-Bound Peptidomimetic", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Selective Deprotection\n& Side-Chain Modification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Global Deprotection\n& Resin Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Purification & Characterization\n(HPLC, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Final Peptidomimetic", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="Base, Protecting\nReagents"]; B -> C; C -> D [label="Coupling\nReagents"]; D -> E; E -> F [label="e.g., Piperidine\nfor Fmoc removal"]; F -> E [label="Acylation,\nAlkylation, etc."]; E -> G [label="e.g., TFA Cocktail"]; G -> H; H -> I; }

Overall Synthetic Workflow

Experimental Protocols

Protocol 1: Orthogonal Protection of (S)-Methyl 2,3-Diaminopropanoate

This protocol describes the synthesis of Nα-Boc, Nβ-Fmoc-(S)-methyl 2,3-diaminopropanoate. This is a crucial intermediate for Fmoc-based solid-phase peptide synthesis (SPPS). The strategy involves first protecting the more reactive α-amino group with Boc anhydride under carefully controlled conditions, followed by protection of the β-amino group.

Rationale: The α-amino group is generally more nucleophilic than the β-amino group, allowing for a degree of selective protection. By using a slight excess of base to free both amines and then adding Boc-anhydride, we favor the formation of the mono-Boc protected intermediate at the alpha position. Subsequent protection with Fmoc-OSu proceeds readily at the remaining free β-amino group.

Materials:

  • (S)-Methyl 2,3-diaminopropanoate dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), Anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization: Suspend (S)-methyl 2,3-diaminopropanoate dihydrochloride (1.0 equiv.) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Slowly add TEA or DIPEA (2.2 equiv.) dropwise while stirring. Allow the mixture to stir at 0 °C for 30 minutes. A clear solution of the free diamine should form.

  • α-Amino Protection (Boc): In a separate flask, dissolve Boc₂O (1.05 equiv.) in DCM. Add this solution dropwise to the cold diamine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the mono-Boc protected intermediate.

  • β-Amino Protection (Fmoc): Once the first step is complete, cool the reaction mixture back to 0 °C. Add Fmoc-OSu (1.0 equiv.) and additional TEA (1.1 equiv.).

  • Stir the reaction at room temperature overnight (12-16 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired Nα-Boc, Nβ-Fmoc protected product.

Self-Validation:

  • TLC: Use a mobile phase like 50% Ethyl Acetate/Hexanes. Visualize with ninhydrin (should be negative) and UV light (Fmoc group is UV active).

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the product. Expected m/z for C₂₈H₃₄N₂O₆ [M+Na]⁺.

  • NMR (¹H, ¹³C): Confirm the structure and the presence of both Boc and Fmoc protecting groups.

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of the orthogonally protected Dap building block onto a resin-bound peptide chain using standard Fmoc-SPPS chemistry.

Rationale: Standard peptide coupling reagents, such as HATU or HOBt/DIC, are highly efficient for forming amide bonds.[16][17] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that rapidly forms an activated ester with the carboxylic acid of the incoming amino acid (in this case, the deprotected Dap derivative), which is then readily attacked by the free N-terminal amine on the resin. DIPEA is used as a non-nucleophilic base to activate the coupling reagent and maintain basic conditions.[17]


A [label="Start: Resin-NH-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Resin-NH2-Peptide", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Wash (DMF, DCM)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; E [label="Coupling:\nProtected Dap-OH\nHATU, DIPEA in DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Wash (DMF, DCM)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Resin-NH-Dap(PG)-Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Repeat Cycle or\nProceed to Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; G -> B [label="Next Amino Acid"]; }

Fmoc-SPPS Coupling Cycle

Materials:

  • Nα-Fmoc, Nβ-Boc-L-2,3-diaminopropionic acid (Note: for coupling, the methyl ester must be saponified to the free acid first, or the orthogonally protected free acid must be synthesized directly[13])

  • Peptide synthesis-grade Dimethylformamide (DMF)

  • HATU or HCTU

  • DIPEA

  • 20% Piperidine in DMF (v/v)

  • Fmoc-Rink Amide resin (or other suitable resin) with pre-loaded peptide sequence

Procedure:

  • Resin Preparation: Swell the resin with the N-terminal Fmoc-protected peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to expose the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove piperidine and byproducts.

  • Coupling Activation: In a separate vial, dissolve Nα-Fmoc, Nβ-Boc-L-2,3-diaminopropionic acid (4 equiv.), HATU (3.9 equiv.), and DIPEA (8 equiv.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless/yellow) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Troubleshooting:

  • Incomplete Coupling: This can be due to steric hindrance. Double coupling (repeating steps 4-6) is often effective. Switching to a more potent coupling reagent like COMU may also help.

  • Racemization: While less common with urethane-protected amino acids (like Fmoc/Boc), using the weakest necessary base (e.g., collidine instead of DIPEA) and minimizing pre-activation time can reduce racemization risk.[16]

Conclusion

(S)-Methyl 2,3-diaminopropanoate dihydrochloride is a powerful and accessible precursor for creating sophisticated peptidomimetics. The key to its successful application lies in the meticulous planning and execution of an orthogonal protection strategy, enabling precise control over the modification of both the α- and β-amino positions. The protocols provided herein offer a validated starting point for researchers to explore the vast chemical space and therapeutic potential unlocked by this unique building block. By understanding the causality behind each synthetic step, from reagent choice to reaction conditions, scientists can confidently design and synthesize the next generation of peptide-based drugs.

References

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  • Sato, K., & Tsumuraya, T. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(9), 1213-1227. Available at: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. Available at: [Link]

  • NIPER hyderabad. (2017). Peptides containing β‑ amino acid patterns (2). SlideShare. Available at: [Link]

  • Vila, S., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. Available at: [Link]

  • McMurray, J. S., et al. (2022). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. Journal of the American Chemical Society, 144(23), 10331-10340. Available at: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. Available at: [Link]

  • Tornøe, C. W., & Meldal, M. (2012). Synthesis of Polymyxin-Inspired Peptidomimetics. Methods in Molecular Biology, 859, 135-147. Available at: [Link]

  • MySkinRecipes. (S)-Methyl 2,3-diaminopropanoate dihydrochloride. MySkinRecipes Website. Available at: [Link]

  • Abell, A. D., & Foulds, G. J. (1996). Multipin solid-phase synthesis of acyl 2, 3-diaminopropionic acid oligomers. International Journal of Peptide and Protein Research, 47(5), 414-418. Available at: [Link]

  • Kazmierski, W. M. (Ed.). (1999). Peptidomimetics Protocols. Humana Press. Available at: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. Available at: [Link]

  • Charette, A. B., & Côté, A. (1999). Three-step synthesis of cyclopropyl peptidomimetics. The Journal of Organic Chemistry, 64(25), 9297-9300. Available at: [Link]

  • Majer, P., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2735. Available at: [Link]

  • McCarthy, D. N., et al. (2011). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of Controlled Release, 156(2), 223-231. Available at: [Link]

  • Glembi, T. J., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(18), 4239. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal Website. Available at: [Link]

  • Hruby, V. J., & Balse, P. M. (2000). Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry, 7(9), 945-970. Available at: [Link]

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  • Saxon, E., & Bertozzi, C. R. (2001). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 3(22), 3515-3518. Available at: [Link]

  • Kent, S. B. (2017). α-Amino protecting groups used for solid-phase peptide synthesis... ResearchGate. Available at: [Link]

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Application Notes & Protocols for Asymmetric Synthesis Using (S)-methyl 2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a versatile and highly valuable chiral building block in modern asymmetric synthesis.[1][2] Its vicinal diamine structure, derived from L-serine, provides a robust C2-chiral scaffold that is fundamental for the construction of a diverse range of privileged ligands, chiral auxiliaries, and organocatalysts.[3] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the core principles, strategic applications, and detailed experimental protocols for leveraging this compound in stereoselective transformations. We will explore its conversion into powerful ligand classes, such as bis(oxazolines) and P-chirogenic phosphines, and provide insights into the causality behind experimental design to ensure reproducibility and high enantioselectivity.

Foundational Principles: The Strategic Value of a Chiral 1,2-Diamine Scaffold

(S)-methyl 2,3-diaminopropanoate dihydrochloride (MW: 191.06 g/mol , CAS: 147857-43-0) is an amino acid derivative featuring a stereochemically defined center at the C2 position.[4][5] The strategic importance of this molecule stems from the spatial arrangement of its two primary amino groups and the methyl ester functionality.

  • Chiral Vicinal Diamines : This structural motif is a cornerstone of asymmetric catalysis. The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center. The fixed (S)-stereochemistry of the backbone forces the substituents on the nitrogen atoms and the coordinated metal into a rigid, asymmetric environment. This "chiral pocket" is the basis for discriminating between enantiotopic faces of a prochiral substrate, leading to high enantioselectivity in catalytic reactions.[6]

  • Synthetic Versatility : The primary amines are nucleophilic and can be readily derivatized. This allows for the synthesis of a vast array of ligand architectures through reactions like condensation, amidation, and sulfonylation. The methyl ester can be hydrolyzed, reduced, or otherwise modified, offering a secondary point for diversification.

  • Privileged Ligand Precursor : Many of the most successful ligand families in asymmetric catalysis, including BOX (bis(oxazoline)), PyBOX, and various P-chiral phosphines, are built upon chiral 1,2-diamine backbones.[6][7] This reagent serves as an accessible and cost-effective entry point into these high-performance ligand systems.

Initial Handling: From Dihydrochloride Salt to Free Diamine

The compound is supplied as a stable dihydrochloride salt to improve shelf-life and handling.[1] The first step in nearly all synthetic applications is the liberation of the free diamine. This is a critical step, as incomplete neutralization can quench reagents and inhibit catalysis.

Protocol 1: Free-Basing of (S)-methyl 2,3-diaminopropanoate dihydrochloride

Parameter Value/Condition Rationale
Reagents (S)-methyl 2,3-diaminopropanoate dihydrochloride, 2.5 eq. Triethylamine (TEA), Anhydrous Dichloromethane (DCM)TEA is a mild, non-nucleophilic organic base that will scavenge the HCl. Anhydrous solvent is critical to prevent hydrolysis of the ester.
Temperature 0 °C to Room TemperatureThe initial reaction is performed at 0 °C to control the exotherm of the acid-base neutralization.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric CO2 and moisture.
Work-up FiltrationThe triethylammonium chloride byproduct is a solid that can be easily removed by filtration.

Step-by-Step Procedure:

  • Suspend (S)-methyl 2,3-diaminopropanoate dihydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.5 eq) dropwise via syringe over 15 minutes with vigorous stirring. The suspension will gradually become a clearer solution as the free diamine dissolves.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Remove the solid triethylammonium chloride byproduct by filtration under an inert atmosphere (e.g., via a cannula filter).

  • The resulting filtrate contains the free diamine in DCM. This solution should be used immediately in the subsequent reaction, as the free diamine is less stable than its salt form. Do not attempt to isolate the free diamine by rotary evaporation , as it is prone to oligomerization and degradation.

Application Focus I: Synthesis of Chiral Bis(imidazoline) Ligands

Chiral bis(oxazolines) (BOX) and the related bis(imidazolines) are exceptionally powerful ligands for a wide range of metal-catalyzed asymmetric reactions, including Diels-Alder, Michael additions, and Friedel-Crafts reactions.[6][8][9] The diamine backbone of our starting material is ideal for constructing C2-symmetric bis(imidazoline) ligands.

Workflow for Bis(imidazoline) Ligand Synthesis

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Ring Closure & Purification A Free (S)-methyl 2,3-diaminopropanoate (in situ) C Condensation (Amidine Formation) A->C B Diethyl Malonimidate Dihydrochloride B->C D Bis(amidine) Intermediate C->D E Cyclization (Heat or Lewis Acid) D->E F Chiral Bis(imidazoline) Ligand E->F G Purification (Chromatography/Recrystallization) F->G H Final Ligand G->H

Caption: Workflow for synthesizing a chiral bis(imidazoline) ligand.

Protocol 2: Synthesis of a Methylene-Bridged Bis(imidazoline) Ligand

This protocol is adapted from established procedures for similar ligands.[8][10]

Parameter Value/Condition Rationale
Reagents Free diamine solution (from Protocol 1), Diethyl malonimidate dihydrochloride, Anhydrous EthanolThe imidate is the electrophile that condenses with the diamine. Ethanol is a suitable polar, protic solvent for this transformation.
Temperature Reflux (approx. 78 °C)Thermal energy is required to drive the condensation and subsequent cyclization, eliminating ethanol and HCl.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with air and moisture.
Work-up Aqueous wash, extraction, chromatographyRemoves salts and purifies the final ligand product.

Step-by-Step Procedure:

  • To the freshly prepared solution of free (S)-methyl 2,3-diaminopropanoate (1.0 eq) in DCM from Protocol 1, add diethyl malonimidate dihydrochloride (0.5 eq). Note: Using half an equivalent of the bridging group is crucial for forming the bis-adduct.

  • Carefully remove the DCM solvent under reduced pressure, being cautious not to heat the flask excessively.

  • Add anhydrous ethanol to the residue to a concentration of approximately 0.2 M.

  • Fit the flask with a reflux condenser under an inert atmosphere and heat the mixture to reflux for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acidic species, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the pure bis(imidazoline) ligand. Characterize via NMR, HRMS, and chiral HPLC.

Mechanism of Ring Formation

G start Amine + Imidate mid1 Tetrahedral Intermediate start->mid1 -H+ mid2 Amidine mid1->mid2 -EtOH mid3 Intramolecular Attack mid2->mid3 Tautomerization mid4 Ring Closure mid3->mid4 Cyclization end Imidazoline Ring + EtOH mid4->end -H+

Caption: Simplified mechanism for imidazoline ring formation.

Application Focus II: Precursor to P-Chirogenic Phosphine Ligands

P-chirogenic phosphines, where the phosphorus atom itself is the stereocenter, are among the most effective ligands for asymmetric hydrogenation and C-C bond-forming reactions.[11][12] Synthesizing them is challenging, but using a chiral scaffold like (S)-methyl 2,3-diaminopropanoate provides a powerful strategy for controlling the stereochemistry at the phosphorus atom. The diamine can be converted into a cyclic phosphoramidite, which then undergoes stereoselective reactions.[13]

Conceptual Pathway to P-Chirogenic Ligands

The general approach involves reacting the free diamine with a phosphorus source (e.g., PCl₃) to form a cyclic chlorophosphine. Subsequent nucleophilic substitution at the phosphorus center with organometallic reagents, often protected as a phosphine-borane adduct for stability, allows for the controlled, stereoselective introduction of substituents.[14]

Protocol 3: Conceptual Workflow for P-Chirogenic Ligand Synthesis

  • Cyclic Phosphoramidite Formation :

    • React the free diamine (from Protocol 1) with hexa-methylphosphorous triamide (HMPT) or PCl₃ in the presence of a base. This forms a 1,3,2-diazaphospholidine ring. The chirality of the diamine backbone results in a diastereomeric mixture of products depending on the orientation of the substituent on the phosphorus.

  • Stereoselective Substitution :

    • The P-Cl or P-NMe₂ bond is targeted for substitution. Reaction with an organolithium or Grignard reagent (R¹-MgBr) introduces the first group. The stereochemical outcome is directed by the chiral backbone.

  • Borane Protection & Second Substitution :

    • The resulting phosphine is often protected by reacting it with BH₃·SMe₂.[12][14] This forms a stable, air-tolerant phosphine-borane adduct.

    • A second, different organometallic reagent (R²-Li) can be used to introduce another group, creating the P-chirogenic center with high diastereoselectivity.

  • Deprotection :

    • The borane protecting group is removed using a reagent like DABCO or by heating with a secondary amine to liberate the final, air-sensitive P-chirogenic phosphine ligand.

This advanced methodology provides access to highly valuable ligands that exhibit exceptional performance in catalysis.[11]

Summary of Applications & Expected Performance

Ligands derived from (S)-methyl 2,3-diaminopropanoate are effective in a wide range of asymmetric transformations. The choice of metal and reaction conditions is critical for achieving optimal results.

Ligand Type Metal Typical Reaction Expected Enantioselectivity (ee) Reference Type
Bis(imidazoline)Cu(II), Mg(II), Zn(II)Diels-Alder, Michael Addition85 - 99%[8][15]
Bis(imidazoline)Cu(I), Pd(II)Friedel-Crafts Alkylation90 - 98%[9]
P-Chirogenic PhosphineRh(I), Ru(II)Asymmetric Hydrogenation>95%[11][12]
P-Chirogenic PhosphinePd(0)Asymmetric Allylic Alkylation90 - 99%[16]

Note: Expected enantioselectivities are representative values from the literature for reactions using analogous ligand systems and are highly substrate-dependent.

Conclusion

(S)-methyl 2,3-diaminopropanoate dihydrochloride is more than a simple chiral molecule; it is a strategic precursor for creating sophisticated catalytic systems. Its defined stereochemistry and versatile functional groups allow for the rational design and synthesis of high-performance ligands for critical asymmetric transformations. By understanding the principles of its activation and the pathways to convert it into established ligand classes like bis(imidazolines) and P-chirogenic phosphines, researchers can unlock a powerful tool for the efficient and selective synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.[17]

References

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  • Nájera, C., & Yus, M. (2011). Catalytic asymmetric synthesis of 1,2-diamines. Organic & Biomolecular Chemistry, 9(21), 7227-7249. [Link]

  • van den Berg, M., et al. (2022). P-chirogenic phosphorus compounds by stereoselective Pd-catalysed arylation of phosphoramidites. Nature Catalysis, 5, 10–19. [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]

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  • Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands. Organic Syntheses. [Link]

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  • Hochberger-Roa, F., et al. (2019). Synthesis and Catalytic Applications of [N,N]‐Pyrrole Ligands for the Regioselective Synthesis of Styrene Derivatives. Advanced Synthesis & Catalysis. [Link]

  • Wang, Y., et al. (2020). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journal of Organic Chemistry, 16, 140-145. [Link]

  • Guiry, P. J., et al. (2004). Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation. PubMed. [Link]

  • Jones, C., et al. (2018). Magnesium hydrides bearing sterically demanding amidinate ligands: synthesis, reactivity and catalytic application. Dalton Transactions. [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. PubMed Central. [Link]

  • Mlynarski, J., & Paradowska, J. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. Molecules, 26(16), 4895. [Link]

  • Trifonov, A. A., et al. (2019). Scandium and neodymium dichloride complexes supported by amido-imino ligands: synthesis, structure, reactivity, and catalytic activity in isoprene polymerization. ResearchGate. [Link]

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Application Note: A Comprehensive Guide to the Amide Coupling of (S)-methyl 2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Challenges of a Versatile Chiral Building Block

(S)-methyl 2,3-diaminopropanoate, a derivative of the non-proteinogenic amino acid 2,3-diaminopropanoic acid (Dap), is a highly valuable chiral building block in synthetic and medicinal chemistry.[1] Its structure, featuring two distinct amino groups and a methyl ester, provides a versatile scaffold for constructing complex peptides, enzyme inhibitors, and other biologically active molecules where the specific stereochemistry is crucial for function.[2]

However, the presence of two nucleophilic centers (the α- and β-amino groups) and its common commercial form as a dihydrochloride salt present unique challenges for controlled chemical coupling. Direct acylation can lead to mixtures of products, including mono-acylated isomers and di-acylated species. This guide provides a detailed examination of the critical parameters and a robust protocol for the successful and selective coupling of this intermediate, grounded in established principles of peptide chemistry.

Foundational Principles: Causality Behind Experimental Choices

A successful coupling strategy hinges on understanding and controlling the reactivity of the starting materials. The choices of reagents, solvents, and reaction conditions are not arbitrary; they are dictated by the chemical properties of the diamine and its coupling partner.

The Dihydrochloride Salt: In Situ Neutralization is Non-Negotiable

The starting material, (S)-methyl 2,3-diaminopropanoate dihydrochloride, is a salt. The amino groups are protonated (—NH₃⁺) and are therefore non-nucleophilic. To render them reactive for amide bond formation, they must be deprotonated to the free amine form (—NH₂). This is achieved in situ by the addition of a suitable non-nucleophilic organic base.

  • Why a Non-Nucleophilic Base? Strong, non-nucleophilic bases like diisopropylethylamine (DIEA, Hünig's base) or N-methylmorpholine (NMM) are ideal. They are sterically hindered, preventing them from competing with the diamine as nucleophiles and attacking the activated carboxylic acid.

  • Stoichiometry is Key: A minimum of two equivalents of base are required to neutralize the two hydrochloride salts. An additional equivalent is typically added to neutralize the acid byproduct generated during the coupling reaction itself, driving the equilibrium towards product formation. Therefore, a total of 3-4 equivalents of base relative to the diamine dihydrochloride is a common starting point.

Controlling Regioselectivity: The Role of Protecting Groups

With two amino groups, achieving selective acylation at either the α- (C2) or β- (C3) position is a primary challenge. While the α-amino group is generally more nucleophilic, relying solely on inherent reactivity can be risky. The gold standard for ensuring selectivity is the use of an orthogonally protected diamine derivative.[3][4]

  • Orthogonal Protection: This strategy involves using protecting groups on the two amino functions that can be removed under different, non-interfering conditions.[3] For example, one might use a base-labile group like 9-fluorenylmethyloxycarbonyl (Fmoc) on one amine and an acid-labile group like tert-butyloxycarbonyl (Boc) on the other.[4] This allows for the selective deprotection and subsequent coupling at a single site.

The Heart of the Reaction: Carboxylic Acid Activation

Amide bond formation does not occur spontaneously between a carboxylic acid and an amine. The carboxylic acid must first be converted into a more reactive electrophile, an "activated" intermediate. This is the role of the coupling reagent.

  • Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. EDC is particularly advantageous for solution-phase synthesis because its urea byproduct is water-soluble and easily removed during aqueous work-up.[5]

  • Additives to Prevent Racemization (HOBt, HOAt): When activating an amino acid, there is a risk of racemization at the α-carbon. Additives like 1-Hydroxybenzotriazole (HOBt) react with the carbodiimide-activated acid to form an active ester intermediate. This intermediate is less prone to racemization and reacts efficiently with the amine to form the desired peptide bond.[4][6]

Experimental Workflow and Chemical Transformation

The logical flow for a standard coupling reaction is depicted below. It begins with the preparation of the two key components—the activated acid and the free amine—which are then combined to form the final product.

G cluster_0 Carboxylic Acid Arm cluster_1 Diamine Arm Acid 1. Dissolve Coupling Partner (e.g., Fmoc-L-Ala-OH) & Additive (HOBt) Activation 2. Cool to 0°C & Add Coupling Reagent (EDC) Acid->Activation Forms Active Ester Coupling 5. Combine Activated Acid and Free Diamine Solution Activation->Coupling DiamineSalt 3. Dissolve (S)-methyl 2,3-diaminopropanoate·2HCl Neutralization 4. Add Base (DIEA) to generate free diamine DiamineSalt->Neutralization In Situ Deprotonation Neutralization->Coupling Reaction 6. Stir and Warm to RT (Monitor by TLC/LC-MS) Coupling->Reaction Workup 7. Aqueous Work-up (Wash & Extract) Reaction->Workup Purification 8. Column Chromatography Workup->Purification Product Final Dipeptide Product Purification->Product

Caption: High-level workflow for the coupling reaction.

The chemical transformation for a representative coupling with Fmoc-L-Alanine is shown below.

Caption: General chemical scheme for peptide bond formation.

Detailed Protocol: Solution-Phase Coupling of N-Fmoc-L-Alanine

This protocol details the coupling of an N-protected amino acid to the α-amino group of (S)-methyl 2,3-diaminopropanoate, a common transformation in peptide synthesis.[2][4][7]

Materials and Reagents:

  • N-Fmoc-L-Alanine (1.0 eq)

  • (S)-methyl 2,3-diaminopropanoate dihydrochloride (1.0 eq)[8]

  • 1-Hydroxybenzotriazole monohydrate (HOBt·H₂O) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Diisopropylethylamine (DIEA) (3.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

Procedure:

  • Carboxylic Acid Activation: a. To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Fmoc-L-Alanine (1.0 eq) and HOBt·H₂O (1.2 eq). b. Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amino acid). c. Cool the flask in an ice bath to 0°C with stirring. d. Once cooled, add EDC·HCl (1.2 eq) to the solution in one portion. A slight increase in temperature may be observed. e. Allow the activation mixture to stir at 0°C for 30 minutes. The solution should be clear.

  • Free Amine Generation: a. In a separate dry flask, dissolve (S)-methyl 2,3-diaminopropanoate dihydrochloride (1.0 eq) in anhydrous DMF. b. Add DIEA (3.5 eq) dropwise to the stirred solution. Stir for 10-15 minutes at room temperature to ensure complete neutralization.

  • Coupling Reaction: a. Slowly add the free diamine solution from step 2b to the activated acid mixture from step 1e at 0°C using a syringe or dropping funnel. b. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. c. Let the reaction stir at room temperature overnight (12-18 hours). d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting Fmoc-amino acid is consumed.

  • Aqueous Work-up: a. Once the reaction is complete, dilute the DMF solution with a significant volume of Ethyl Acetate (approx. 10-20 times the volume of DMF). b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with:

    • 1 M HCl (2x) to remove excess DIEA.
    • Saturated NaHCO₃ solution (2x) to remove excess HOBt and any unreacted acid.
    • Brine (1x) to remove residual water. d. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
  • Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. A typical elution gradient would be from 100% DCM to a mixture of DCM and Methanol (e.g., 98:2 to 95:5) to elute the more polar product. c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final dipeptide as a solid or oil.

Summary of Reaction Parameters and Troubleshooting

ParameterRecommended ConditionRationale & Expert Insights
Coupling Reagents EDC/HOBtA robust, cost-effective system for solution-phase synthesis. The water-solubility of the EDC byproduct simplifies purification.[4][5] For sterically hindered couplings, stronger reagents like HATU or PyBOP may be considered.
Base Diisopropylethylamine (DIEA)A non-nucleophilic base that effectively neutralizes the hydrochloride salts and reaction byproducts without competing in the coupling.[2][7] Ensure at least 3 equivalents are used.
Solvent Anhydrous DMF or DCMGood solubility for most peptide synthesis reagents. Must be anhydrous as water can hydrolyze the activated intermediate, reducing yield.[5]
Temperature 0°C to Room TemperatureInitial cooling minimizes potential racemization during the activation step.[9] Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.
Troubleshooting Low Yield: Check for moisture in reagents/solvents. Ensure stoichiometry of coupling agents and base is correct. Di-acylation: Add the free diamine solution slowly to the activated acid to maintain a relative excess of the amine, favoring mono-acylation.

Conclusion

The successful coupling of (S)-methyl 2,3-diaminopropanoate dihydrochloride is readily achievable through the careful and systematic application of standard peptide synthesis principles. The keys to a successful outcome are the complete in situ neutralization of the starting material's hydrochloride salts, the efficient activation of the carboxylic acid coupling partner, and the use of additives to preserve stereochemical integrity. By following the detailed protocol and understanding the rationale behind each step, researchers can confidently utilize this versatile building block for the synthesis of complex and valuable molecules.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • de Oliveira, E., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved from [Link]

  • Manzo, E., et al. (2018). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 23(7), 1737. Retrieved from [Link]

  • Merck KGaA. (1992). US Patent 5,144,073A: Process for preparation of dipeptides. Google Patents.
  • Li, T., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • Suppo, J.-S., de Figueiredo, R. M., & Campagne, J.-M. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. Retrieved from [Link]

  • Lee Research Group. (2022, June 11). Peptide Hand Synthesis Part 5: Coupling Amino Acids. YouTube. Retrieved from [Link]

  • Manzo, E., et al. (2018). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 23(7), 1737. Retrieved from [Link]

  • Gomes, P.A.C., et al. (2021). Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation. Gels, 7(4), 211. Retrieved from [Link]

  • Piertrantonio, S., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7130. Retrieved from [Link]

  • ResearchGate. (2014, January 5). What is the best protecting group(s) to protect the SH which is connected to C2 of indole? ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-Methyl 2,3-diaminopropanoate dihydrochloride. MySkinRecipes. Retrieved from [Link]

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Application Note & Protocol: Strategic Incorporation of L-α,β-Diaminopropionic Acid in SPPS using (S)-Methyl 2,3-Diaminopropanoate Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic incorporation of L-α,β-diaminopropionic acid in peptide synthesis, detailing the advantages of (S)-methyl 2,3-diaminopropanoate dihydrochloride as a starting material and providing comprehensive, field-tested protocols for its application.

Abstract

L-α,β-diaminopropionic acid (Dpr) is a non-canonical amino acid of immense value in modern peptide chemistry, serving as a versatile branching point or a site for conjugation. This guide provides a comprehensive overview and detailed protocols for incorporating Dpr into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). We address the use of its stable precursor, (S)-methyl 2,3-diaminopropanoate dihydrochloride[1][2], and focus on the practical application of its orthogonally protected derivative, Fmoc-L-Dpr(Boc)-OH. This document is designed for researchers, chemists, and drug development professionals, offering mechanistic insights and actionable methodologies for successful synthesis.

Introduction: The Strategic Value of Dpr in Peptide Design

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic and drug design. L-α,β-diaminopropionic acid (Dpr) stands out due to the primary amine on its side chain. This functional handle provides a site for a multitude of post-synthesis modifications, including:

  • Bioconjugation: Attachment of fluorophores, cytotoxic drugs, or targeting ligands.

  • PEGylation: Improving pharmacokinetic profiles by increasing solubility and half-life.

  • Peptide Stapling & Cyclization: Creating constrained conformations for enhanced stability and receptor affinity.

  • Branched Peptide Synthesis: Building complex dendritic structures.

The successful synthesis of Dpr-containing peptides hinges on a robust chemical strategy that can selectively address the α- and β-amino groups. This is achieved through the principle of orthogonal protection.[3][4][5]

The Building Block: From Stable Precursor to SPPS-Ready Derivative

While (S)-methyl 2,3-diaminopropanoate dihydrochloride is a stable and commercially available precursor[1][2][6], direct use in standard Fmoc-based SPPS is not feasible. The synthesis workflow requires a derivative where the α-amino, β-amino, and carboxylic acid functionalities are appropriately masked to ensure regioselective peptide bond formation.

The workhorse for this application is N-α-Fmoc-N-β-Boc-L-diaminopropionic acid (Fmoc-L-Dpr(Boc)-OH) .

  • α-Amino Group (Fmoc): The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the N-terminus. It is base-labile and selectively removed at the beginning of each coupling cycle with a piperidine solution.[7][8]

  • β-Amino Group (Boc): The tert-butyloxycarbonyl (Boc) group offers robust, acid-labile protection for the side chain. It remains stable throughout the synthesis cycles and is only removed during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic Acid - TFA).[9][10]

  • Carboxylic Acid (Free): The carboxyl group is left unprotected to be activated for coupling to the N-terminus of the growing peptide chain on the solid support.

This Fmoc/tBu strategy is a fully orthogonal system, allowing for precise, stepwise control over the peptide synthesis process.[5][9]

Table 1: Key Building Block Properties

Property(S)-methyl 2,3-diaminopropanoate dihydrochlorideFmoc-L-Dpr(Boc)-OH
Role Stable Precursor / Starting MaterialSPPS-Ready Building Block
CAS Number 147857-43-0[1][2][6]103095-29-8
Molecular Formula C₄H₁₂Cl₂N₂O₂[1][2]C₂₃H₂₆N₂O₆
Molecular Weight 191.06 g/mol [2][11]426.46 g/mol
Typical Appearance White to off-white solidWhite to off-white powder

Core Methodology: The SPPS Cycle for Dpr Incorporation

The incorporation of Fmoc-L-Dpr(Boc)-OH follows the standard rhythm of solid-phase peptide synthesis. The process involves the sequential removal of the temporary Fmoc group, followed by the coupling of the next activated amino acid.

The Chemistry of Activation and Coupling

To form a peptide bond, the carboxylic acid of the incoming Fmoc-L-Dpr(Boc)-OH must be activated to create a highly reactive intermediate. This is typically achieved using uronium/aminium or phosphonium salt-based coupling reagents.[12][13][14]

  • Mechanism: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the free carboxyl group in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-ester. This activated intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming the desired peptide bond.

  • Why HATU? HATU is often preferred for its high efficiency, rapid reaction kinetics, and low propensity for racemization, especially when compared to older carbodiimide methods.[8][14]

SPPS_Cycle cluster_0 SPPS Cycle for Dpr Incorporation Start Peptide-Resin (Fmoc-N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection 1 Wash1 DMF Wash Deprotection->Wash1 2 Coupling Coupling Fmoc-Dpr(Boc)-OH HATU / DIPEA Wash1->Coupling 3 Wash2 DMF Wash Coupling->Wash2 4 End Peptide-Resin (with new Dpr residue) Wash2->End 5

Figure 1: Workflow for a single coupling cycle in Fmoc-based SPPS.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Trifluoroacetic acid (TFA) is highly corrosive and must be handled with extreme care.

Protocol 1: Manual SPPS for Dpr Incorporation

This protocol assumes a 0.1 mmol synthesis scale on a standard Rink Amide resin.

Materials:

  • Rink Amide Resin (e.g., 130 mg, 0.77 mmol/g loading)

  • Fmoc-L-Dpr(Boc)-OH (171 mg, 0.4 mmol, 4 eq)

  • HATU (148 mg, 0.39 mmol, 3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq)

  • Peptide Synthesis Grade Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Manual SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel. Add ~5 mL of DMF and agitate gently for 30-60 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add 3 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes and drain.

    • Add another 3 mL of 20% piperidine/DMF. Agitate for 10 minutes and drain.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-L-Dpr(Boc)-OH and HATU in 2 mL of DMF.

    • Add DIPEA to the vial, vortex briefly, and immediately add the activation solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Reaction Monitoring:

    • Take a small sample of resin beads, wash them with DMF and DCM, and perform a Kaiser (ninhydrin) test.

    • A negative result (yellow beads) confirms complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated with fresh reagents.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (5x) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This procedure cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the Dpr residue.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (Reagent K or similar): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). Note: The exact composition may vary depending on the peptide sequence.[15][16]

  • Cold Diethyl Ether

Procedure:

  • Place the dried peptide-resin (up to 0.1 mmol) in a 10 mL flask.

  • Add 2-3 mL of the freshly prepared, chilled cleavage cocktail to the resin.

  • Swirl the mixture gently and allow it to react for 2-3 hours at room temperature. Scavengers are crucial to trap the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.[17][18]

  • Filter the resin using a fritted syringe and collect the filtrate into a 50 mL centrifuge tube.

  • Wash the resin with an additional 1 mL of fresh TFA and add it to the collected filtrate.

  • Precipitate the crude peptide by adding the TFA solution dropwise to ~40 mL of cold diethyl ether.

  • A white precipitate should form. Allow it to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation (e.g., 3500 rpm for 5 minutes). Carefully decant the ether.

  • Wash the peptide pellet twice more with cold ether, followed by centrifugation and decanting.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Trustworthiness & Validation: Ensuring Success

  • Kaiser Test: This colorimetric test is a self-validating system within the protocol. It confirms the presence or absence of free primary amines, providing immediate feedback on the completion of each coupling step.

  • Orthogonal Purity: The Fmoc/tBu strategy is a well-established and validated method that ensures the integrity of the side-chain protection until the final cleavage step, preventing unintended side reactions.

  • Mass Spectrometry: After cleavage, the molecular weight of the crude peptide should be verified by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the successful incorporation of the Dpr residue and complete removal of all protecting groups.

Conclusion

The strategic use of Fmoc-L-Dpr(Boc)-OH, derived from its stable (S)-methyl 2,3-diaminopropanoate dihydrochloride precursor, is a powerful and reliable method for introducing L-α,β-diaminopropionic acid into synthetic peptides. The orthogonal protection scheme provides the necessary control for complex peptide synthesis, and the protocols detailed herein offer a robust framework for achieving high-quality results. By understanding the causality behind reagent choice and procedural steps, researchers can confidently leverage this versatile building block to advance the frontiers of peptide science and drug discovery.

References

  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem Technical Guides.
  • Liu, C. F., & Tam, J. P. (2002). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 99(1), 19–24. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

  • AAPPTec. Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTec. [Link]

  • BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. BenchChem Technical Guides.
  • Wikipedia. Peptide synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • AAPPTec. Coupling Reagents. AAPPTec. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • CDN Isotopes. Cleavage Cocktail Selection. CDN Isotopes. [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. AAPPTec. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • MySkinRecipes. (S)-Methyl 2,3-diaminopropanoate dihydrochloride. MySkinRecipes. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • AAPPTec. SYNTHESIS NOTES. AAPPTec. [Link]

  • Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-33). Springer, Berlin, Heidelberg. [Link]

  • LookChem. (S)-methyl 2,3-diaminopropanoate dihydrochloride. LookChem. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

  • Global Substance Registration System. METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-. GSRS. [Link]

  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27–33. [Link]

  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. ResearchGate. [Link]

  • Guryanov, I., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2927–2943. [Link]

  • Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

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Application Notes and Protocols for Protecting Group Strategies in (S)-methyl 2,3-diaminopropanoate Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

(S)-methyl 2,3-diaminopropanoate, a chiral building block with vicinal diamines, is a valuable synthon in medicinal chemistry and drug development for creating complex peptides and bioactive molecules.[1][2] However, the presence of two nucleophilic amino groups in close proximity presents a significant synthetic challenge, necessitating a robust and selective protection strategy to enable controlled, stepwise functionalization. This guide provides an in-depth analysis of orthogonal protecting group strategies for (S)-methyl 2,3-diaminopropanoate dihydrochloride, offering detailed protocols and the underlying chemical rationale to aid researchers in their synthetic endeavors.

Introduction: The Challenge of Selectively Protecting Vicinal Diamines

The synthetic utility of (S)-methyl 2,3-diaminopropanoate is intrinsically linked to the ability to differentiate its α- and β-amino groups. The primary challenge lies in achieving selective protection due to the similar reactivity of the two primary amines. Uncontrolled reactions can lead to a mixture of products, including di-protected, mono-protected (at either Nα or Nβ), and unprotected species, complicating purification and reducing overall yield.

An effective protecting group strategy is therefore paramount and should ideally be:

  • Selective: Allowing for the protection of one amino group in the presence of the other.

  • Orthogonal: Employing protecting groups that can be removed under distinct conditions, enabling sequential deprotection and functionalization.[3][4][5][6]

  • Stable: The protecting groups must be robust enough to withstand subsequent reaction conditions.

  • High-yielding: Both the protection and deprotection steps should proceed with high efficiency.

This document will focus on orthogonal strategies employing common amine protecting groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Orthogonal Protecting Group Strategies

Orthogonal protection is a cornerstone of modern peptide synthesis and complex molecule construction.[4][6] For (S)-methyl 2,3-diaminopropanoate, this allows for the selective modification of either the Nα or Nβ position, which is critical for its application as a versatile building block.

Strategy 1: Nα-Fmoc and Nβ-Boc Protection

This strategy combines the base-labile Fmoc group with the acid-labile Boc group, a classic orthogonal pairing in peptide chemistry.[7][8][9] The Fmoc group is typically installed on the α-amino group, leveraging its utility in solid-phase peptide synthesis (SPPS), while the Boc group protects the β-amino group.

Rationale for Selection:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine in DMF), leaving acid-sensitive groups like Boc intact.[9][10][11] Its removal can be monitored by UV spectroscopy.[9]

  • Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid), which do not affect the Fmoc group.[12][13]

A common synthetic route to achieve this protection scheme involves a multi-step process, often starting from a precursor like D-serine to control stereochemistry.[7][14][15]

G cluster_0 Strategy 1: Nα-Fmoc / Nβ-Boc Protection Workflow Start (S)-methyl 2,3-diaminopropanoate dihydrochloride Step1 Mono-Boc Protection at Nβ Start->Step1 Boc2O, Base Step2 Fmoc Protection at Nα Step1->Step2 Fmoc-OSu, Base Product Nα-Fmoc-Nβ-Boc-(S)-2,3-diaminopropanoate methyl ester Step2->Product Deprotection_Fmoc Selective Fmoc Removal (e.g., 20% Piperidine/DMF) Product->Deprotection_Fmoc Deprotection_Boc Selective Boc Removal (e.g., TFA/DCM) Product->Deprotection_Boc

Caption: Workflow for Nα-Fmoc/Nβ-Boc protection.

Strategy 2: Nα-Boc and Nβ-Cbz Protection

This approach utilizes the acid-labile Boc group and the hydrogenolysis-labile Cbz group, another powerful orthogonal combination.[16][17]

Rationale for Selection:

  • Boc (tert-butyloxycarbonyl): As described previously, it is removed with acid.

  • Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a very mild condition that does not affect Boc or Fmoc groups.[13][18]

The synthesis of Nα-Boc-Nβ-Cbz protected 2,3-diaminopropionic acid can be efficiently achieved from Nα-Boc-aspartic acid derivatives via a Curtius rearrangement.[16][17]

G cluster_1 Strategy 2: Nα-Boc / Nβ-Cbz Protection Workflow Start Nα-Boc-Aspartic Acid Derivative Step1 Curtius Rearrangement Start->Step1 Step2 Isocyanate Trapping with Benzyl Alcohol Step1->Step2 Product Nα-Boc-Nβ-Cbz-(S)-2,3-diaminopropionic acid Step2->Product Deprotection_Boc Selective Boc Removal (e.g., TFA/DCM) Product->Deprotection_Boc Deprotection_Cbz Selective Cbz Removal (e.g., H₂, Pd/C) Product->Deprotection_Cbz

Caption: Workflow for Nα-Boc/Nβ-Cbz protection.

Summary of Protecting Group Chemistries

The choice of protecting group is dictated by the planned subsequent synthetic steps. The following table summarizes the properties of the most commonly used protecting groups for (S)-methyl 2,3-diaminopropanoate.

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsOrthogonal To
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA, HCl in dioxane)[1]Fmoc, Cbz
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuSecondary amine base (e.g., 20% piperidine in DMF)[10][11]Boc, Cbz
BenzyloxycarbonylCbz, ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[13][18]Boc, Fmoc (partially)[10]
p-ToluenesulfonylTosyl, TsTosyl chloride (Ts-Cl)Strong acid (HBr/AcOH) or reducing agents (Na/NH₃)Fmoc, Boc

Detailed Experimental Protocols

The following protocols are generalized procedures based on established literature methods. Researchers should optimize conditions for their specific substrates and scales.

Protocol 1: Synthesis of Nβ-Boc-(S)-methyl 2,3-diaminopropanoate hydrochloride

This protocol describes the selective protection of the β-amino group.

  • Starting Material Preparation: Dissolve (S)-methyl 2,3-diaminopropanoate dihydrochloride (1.0 eq) in a suitable solvent such as methanol or a mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C and add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (2.0-2.2 eq), to neutralize the hydrochloride salts and free the amines.

  • Boc Protection: While maintaining the temperature at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, Nβ-Boc-(S)-methyl 2,3-diaminopropanoate, can often be carried forward or purified by column chromatography. To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of HCl in the same solvent.[19][]

Protocol 2: Synthesis of Nα-Fmoc-Nβ-Boc-(S)-methyl 2,3-diaminopropanoate

This protocol details the subsequent protection of the α-amino group.

  • Starting Material: Dissolve Nβ-Boc-(S)-methyl 2,3-diaminopropanoate (1.0 eq) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or sodium bicarbonate (1.5-2.0 eq).

  • Fmoc Protection: Add 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) (1.0-1.1 eq) to the solution and stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired orthogonally protected product.[7][8]

Protocol 3: Selective Deprotection

A. Fmoc Group Removal

  • Dissolve the Nα-Fmoc-Nβ-Boc protected amino ester in DMF.

  • Add a solution of 20% piperidine in DMF.[9][11]

  • Stir at room temperature for 30-60 minutes.

  • Concentrate the reaction mixture under vacuum and purify the resulting Nβ-Boc protected diamino ester, typically by chromatography, to remove the dibenzofulvene-piperidine adduct.

B. Boc Group Removal

  • Dissolve the Nα-Fmoc-Nβ-Boc (or Nβ-Boc) protected amino ester in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA. The product is typically obtained as the TFA salt.

Conclusion

The selective and orthogonal protection of (S)-methyl 2,3-diaminopropanoate is a critical step in harnessing its full potential as a chiral building block. The strategies outlined in this guide, particularly the Nα-Fmoc/Nβ-Boc and Nα-Boc/Nβ-Cbz pairings, provide reliable and versatile routes to differentially protected synthons. The choice of strategy and the specific reaction conditions should be tailored to the overall synthetic plan, taking into account the stability of all functional groups present in the molecule. By carefully applying these principles and protocols, researchers can efficiently synthesize complex, high-value molecules for a wide range of applications in drug discovery and materials science.

References

  • Egbertson, M. S., Homnick, C. F., & Hartman, G. D. (1993). A Selective Protection of 2,3-Diaminopropionic Acid. Synthetic Communications, 23(5), 703-707. [Link]

  • Pinnen, F., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1313. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. [Link]

  • Gajda, A., et al. (2019). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 24(19), 3504. [Link]

  • ResearchGate. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • ResearchGate. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-Methyl 2,3-diaminopropanoate dihydrochloride. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Kano, T., et al. (2012). Stereocontrolled synthesis of vicinal diamines by organocatalytic asymmetric Mannich reaction of N-protected aminoacetaldehydes: formal synthesis of (-)-agelastatin A. Journal of the American Chemical Society, 134(17), 7516-20. [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (2018). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. PMC. [Link]

  • Pinnen, F., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PubMed. [Link]

  • Andruszkiewicz, R., et al. (2001). Amide and Ester Derivatives of N3-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic Acid: The Selective Inhibitor of glucosamine-6-phosphate Synthase. PubMed. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Pinnen, F., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. [Link]

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Application Note 1: Selective Nα-Acylation for Peptide Synthesis and Chiral Ligand Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of (S)-methyl 2,3-diaminopropanoate dihydrochloride

As a chiral building block, (S)-methyl 2,3-diaminopropanoate dihydrochloride serves as a versatile scaffold in synthetic chemistry. Its two primary amino groups, designated alpha (α) and beta (β), offer distinct opportunities for functionalization. However, their similar basicity and nucleophilicity present a significant challenge for selective derivatization. This guide provides an in-depth exploration of strategies and protocols to control the derivatization of this molecule, unlocking its potential for applications ranging from peptide synthesis to the development of novel therapeutics and chiral ligands.

The core challenge lies in differentiating the α- and β-amino groups. Their respective pKa values are very close, making pH-based selectivity difficult. Consequently, most successful strategies rely on kinetic control or the use of protecting groups that can distinguish between the steric and electronic environments of the two amines. This guide will detail protocols for achieving selective Nα-acylation, selective Nβ-functionalization, and bis-derivatization, explaining the chemical principles that underpin each methodological choice.

Selective acylation of the α-amino group is a critical first step for incorporating this non-canonical amino acid into peptide chains or for creating sophisticated chiral ligands. The strategy detailed here leverages the formation of a transient copper(II) chelate to mask the β-amino group and the ester, thereby directing acylation specifically to the Nα position.

Principle of a Copper(II) Chelation Strategy

(S)-methyl 2,3-diaminopropanoate can form a stable five-membered chelate ring with copper(II) ions, involving the α-amino group and the carbonyl oxygen of the methyl ester. This coordination effectively blocks these two sites, leaving the β-amino group as the primary site for nucleophilic attack. However, under carefully controlled conditions, particularly with acylating agents that have specific steric requirements, the α-amino group can be made to react preferentially even without strong chelation, or upon transient dissociation. A more robust method involves protecting the more basic β-amino group first. An alternative and highly effective strategy involves the use of copper(II) to direct the formation of a Schiff base at the α-position, which can then be selectively acylated. A widely cited method for achieving high Nα selectivity relies on this chelation principle.

Experimental Protocol: Selective Nα-Boc Protection

This protocol details the selective protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis.

  • Chelate Formation:

    • Dissolve (S)-methyl 2,3-diaminopropanoate dihydrochloride (1.0 eq) in a 1:1 mixture of methanol and water.

    • Add copper(II) sulfate pentahydrate (1.0 eq) to the solution and stir until a deep blue color indicates the formation of the copper chelate.

    • Adjust the pH of the solution to approximately 9.5-10 with a suitable base, such as sodium carbonate or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). This deprotonates the amino groups, facilitating the reaction.

  • Acylation Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) dissolved in a minimal amount of methanol or THF.

    • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Decomplexation and Work-up:

    • Once the reaction is complete, the copper must be removed. This is achieved by adding a solution of ethylenediaminetetraacetic acid (EDTA) and adjusting the pH to be slightly acidic (pH ~5-6) with a dilute acid like HCl. This will break the copper chelate.

    • The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane to isolate the Nα-Boc protected product.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel to yield the pure (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-aminopropanoate.

Data Summary: Nα-Acylation
ParameterValue/ConditionRationale
Key Reagent Di-tert-butyl dicarbonateCommon, stable, and effective Boc-protecting agent.
Chelating Agent Copper(II) SulfateForms a stable chelate to direct selectivity.
Base Sodium Carbonate / DIPEANeutralizes the dihydrochloride and maintains optimal pH for acylation.
Solvent Methanol/WaterSolubilizes both the starting material and the copper salt.
Temperature 0 °C to Room Temp.Controls the rate of reaction and minimizes side products.
Typical Yield 75-85%Reflects the efficiency of the selective protection.
Workflow for Selective Nα-Acylation

N_alpha_acylation cluster_reagents reactant reactant reagent reagent intermediate intermediate product product condition condition A (S)-methyl 2,3-diaminopropanoate dihydrochloride C Copper Chelate Intermediate A->C Chelation 1 B CuSO4·5H2O Base (pH 9.5) E Nα-Acylated Chelate C->E Acylation 2 D Boc-Anhydride G Nα-Boc Protected Product E->G Decomplexation 3 F EDTA Acidic Work-up

Caption: Workflow for selective Nα-Boc protection via copper chelation.

Application Note 2: Orthogonal Protection for Nβ-Derivatization in Medicinal Chemistry

For building molecular scaffolds, it is often desirable to functionalize the β-amino group while keeping the α-amino group protected. This requires an orthogonal protection strategy, where one protecting group can be removed without affecting the other. A common approach is to first protect the α-amino group with a group that is stable under the conditions required to deprotect the β-amino group's protection later, or vice-versa.

Principle of Orthogonal Protection

This protocol employs the formation of a cyclic derivative, a 2,5-diazabicyclo[2.2.1]heptan-3-one, which effectively protects both the α-amino and β-amino groups. Subsequent selective ring-opening allows for the functionalization of the β-amino group. A more direct approach involves first protecting the α-amino group, often with a Boc group as described previously, and then functionalizing the now-free β-amino group. The choice of the second protecting group for Nβ (e.g., Cbz, Fmoc) depends on the desired deprotection conditions for subsequent synthetic steps.

Experimental Protocol: Nβ-Benzylation following Nα-Boc Protection

This protocol assumes the starting material is the Nα-Boc protected product from the previous application note.

  • Starting Material:

    • Begin with pure (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-aminopropanoate.

  • Reductive Amination:

    • Dissolve the starting material (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent like methanol or dichloromethane.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions at 0 °C. This will reduce the initially formed Schiff base between the β-amino group and benzaldehyde.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product, (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(benzylamino)propanoate, by silica gel column chromatography.

This product now has two orthogonally protected amines: a Boc group on Nα (removable with strong acid, e.g., TFA) and a benzyl group on Nβ (removable by hydrogenolysis).

Data Summary: Nβ-Derivatization
ParameterValue/ConditionRationale
Starting Material Nα-Boc Protected DiaminopropanoateEnsures selectivity for the Nβ position.
Key Reagent Benzaldehyde, NaBH(OAc)₃For reductive amination to install the benzyl group.
Solvent Methanol / DichloromethaneCommon solvents for reductive amination.
Temperature 0 °C to Room Temp.Standard conditions for controlling the reaction rate.
Typical Yield 70-90%Reductive amination is generally a high-yielding reaction.
Logical Flow for Orthogonal Protection

Orthogonal_Protection start start step1 step1 intermediate intermediate step2 step2 product product A Diamine Dihydrochloride B Protocol 1: Selective Nα-Boc Protection A->B Step 1 C Nα-Boc Intermediate B->C D Protocol 2: Nβ-Derivatization (e.g., Benzylation) C->D Step 2 E Orthogonally Protected Product (Nα-Boc, Nβ-Bn) D->E

Caption: Sequential strategy for achieving an orthogonally protected scaffold.

Application Note 3: Bis-Derivatization for Symmetric Ligand Synthesis

In certain applications, such as the synthesis of symmetric bidentate ligands for coordination chemistry, it is necessary to derivatize both amino groups simultaneously. This is the most straightforward transformation but requires careful control of stoichiometry to ensure complete reaction and avoid mixtures of mono- and di-substituted products.

Principle of Bis-Derivatization

This process involves treating the deprotonated diamine with at least two equivalents of an acylating or alkylating agent. The absence of any protecting or directing groups allows both nucleophilic centers to react. The key is to use a sufficient excess of the electrophile and an adequate amount of base to neutralize the dihydrochloride and any acid generated during the reaction.

Experimental Protocol: Bis-Tosylamination

This protocol describes the reaction with tosyl chloride to produce a bis-sulfonamide, a common structural motif in catalysts and therapeutic agents.

  • Deprotonation:

    • Suspend (S)-methyl 2,3-diaminopropanoate dihydrochloride (1.0 eq) in a suitable solvent like dichloromethane or pyridine at 0 °C.

    • Add a non-nucleophilic base, such as triethylamine or DIPEA (at least 4.0 eq to neutralize the dihydrochloride and the HCl produced), or use pyridine as both the base and solvent.

  • Acylation:

    • Slowly add p-toluenesulfonyl chloride (Tosyl Chloride, 2.2 eq) to the suspension. A slight excess ensures the reaction goes to completion.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • If using a solvent like dichloromethane, wash the organic layer sequentially with dilute HCl (to remove excess base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel column chromatography to yield pure (S)-methyl 2,3-bis((4-methylphenyl)sulfonamido)propanoate.

Data Summary: Bis-Derivatization
ParameterValue/ConditionRationale
Key Reagent p-Toluenesulfonyl Chloride (≥2.2 eq)Ensures complete derivatization of both amino groups.
Base Triethylamine / Pyridine (≥4.0 eq)Sufficient base is critical for deprotonation and to drive the reaction.
Solvent Dichloromethane / PyridineAprotic solvent to facilitate the reaction.
Temperature 0 °C to Room Temp.Standard conditions for sulfonamide formation.
Typical Yield >90%This reaction is typically very high-yielding.
Reaction Scheme for Bis-Derivatization

Bis_Derivatization reactant reactant reagent reagent product product Start (S)-methyl 2,3-diaminopropanoate dihydrochloride Product Bis-Tosylated Product Start->Product One-Pot Reaction Reagents Tosyl Chloride (2.2 eq) Base (4.0 eq)

Caption: A one-pot reaction scheme for the bis-derivatization of the diamine.

References

  • The Chelation of Metal Ions by 2,3-Diaminopropionic Acid and Related Substances. Biochemical Journal. [Link]

  • Selective N-acylation of 2,3-diaminopropionic acid. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Application Notes and Protocols: A Step-by-Step Guide for the Acylation of (S)-Methyl 2,3-Diaminopropanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide provides a detailed protocol for the acylation of (S)-methyl 2,3-diaminopropanoate dihydrochloride, a critical chiral building block in pharmaceutical and peptidomimetic synthesis.[1] The inherent challenge of selective acylation, arising from the presence of two amino groups with differing reactivity, is addressed through a strategic approach involving the use of protecting groups. This document outlines the chemical principles, a step-by-step experimental procedure, methods for reaction monitoring and product characterization, and a thorough discussion of the causality behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of acylated 2,3-diaminopropanoic acid derivatives.

Introduction: The Significance of Acylated Diaminopropanoates

(S)-methyl 2,3-diaminopropanoate is a non-proteinogenic α,β-diamino acid derivative that serves as a versatile precursor in the synthesis of a wide range of biologically active molecules, including antibiotics and siderophores.[2][3] Its structure, featuring two primary amino groups at the C2 (α) and C3 (β) positions, allows for the introduction of diverse functionalities through acylation. The resulting acylated products are key intermediates in the development of novel therapeutics, including enzyme inhibitors and peptide-based drugs.[4][5]

The primary challenge in the acylation of this diamine lies in achieving selectivity. The α-amino group is generally more nucleophilic than the β-amino group due to the electron-withdrawing effect of the adjacent methyl ester. However, under standard acylation conditions, a mixture of mono- and di-acylated products is often obtained. To overcome this, a protection strategy is essential to ensure the desired mono-acylated product is formed with high yield and purity.[6][7]

Chemical Principles and Reaction Mechanism

The selective acylation of (S)-methyl 2,3-diaminopropanoate dihydrochloride hinges on the differential reactivity of the two amino groups and the strategic use of protecting groups. The dihydrochloride salt form necessitates neutralization to liberate the free amines for reaction. The core of the strategy involves the temporary protection of one amino group to direct the acylation to the other.

A common and effective approach is the use of the tert-butoxycarbonyl (Boc) protecting group, which can be selectively introduced onto the more reactive α-amino group under controlled conditions. Once the α-amino group is protected, the β-amino group is available for acylation with the desired acylating agent (e.g., an acyl chloride or anhydride). The final step involves the removal of the Boc protecting group to yield the desired β-acylated product.

Reaction Pathway Overview

The overall synthetic route can be visualized as a three-step process:

  • Neutralization: Liberation of the free diamine from its dihydrochloride salt.

  • Selective Protection: Introduction of a protecting group (e.g., Boc) onto the α-amino group.

  • Acylation: Reaction of the protected diamine with an acylating agent to functionalize the β-amino group.

  • Deprotection: Removal of the protecting group to yield the final product.

Acylation_Pathway Start (S)-Methyl 2,3-diaminopropanoate dihydrochloride FreeDiamine Free Diamine Start->FreeDiamine Base (e.g., Triethylamine) ProtectedDiamine α-N-Boc Protected Diamine FreeDiamine->ProtectedDiamine Boc2O, Base AcylatedProduct α-N-Boc, β-N-Acyl Product ProtectedDiamine->AcylatedProduct Acyl Chloride/Anhydride, Base FinalProduct β-N-Acyl-(S)-Methyl 2,3-diaminopropanoate AcylatedProduct->FinalProduct Acid (e.g., TFA)

Figure 1. General workflow for the selective acylation of (S)-methyl 2,3-diaminopropanoate.

Experimental Protocol: A Step-by-Step Guide

This protocol details the selective acylation of (S)-methyl 2,3-diaminopropanoate dihydrochloride with benzoyl chloride as a model acylating agent.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurity
(S)-Methyl 2,3-diaminopropanoate dihydrochloride147857-43-0191.061.91 g≥97%
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.252.40 g≥98%
Triethylamine (TEA)121-44-8101.195.6 mL≥99%
Benzoyl chloride98-88-4140.571.2 mL≥99%
Dichloromethane (DCM), anhydrous75-09-284.93150 mL≥99.8%
Trifluoroacetic acid (TFA)76-05-1114.0210 mL≥99%
Saturated aqueous sodium bicarbonate (NaHCO₃)--100 mL-
Brine (saturated aqueous NaCl)--50 mL-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.375 g-

Note: Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Step-by-Step Methodology

Step 1: Neutralization and Selective α-N-Boc Protection

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-methyl 2,3-diaminopropanoate dihydrochloride (1.91 g, 10 mmol).

  • Add anhydrous dichloromethane (DCM, 50 mL) to the flask. The salt will not fully dissolve at this stage.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (TEA, 2.8 mL, 20 mmol) to the suspension while stirring. The purpose of the TEA is to neutralize the dihydrochloride salt, forming the free diamine in situ.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11 mmol) in anhydrous DCM (20 mL).

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes. The slow addition helps to control the exothermicity of the reaction and favors selective protection of the more nucleophilic α-amino group.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1). The starting material should be consumed, and a new, less polar spot corresponding to the Boc-protected product should appear.

Step 2: Acylation of the β-Amino Group

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Add triethylamine (TEA, 1.4 mL, 10 mmol). This acts as a base to neutralize the HCl generated during the acylation.

  • Slowly add benzoyl chloride (1.2 mL, 10.5 mmol) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Once the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (approximately 16 hours).

  • Reaction Monitoring: Monitor the reaction by TLC (DCM:Methanol, 95:5). The spot corresponding to the mono-Boc protected intermediate should be replaced by a new, even less polar spot of the di-protected product.

Step 3: Work-up and Purification of the Intermediate

  • Quench the reaction by slowly adding water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 50 mL) and brine (50 mL). The bicarbonate wash removes any excess acid.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure α-N-Boc, β-N-benzoyl-(S)-methyl 2,3-diaminopropanoate.

Step 4: Deprotection of the α-Amino Group

  • Dissolve the purified, protected intermediate in DCM (20 mL) in a 100 mL round-bottom flask.

  • Add trifluoroacetic acid (TFA, 10 mL) to the solution. The TFA will cleave the acid-labile Boc group.[8][9]

  • Stir the reaction at room temperature for 2 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC (DCM:Methanol, 9:1). The starting material spot should disappear, and a more polar spot corresponding to the final product should appear near the baseline.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The crude product can be purified by recrystallization or by precipitation from a suitable solvent system (e.g., diethyl ether) to yield the final product, β-N-benzoyl-(S)-methyl 2,3-diaminopropanoate, often as a TFA salt.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, a series of analytical checks should be performed at key stages.

Reaction Monitoring
  • Thin Layer Chromatography (TLC): As described in the protocol, TLC is an indispensable tool for qualitatively monitoring the progress of each reaction step. The choice of an appropriate mobile phase is crucial for achieving good separation of the starting materials, intermediates, and products.

Product Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique is essential for confirming the structure of the intermediates and the final product. Key diagnostic signals to look for include the disappearance of the Boc-protons (a singlet around 1.4 ppm) after deprotection and the appearance of aromatic protons from the benzoyl group. The chemical shifts and coupling constants of the protons on the propanoate backbone will also change upon acylation and deprotection, providing valuable structural information.

    • ¹³C NMR: This will further confirm the carbon framework of the synthesized molecules.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product, providing definitive evidence of its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups. The presence of amide C=O and N-H stretches, as well as the ester C=O stretch, can be confirmed.

Causality Behind Experimental Choices

  • Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is chosen for its ease of introduction under mild basic conditions and its facile removal under acidic conditions (e.g., with TFA). This orthogonality allows for the selective deprotection of the α-amino group without affecting the newly formed amide bond or the methyl ester.[8][10]

  • Use of Triethylamine (TEA): TEA is a non-nucleophilic organic base used to neutralize the hydrochloride salts of the starting material and the HCl byproduct generated during the acylation with benzoyl chloride. Its use prevents the protonation of the amino groups, which would render them unreactive.

  • Temperature Control: The initial reactions are carried out at 0 °C to control the exothermic nature of the reactions and to enhance the selectivity of the α-amino group protection.

  • Anhydrous Conditions: The use of anhydrous solvents is important, particularly during the acylation step, to prevent the hydrolysis of the acyl chloride.

Conclusion

This application note provides a detailed and robust protocol for the selective acylation of (S)-methyl 2,3-diaminopropanoate dihydrochloride. By employing a strategic protection-acylation-deprotection sequence, it is possible to synthesize β-acylated derivatives in good yield and purity. The analytical methods outlined provide a framework for ensuring the identity and quality of the synthesized compounds. This methodology is broadly applicable for the introduction of various acyl groups, making it a valuable tool for researchers in drug discovery and development.

References

  • National Center for Biotechnology Information. "Protecting Groups in Peptide Synthesis.
  • Benchchem. "(S)-methyl 2,3-diaminopropanoate dihydrochloride | 147857-43-0." Benchchem, .
  • Creative Peptides. "Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." AAPPTec, .
  • Chemistry LibreTexts. "26.7: Peptide Synthesis." Chemistry LibreTexts, 2024, .
  • Sigma-Aldrich. "(S)-Methyl 2,3-diaminopropanoate dihydrochloride | 147857-43-0." Sigma-Aldrich, .
  • Singh, U. P., et al. "Imidazole-Catalyzed Monoacylation of Symmetrical Diamines." Organic Letters, vol. 12, no. 19, 2010, pp. 4442-4445, .
  • Wang, Y., et al. "Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor.
  • SBS Genetech. "Mastering Protecting Groups in Peptide Synthesis." SBS Genetech, 2022, .
  • MySkinRecipes. "(S)
  • National Center for Biotechnology Information. "Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis.
  • National Center for Biotechnology Information. "Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor.
  • National Center for Biotechnology Information. "Synthesis of a Diaminopropanoic Acid-Based Nucleoamino Acid and Assembly of Cationic Nucleopeptides for Biomedical Applications.

Sources

Harnessing the Chiral Power of (S)-methyl 2,3-diaminopropanoate dihydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

(S)-methyl 2,3-diaminopropanoate dihydrochloride (SMDP), a chiral building block derived from L-serine, represents a cornerstone synthon for medicinal chemistry and drug discovery. Its unique 1,2-diamine structure, presented with defined stereochemistry, offers a versatile platform for constructing complex molecular architectures, from pH-sensitive peptidomimetics to privileged heterocyclic scaffolds. This guide provides an in-depth exploration of SMDP's applications, elucidating the chemical principles behind its utility and offering detailed, field-tested protocols for its practical implementation in the laboratory. We will delve into its role in the synthesis of enzyme inhibitors, peptide-based drug delivery vectors, and core heterocyclic systems, providing researchers with the foundational knowledge to leverage this potent building block in their drug development programs.

Introduction: The Strategic Advantage of a Vicinal Diamine Synthon

In the pursuit of novel therapeutics, the selection of starting materials is a critical determinant of success. Chiral building blocks are indispensable tools, allowing for the precise, three-dimensional construction of molecules that can selectively interact with biological targets.[1][2][3] (S)-methyl 2,3-diaminopropanoate dihydrochloride, with the chemical formula C₄H₁₀N₂O₂·2HCl[4], is a particularly valuable reagent.

Its strategic importance stems from three key features:

  • Defined Stereochemistry: The inherent (S)-configuration at the α-carbon provides a fixed stereochemical anchor, crucial for enantioselective interactions with chiral biological macromolecules like enzymes and receptors.

  • Orthogonal Functionality: The molecule contains a methyl ester and two primary amine groups with different chemical environments (α and β positions). This allows for selective protection and functionalization, a cornerstone of complex molecule synthesis.[5]

  • The 1,2-Diamine Motif: The vicinal (adjacent) diamine arrangement is a precursor to a multitude of important pharmacophores, most notably nitrogen-containing heterocycles and peptide mimics with unique conformational and electronic properties.

This guide will demonstrate how these features are exploited in three major areas of drug discovery.

Core Application I: Peptidomimetics and pH-Sensitive Drug Delivery

A significant challenge in drug delivery is ensuring that a therapeutic agent reaches its intracellular target. Many promising biologics are trapped within endosomes after cellular uptake and are subsequently degraded. SMDP provides an elegant solution through its incorporation into "smart" peptides capable of pH-triggered endosomal escape.

The Causality of the Mechanism: When the 2,3-diaminopropionic acid (Dap) core, derived from SMDP, is incorporated into a peptide backbone, the electron-withdrawing effects of the adjacent amide bonds significantly lower the pKa of the β-amino group.[6][7] At physiological pH (~7.4), this β-amino group is largely uncharged. However, as the endosome acidifies (pH dropping to 5.0-6.5), this group becomes protonated. This gain of a positive charge can induce conformational changes in the peptide, promoting interaction with and disruption of the endosomal membrane, thereby releasing the therapeutic cargo into the cytoplasm.[6][7]

Data Presentation: pH-Dependent pKa of the β-Amino Group

The following table summarizes the experimentally determined pKa values for the β-amino group in different chemical contexts, illustrating the effect of the peptide environment.[6]

CompoundContextpKa of β-NH₂ (at 25°C)Implication
Methyl 2,3-diaminopropanoate (1) Free Diamine Ester8.29High pKa, mostly protonated at physiological pH.
Methyl 2-acetamido-3-aminopropanoate (2) Single Amide Bond (α-N)7.84Electron withdrawal from one amide bond begins to lower the pKa.
Dap-containing peptide Full Peptide Backbone~6.3Significant pKa drop, making it sensitive to endosomal pH changes.[7]
Visualization: Workflow for pH-Mediated Endosomal Escape

The following diagram illustrates the logical flow of a Dap-containing peptide vector facilitating drug release.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (Target Site) A Dap-Peptide-Drug Conjugate (β-NH2 is neutral) B Endocytosis A->B Cellular Uptake C Drug trapped in Endosome (pH drops to 5.0-6.5) B->C D Protonation of β-NH2 (β-NH3+) C->D Acidification F Released Drug Engages Target E Conformational Change & Membrane Disruption D->E Charge Induction E->F Endosomal Escape

Caption: Workflow of endosomal escape via a pH-sensitive Dap-peptide.

Core Application II: Synthesis of Privileged Heterocyclic Scaffolds

The term "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, diverse biological targets.[8] Benzodiazepines and related diazepanones are prime examples, with activities ranging from anxiolytic to anticancer.[9][10][11] The 1,2-diamine structure of SMDP is an ideal precursor for the cyclocondensation reactions required to build these seven-membered rings.

The Causality of the Synthesis: The synthesis of a 1,4-diazepan-2-one core, for example, relies on the sequential or concerted reaction of the two distinct amine nucleophiles with a molecule containing two electrophilic centers (or precursors to them). By starting with the chiral (S)-SMDP, the resulting diazepanone ring incorporates a stereocenter at the 3-position, which can be critical for defining the molecule's orientation within a binding pocket.

Visualization: General Synthesis of a 3-Substituted 1,4-Diazepan-2-one

This diagram outlines a common synthetic route.

G SMDP (S)-methyl 2,3-diaminopropanoate FreeDiamine Free Diamine Ester SMDP->FreeDiamine Base Treatment (e.g., Et3N) Cyclization Cyclocondensation (e.g., with α,β-unsaturated ester) FreeDiamine->Cyclization Diazepanone (S)-3-substituted 1,4-Diazepan-2-one Core Cyclization->Diazepanone

Sources

Troubleshooting & Optimization

Navigating the Challenges of (S)-methyl 2,3-diaminopropanoate dihydrochloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (S)-methyl 2,3-diaminopropanoate dihydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to the solubility challenges you may encounter with this versatile chiral building block. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common hurdles in your experimental workflows.

Understanding the Molecule: Why Solubility Can Be a Hurdle

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a chiral amino acid derivative widely used as a building block in the synthesis of pharmaceuticals and peptidomimetics.[1] Its structure, featuring two primary amine groups and a methyl ester, makes it a valuable synthon. The dihydrochloride salt form is specifically designed to enhance its stability and aqueous solubility.[1] However, like many amine salts, its solubility is highly dependent on the physicochemical properties of the solvent system, particularly pH.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of (S)-methyl 2,3-diaminopropanoate dihydrochloride?

As a dihydrochloride salt of a small, polar molecule, (S)-methyl 2,3-diaminopropanoate dihydrochloride is expected to be freely soluble in water. The protonated amine groups readily form hydrogen bonds with water molecules, facilitating dissolution. Its solubility in organic solvents is more limited and generally decreases with decreasing solvent polarity. While precise quantitative data is not always readily available in literature, a general solubility profile can be expected as follows:

SolventExpected SolubilityRationale
WaterFreely SolubleThe dihydrochloride salt form significantly increases polarity and allows for strong hydrogen bonding with water.
MethanolSolubleAs a polar protic solvent, methanol can solvate the charged amine groups and the polar ester.
EthanolModerately SolubleLess polar than methanol, its ability to solvate the salt is reduced.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]
Dichloromethane (DCM)Sparingly Soluble to InsolubleA nonpolar solvent that is generally poor at dissolving charged species.
AcetonitrileSparingly SolubleA polar aprotic solvent, but generally less effective than DMSO for dissolving salts.

Q2: I'm observing incomplete dissolution in water. What could be the cause?

While the compound is expected to be highly water-soluble, several factors can lead to incomplete dissolution:

  • pH of the Water: The pH of your deionized water can vary. If the pH is not sufficiently acidic, the amine groups may not be fully protonated, reducing their interaction with water molecules.

  • Common Ion Effect: If your aqueous solution already contains a high concentration of chloride ions, it can suppress the dissolution of the dihydrochloride salt.[3]

  • Concentration: You may be attempting to create a solution that exceeds the compound's maximum solubility at a given temperature.

  • Purity of the Compound: Impurities from synthesis can sometimes affect solubility.

Q3: How does pH influence the solubility of (S)-methyl 2,3-diaminopropanoate dihydrochloride?

The pH of the solution is a critical determinant of solubility for this compound. The two amine groups have specific pKa values. At a pH below these pKa values, the amines are protonated (-NH3+), rendering the molecule a dication and highly soluble in aqueous media. As the pH increases towards and beyond the pKa values, the amines will be deprotonated to their neutral form (-NH2), significantly reducing the molecule's polarity and, consequently, its aqueous solubility. This can lead to precipitation.

Troubleshooting Guides

This section provides step-by-step protocols and decision-making workflows to overcome common solubility issues.

Scenario 1: Precipitate Formation Upon Dissolving in a Neutral Buffer

You are preparing a stock solution in a phosphate-buffered saline (PBS) at pH 7.4 and observe immediate precipitation.

Causality: At pH 7.4, which is likely above the pKa of one or both amine groups, the compound is becoming deprotonated to its less soluble free amine form.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation in neutral buffers.

Detailed Protocol for Co-Solvent Use:

  • Prepare a High-Concentration Stock in DMSO: Weigh out the required amount of (S)-methyl 2,3-diaminopropanoate dihydrochloride and dissolve it in a minimal amount of pure DMSO. Aim for a concentration that is 100x to 1000x your final desired concentration.

  • Vortex and Gentle Warming: Vortex the solution thoroughly. If needed, gently warm the mixture to 37°C to aid dissolution.

  • Dilution into Aqueous Buffer: While vigorously vortexing your aqueous buffer, add the DMSO stock solution drop by drop. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final Concentration Check: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1% (v/v), to minimize potential cytotoxicity in cell-based assays.[4]

Scenario 2: Difficulty Dissolving in Organic Solvents for a Reaction

You are attempting to dissolve the compound in dichloromethane (DCM) for an organic synthesis reaction and it remains as a solid.

Causality: As a salt, the compound has very low solubility in nonpolar organic solvents like DCM.

Troubleshooting Options:

  • Solvent System Modification:

    • Co-solvent approach: Add a small amount of a polar solvent like methanol or DMSO to the DCM to increase the overall polarity of the solvent system. Start with a small percentage (e.g., 5-10%) and gradually increase if necessary.

    • Alternative Solvents: Consider using a more polar aprotic solvent for your reaction if the reaction chemistry allows. Solvents like dimethylformamide (DMF) or DMSO are often good choices for dissolving polar substrates.[1]

  • In-situ Free Base Generation:

    • If your reaction is compatible with a base, you can convert the dihydrochloride salt to the more organic-soluble free amine in-situ.

Protocol for In-situ Free Base Generation:

  • Suspend the Salt: Suspend the (S)-methyl 2,3-diaminopropanoate dihydrochloride in your reaction solvent (e.g., DCM).

  • Add a Non-Nucleophilic Base: Add a suitable non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). You will need at least two equivalents of the base to neutralize both hydrochloride molecules.

  • Stir and Monitor: Stir the mixture at room temperature. The formation of the triethylammonium chloride or diisopropylethylammonium chloride salt, which may precipitate, and the dissolution of the free amine should be observable.

  • Proceed with Reaction: Once the starting material has dissolved, you can proceed with the addition of your other reagents.

Logical Relationship Diagram for Organic Solvent Dissolution:

G cluster_0 Problem: Insoluble in Nonpolar Organic Solvent cluster_1 Solution Pathways cluster_2 Implementation cluster_3 Outcome A Initial State: (S)-methyl 2,3-diaminopropanoate dihydrochloride (Solid) B Option 1: Modify Solvent System A->B C Option 2: Convert to Free Amine A->C D Add Polar Co-solvent (e.g., MeOH, DMSO) B->D E Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) B->E F Add Non-Nucleophilic Base (e.g., TEA, DIPEA) C->F G Increased Solvent Polarity -> Dissolution D->G E->G H Formation of Soluble Free Amine -> Dissolution F->H

Caption: Decision tree for dissolving the compound in organic solvents.

Conclusion

Successfully working with (S)-methyl 2,3-diaminopropanoate dihydrochloride hinges on understanding and manipulating its solubility. By carefully considering the pH of aqueous solutions and choosing appropriate solvent systems for organic reactions, you can overcome most dissolution challenges. This guide provides a starting point for troubleshooting, but as with any experimental work, empirical testing of these strategies on a small scale is always recommended.

References

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • MySkinRecipes. (n.d.). (S)-Methyl 2,3-diaminopropanoate dihydrochloride. MySkinRecipes. [Link]

  • LookChem. (n.d.). (S)-methyl 2,3-diaminopropanoate dihydrochloride. LookChem. [Link]

  • GSRS. (n.d.). METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-. GSRS. [Link]

  • PubChem. (n.d.). 2,3-Diaminopropionic acid. PubChem. [Link]

  • MDPI. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. [Link]

  • PubChem. (n.d.). Methyl 2,3-diaminopropanoate. PubChem. [Link]

  • Chemsigma. (n.d.). (S)-methyl 2,3-diaminopropanoate dihydrochloride [147857-43-0]. Chemsigma. [Link]

  • European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • gChem Global. (n.d.). DMSO. gChem Global. [Link]

  • University of Rochester. (2022). Properties of Common Organic Solvents. University of Rochester. [Link]

  • PubChem. (n.d.). Methylpropanediol. PubChem. [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

Sources

Preventing side reactions with (S)-methyl 2,3-diaminopropanoate dihydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for syntheses involving (S)-methyl 2,3-diaminopropanoate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate common side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of a Bifunctional Reagent

(S)-methyl 2,3-diaminopropanoate is a valuable building block, particularly in peptide synthesis and the development of peptidomimetics, due to its ability to introduce a cationic side chain or serve as a branching point. However, its structure—containing two nucleophilic amino groups (α and β) of differing basicity and an electrophilic methyl ester—presents a unique set of challenges. The dihydrochloride salt form further complicates its use, requiring careful and precise neutralization.

The primary hurdles encountered during its application include:

  • Lack of Chemoselectivity: Difficulty in selectively reacting one amino group over the other.

  • Intramolecular Cyclization: Formation of undesired piperazinone derivatives.

  • Intermolecular Reactions: Self-condensation leading to dimers and oligomers.

  • Racemization: Loss of stereochemical integrity at the α-carbon.

This guide provides structured solutions to these common problems, grounded in mechanistic principles and established laboratory practices.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant amounts of a cyclic byproduct. What is it and how can I prevent it?

A1: The most common cyclic byproduct is a 2-oxopiperazine derivative, formed via intramolecular cyclization. This occurs when the deprotected β-amino group attacks the methyl ester. This side reaction is particularly prevalent under basic conditions used for deprotection or coupling.

Prevention Strategies:

  • Orthogonal Protection: The most robust solution is to employ an orthogonal protecting group strategy for the α- and β-amino groups.[1][2][3] This ensures only the desired amino group is available for reaction. For example, using an acid-labile Boc group for the α-amino group and a base-labile Fmoc group for the β-amino group (or vice-versa) allows for selective deprotection and subsequent reaction.

  • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can significantly slow down the rate of intramolecular cyclization.

  • Careful Base Selection and Stoichiometry: When neutralization of the dihydrochloride is necessary, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) and add it slowly at low temperatures.[4] Use the minimum amount of base required to avoid creating a highly basic environment that promotes cyclization.

Q2: My reaction is producing a complex mixture of oligomers. What is causing this and how can I achieve a clean reaction?

A2: Oligomerization is a result of intermolecular condensation where the amino group of one molecule attacks the ester of another. This is a significant issue when both amino groups are deprotected or when using the dihydrochloride salt without proper protection.

Troubleshooting Steps:

  • Protecting Groups are Essential: Do not attempt to use (S)-methyl 2,3-diaminopropanoate dihydrochloride in a coupling reaction without first protecting at least one of the amino groups. A mono-protected derivative is crucial for controlled synthesis.

  • Control Stoichiometry: Ensure precise stoichiometry of your reagents. An excess of the diaminopropanoate derivative can increase the likelihood of self-condensation.

  • Dilution: Running the reaction under more dilute conditions can favor the desired intramolecular reaction (if applicable) or the reaction with your intended electrophile over intermolecular polymerization.

Q3: How can I selectively protect the α-amino or β-amino group?

A3: Selective protection is key to successfully using this reagent. The slight difference in pKa between the α-amino and β-amino groups can be exploited, but this method can be unreliable.[5] A more definitive approach involves a protection-deprotection sequence or starting from a precursor where the amino groups are already differentiated.

Recommended Strategy: Selective Boc Protection

A common and effective method is to perform a mono-Boc protection. While direct selective protection can be challenging, methods involving the temporary formation of a salt can improve selectivity.[6][7]

Q4: I am concerned about racemization at the chiral center. What conditions should I use to maintain stereochemical purity?

A4: Racemization can occur, especially during peptide coupling steps which involve activation of the carboxyl group (if the methyl ester is hydrolyzed).[8][9] The α-proton becomes acidic and can be abstracted under basic conditions.

Mitigation Strategies:

  • Use Additives: When performing peptide couplings, always use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[9]

  • Choice of Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or DIEA instead of stronger bases like triethylamine (TEA).[4][8]

  • Coupling Reagents: Certain coupling reagents are known to cause less racemization. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of HOBt are a good choice.[10] Phosphonium salts like PyBOP® can also be effective.[4]

  • Temperature Control: Keep the reaction temperature low during the activation and coupling steps.

Troubleshooting Guides

Guide 1: Dealing with Piperazinone Formation during Synthesis

This guide provides a systematic approach to diagnosing and solving the issue of intramolecular cyclization.

Visualizing the Problem: The Cyclization Pathway

G cluster_0 Reaction Pathway cluster_1 Troubleshooting Logic Start (S)-methyl 2,3-diaminopropanoate (Deprotected β-NH2) Intermediate Intramolecular Attack (β-NH2 on Ester Carbonyl) Start->Intermediate Base Present Product Desired Product (e.g., Peptide Chain) Start->Product Desired Reaction (Coupling) Side_Product 2-Oxopiperazine (Cyclic Side Product) Intermediate->Side_Product Favored by High Temp & Strong Base Observe Observe Cyclic Side Product (e.g., by LC-MS) Ask_Protection Is the β-NH2 group protected? Observe->Ask_Protection Ask_Base Is the reaction overly basic? Ask_Temp Is the reaction temperature high? Ask_Base->Ask_Temp No Solution_Base Reduce base stoichiometry Use hindered base (DIEA) Ask_Base->Solution_Base Yes Solution_Temp Run reaction at 0°C or lower Ask_Temp->Solution_Temp Yes Ask_Protection->Ask_Base Yes Solution_Protection Implement orthogonal protection strategy (e.g., Fmoc) Ask_Protection->Solution_Protection No

Caption: Troubleshooting flowchart for piperazinone formation.

Experimental Protocol: Minimizing Cyclization

Objective: To couple a protected amino acid to the α-amino group of (S)-methyl 2,3-diaminopropanoate while its β-amino group is protected.

  • Starting Material: Ensure you are starting with an orthogonally protected derivative, e.g., (S)-methyl 2-amino-3-(Fmoc-amino)propanoate hydrochloride.

  • Dissolution: Dissolve the protected diaminopropanoate derivative in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Neutralization: Add one equivalent of a non-nucleophilic base (e.g., DIEA) dropwise. Stir for 10-15 minutes.

  • Coupling Cocktail: In a separate flask, dissolve your N-protected amino acid (e.g., Boc-Ala-OH), a coupling agent (e.g., HBTU), and an additive (e.g., HOBt) in DMF. Add one equivalent of DIEA to this mixture and allow it to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the cooled diaminopropanoate solution.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C, monitoring its progress by TLC or LC-MS. Let the reaction slowly warm to room temperature if necessary, but avoid heating.

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to remove water-soluble byproducts.

Guide 2: Protocol for Selective Mono-Boc Protection

Achieving mono-protection is a critical first step for many applications. This protocol is adapted from methods that leverage the formation of a mono-salt to enhance selectivity.[6][7]

Workflow for Selective Protection

Caption: Workflow for selective mono-Boc protection.

Step-by-Step Experimental Protocol
  • Dissolution: Dissolve (S)-methyl 2,3-diaminopropanoate dihydrochloride in a mixture of methanol and water at 0 °C.

  • Monoprotonation: Add one equivalent of HCl (or a precursor like trimethylsilyl chloride) dropwise while maintaining the temperature at 0 °C.[7] This preferentially forms the mono-hydrochloride salt, leaving one amino group more nucleophilic than the other.

  • Addition of Boc Anhydride: Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in methanol.

  • Neutralization & Reaction: Slowly add a base (e.g., triethylamine or a carefully controlled amount of NaOH solution) to neutralize the mixture and initiate the protection reaction. The less hindered and more basic β-amino group is generally more reactive towards Boc₂O.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Perform an aqueous work-up to remove salts. The desired mono-protected product will likely need to be purified from di-protected byproduct and unreacted starting material using column chromatography.

Critical Parameters for Selective Protection
ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Solvent Methanol/Water or Dioxane/WaterEnsures solubility of both the salt and the Boc anhydride.
Base Triethylamine (Et₃N) or NaOHUsed for neutralization. Slow addition is critical.
Stoichiometry 1:1:1 (Diamine:HCl:Boc₂O)Crucial for maximizing the yield of the mono-protected product.

References

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. [Link]

  • ResearchGate. (n.d.). A simple approach to orthogonally protected 2,3-diaminopropanols: intermediates for l- and d-Dap-containing peptidomimetics. Retrieved from [Link]

  • Temperini, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1313. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213-5. [Link]

  • ACS Publications. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. [Link]

  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5288. [Link]

  • ResearchGate. (n.d.). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Failure of selective Nα-Boc protection of diamino acids based on pKa difference. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 26(11), 3321. [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]

Sources

Technical Support Center: Purification of (S)-methyl 2,3-diaminopropanoate Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-methyl 2,3-diaminopropanoate dihydrochloride and its analogues. This resource provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of these valuable chiral building blocks. As a highly polar and often hygroscopic molecule, its purification requires careful consideration of technique and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude (S)-methyl 2,3-diaminopropanoate dihydrochloride?

The choice of purification method depends heavily on the impurity profile, the scale of your synthesis, and the desired final purity. The three most common and effective techniques are:

  • Recrystallization: This is the most common and cost-effective method for moderate to large-scale purification. The key is finding a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.

  • Lyophilization (Freeze-Drying): Because the dihydrochloride salt is often hygroscopic, lyophilization is an excellent method for isolating the final product from aqueous solutions.[1] It is particularly useful for removing final traces of volatile acidic impurities (e.g., TFA or acetic acid) and yields a fine, free-flowing powder.[1]

  • Chromatography: When recrystallization fails to remove closely related impurities, chromatographic methods are necessary. Given the compound's high polarity, specialized techniques are often required.

The following diagram provides a general decision-making workflow.

G start Crude Product (S)-methyl 2,3-diaminopropanoate dihydrochloride check_solid Is the crude material a solid or oil? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Solid dissolve_oil Dissolve oil in minimal water/methanol check_solid->dissolve_oil Oil/Tarry check_purity Purity >98% by NMR/LC-MS? recrystallize->check_purity lyophilize Dissolve in Water & Lyophilize check_purity->lyophilize Yes chromatography Purify by Chromatography (HILIC or Ion-Exchange) check_purity->chromatography No end_product Pure, Free-Flowing Product lyophilize->end_product chromatography->lyophilize Fractions pure dissolve_oil->chromatography G start Compound Oils Out During Recrystallization step1 1. Re-heat to re-dissolve oil. Add more of the more polar solvent (e.g., water/methanol) to increase solvency. start->step1 step2 2. Cool VERY slowly. Insulate the flask. Allow to stand undisturbed at RT, then 4°C. step1->step2 check1 Did it crystallize? step2->check1 step3 3. Try 'Salting Out'. Add a non-polar anti-solvent (e.g., ether, EtOAc) dropwise to the warm, clear solution. check1->step3 No success Success! Isolate Crystals check1->success Yes check2 Did it crystallize? step3->check2 step4 4. Scratch & Seed. Scratch inner flask wall with a glass rod. Add a seed crystal if available. check2->step4 No check2->success Yes check3 Did it crystallize? step4->check3 check3->success Yes failure Failure. Move to Chromatography check3->failure No

Sources

Addressing racemization of (S)-methyl 2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide & FAQs for Preventing Racemization

Welcome to the dedicated technical support guide for (S)-methyl 2,3-diaminopropanoate dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this chiral building block and face the critical challenge of maintaining its enantiomeric purity. Here, we will dissect the mechanisms of racemization, provide actionable troubleshooting protocols, and answer frequently asked questions to ensure the integrity of your experiments and final compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is (S)-methyl 2,3-diaminopropanoate dihydrochloride, and why is its stereochemical purity so important?

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a chiral derivative of the amino acid alanine. It serves as a crucial building block in the synthesis of numerous pharmaceutical compounds and complex organic molecules. Its importance lies in the stereospecific nature of biological systems; often, only one enantiomer (the (S)-isomer in this case) will exhibit the desired therapeutic effect, while the other (the (R)-isomer) may be inactive or even cause harmful side effects. Therefore, maintaining high enantiomeric excess (% ee) is paramount for drug efficacy and safety.

Q2: What is racemization, and what is the primary mechanism driving it in this specific molecule?

Racemization is the process by which an enantiomerically pure substance converts into a mixture containing equal amounts of both enantiomers (a racemic mixture), resulting in a net loss of optical activity. For (S)-methyl 2,3-diaminopropanoate, the primary driver of racemization is the presence of an acidic proton on the α-carbon (the carbon atom to which the carboxylate and amino groups are attached).

The key mechanism involves the deprotonation of this α-proton by a base to form a planar enolate intermediate. This intermediate is achiral. Subsequent reprotonation can occur from either face of the planar enolate with equal probability, leading to the formation of both (S) and (R) enantiomers.

RacemizationMechanism S_Enantiomer (S)-methyl 2,3-diaminopropanoate Enolate Achiral Planar Enolate Intermediate S_Enantiomer->Enolate - H⁺ (Base) Enolate->S_Enantiomer + H⁺ R_Enantiomer (R)-methyl 2,3-diaminopropanoate Enolate->R_Enantiomer + H⁺

Caption: Racemization via an achiral enolate intermediate.

Q3: My latest batch shows significant racemization after storage. What are the most likely causes?

The most common culprits for racemization during storage are inappropriate pH , elevated temperatures , and the presence of catalytic impurities . The dihydrochloride salt form is generally stable. However, if the compound is exposed to basic conditions (even mildly basic moisture) or certain metal ions, the rate of racemization can increase dramatically. Long-term storage at room temperature is also less ideal than refrigerated or frozen conditions.

Part 2: Troubleshooting Experimental Workflows

This section provides a structured approach to identifying and mitigating racemization during common experimental procedures.

Issue 1: Racemization observed after a deprotection or neutralization step.

This is the most common scenario. The use of a base to neutralize the dihydrochloride salt or to remove a protecting group is a critical step where enantiomeric purity is lost.

Troubleshooting Protocol:

  • Base Selection is Critical: Avoid strong, non-volatile organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) when possible, as they can be difficult to remove and may persist, causing racemization over time.

  • Use of Inorganic Bases: Opt for inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). These are typically used in aqueous solutions and can be easily removed during an aqueous workup.

  • Temperature Control: Perform all neutralization steps at low temperatures (0 °C to -20 °C) to significantly slow the rate of enolization.

  • Minimize Reaction Time: Do not let the reaction mixture stir with the base for longer than necessary. Quench the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS).

  • Immediate Workup: Proceed immediately to the aqueous workup and extraction to remove the base and isolate the free amine. Do not leave the crude reaction mixture sitting for extended periods.

DeprotectionWorkflow Start (S)-Starting Material (High % ee) AddBase Add Base for Neutralization Start->AddBase TempControl Maintain Low Temp (0°C or below) AddBase->TempControl CRITICAL STEP Monitor Monitor Reaction (TLC/LC-MS) TempControl->Monitor Quench Immediate Quench & Aqueous Workup Monitor->Quench Upon Completion Extract Extract Product into Organic Solvent Quench->Extract Analyze Analyze % ee (Chiral HPLC) Extract->Analyze

Caption: Optimized workflow for base-mediated reactions.

Issue 2: Loss of enantiomeric purity during purification (e.g., column chromatography).

Standard silica gel is slightly acidic, but amine-containing compounds can exhibit unpredictable behavior, sometimes leading to on-column racemization, especially if residual base from the previous step is present.

Troubleshooting Protocol:

  • Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel. A common method is to wash the silica with a solvent mixture containing a small amount of a volatile base, like 1-2% triethylamine in the eluent system. This deactivates acidic sites and prevents the product from streaking or decomposing.

  • Use of Alternative Stationary Phases: Consider using neutral alumina or a C18-functionalized (reverse-phase) silica gel, which are less likely to cause on-column racemization of sensitive amines.

  • Rapid Purification: Do not let the compound sit on the column for an extended period. Use a slightly more polar solvent system to expedite elution, while still achieving good separation.

Data Summary: Impact of Conditions on Racemization

The following table summarizes the key factors and recommended conditions to preserve stereochemical integrity.

ParameterHigh-Risk ConditionRecommended Mitigation Strategy
pH > 7.5Maintain pH between 3 and 6. Use buffered solutions if possible during workup.
Temperature > 25 °CPerform reactions and store materials at ≤ 4 °C. Use sub-zero temperatures for base-sensitive steps.
Base Used Strong, bulky organic bases (e.g., DBU, DIPEA)Use weaker inorganic bases (e.g., NaHCO₃) or hindered bases that are less likely to deprotonate the α-carbon.
Solvent Polar, protic solvents (e.g., Methanol, Ethanol)Can accelerate racemization in the presence of a base. Use aprotic solvents like DCM, THF, or Toluene when possible.
Storage Aqueous solution at neutral/basic pHStore as the stable dihydrochloride salt in a desiccator, protected from light and moisture at low temperatures.

Part 3: Analytical Verification Protocol

Trust in your results requires robust analytical validation. The primary method for determining the enantiomeric excess of your compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Step-by-Step Protocol: Chiral HPLC Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of your sample.

    • Dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example Method):

    • Column: A chiral stationary phase is required. Common choices include cellulose- or amylose-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol). A typical starting point is 90:10 Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound absorbs (e.g., 210 nm).

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject a sample of the racemic mixture first (if available) to identify the retention times of both the (S) and (R) enantiomers.

    • Inject your sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

This guide provides a foundational framework for addressing the racemization of (S)-methyl 2,3-diaminopropanoate dihydrochloride. By understanding the underlying mechanisms and implementing these careful experimental controls, you can ensure the stereochemical integrity of your valuable chiral intermediates.

References

  • Mechanisms of Racemization. Organic Chemistry, 2nd Ed., Jonathan Clayden, Nick Greeves, and Stuart Warren. Oxford University Press. [Link]

  • Control of Stereochemistry in Organic Synthesis. Stereochemistry of Organic Compounds, Ernest L. Eliel and Samuel H. Wilen. Wiley. [Link]

Technical Support Center: Synthesis of (S)-methyl 2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-methyl 2,3-diaminopropanoate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As a chiral building block, the successful synthesis of this compound with high purity is critical for various applications in pharmaceutical and medicinal chemistry.[1][2] This resource provides in-depth, field-proven insights to ensure your success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. The typical synthetic route involves the protection of a suitable starting material like D-serine, followed by functional group transformations and final deprotection to yield the desired product.[3][4][5]

Issue 1: Low Yield During Boc Protection of the Starting Amino Acid

Question: I am experiencing a low yield during the N-Boc protection of my starting amino acid (e.g., D-serine methyl ester). What are the possible causes and how can I optimize this step?

Answer: Low yields in Boc protection are often due to incomplete reaction, side reactions, or suboptimal reaction conditions. The tert-butyloxycarbonyl (Boc) group is a common amine protecting group, and its introduction is generally efficient, but several factors can influence the outcome.[6]

Causality and Optimization Strategies:

  • Base Selection: The choice and stoichiometry of the base are critical. Common bases include sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (DMAP).[6] For diamines, a controlled addition of one equivalent of acid to form the mono-salt can facilitate selective mono-Boc protection.[7]

  • Solvent System: The reaction is often performed in a biphasic system (e.g., water/THF, chloroform/water) or in polar aprotic solvents like acetonitrile or DMF.[6] The solubility of the amino acid salt can be a limiting factor. Ensure your chosen solvent system allows for adequate mixing and solubility of all reactants.

  • Reaction Temperature: While the reaction is typically run at room temperature or with moderate heating (around 40°C), higher temperatures can lead to the decomposition of di-tert-butyl dicarbonate (Boc)₂O.[6] Conversely, if the reaction is sluggish, gentle heating may be necessary.

  • pH Control: Maintaining the appropriate pH is crucial, especially in aqueous systems. The amino group needs to be sufficiently nucleophilic to react with (Boc)₂O. The pH should be kept slightly basic to ensure the amine is deprotonated.

  • Side Reactions: A potential side reaction is the formation of the double Boc-protected product, especially if an excess of (Boc)₂O and base is used. Careful control of stoichiometry is key.

Workflow for Optimizing Boc Protection:

G cluster_0 Boc Protection Troubleshooting cluster_1 Incomplete Reaction cluster_2 Side Product Formation start Low Yield in Boc Protection q1 Is the reaction incomplete? start->q1 q2 Are there significant side products? q1->q2 No a1 Check solubility of starting material. Consider alternative solvent systems. q1->a1 Yes b1 Reduce equivalents of (Boc)₂O and base to avoid double protection. q2->b1 Yes a2 Verify activity of (Boc)₂O. Use fresh reagent. a1->a2 a3 Optimize base and stoichiometry. Ensure adequate deprotonation. a2->a3 end Optimized Yield a3->end b2 Control reaction temperature to prevent (Boc)₂O decomposition. b1->b2 b3 Monitor reaction closely by TLC or LC-MS. b2->b3 b3->end

Caption: Troubleshooting workflow for low yield in Boc protection.

Issue 2: Poor Diastereoselectivity or Racemization During Synthesis

Question: I am concerned about maintaining the stereochemical integrity of the chiral center. What steps are most prone to racemization and how can I prevent it?

Answer: Preserving the (S)-configuration at the α-carbon is paramount.[3] Racemization can occur under harsh basic or acidic conditions, or at elevated temperatures, particularly when the α-proton is activated.

Critical Steps and Preventive Measures:

  • Esterification: When preparing the methyl ester from the starting amino acid (e.g., using thionyl chloride in methanol), it's important to use mild conditions.[8] Overheating or prolonged reaction times can lead to racemization.

  • Activation of the Carboxylic Acid: If the synthesis involves activation of a carboxylic acid (e.g., for amide bond formation), using coupling reagents that minimize racemization, such as HOBt/EDC, is recommended.[3]

  • Deprotection: The final deprotection step, typically under acidic conditions to remove the Boc group, is a common point of concern. However, acid-catalyzed Boc deprotection is generally considered to be stereoconservative.[9][10]

Table 1: Reaction Conditions and Impact on Chiral Purity

StepCommon ReagentsPotential for RacemizationRecommended Conditions to Preserve Chirality
Esterification SOCl₂ in MethanolModerateMaintain low temperature (0-5 °C) during addition of SOCl₂. Avoid prolonged reflux.
Amide Coupling EDC, HOBt, DICLowUse standard peptide coupling conditions at room temperature.[3]
Boc Deprotection HCl in an organic solvent, TFALowPerform at room temperature.[6][11] Avoid excessive heat.
Base-catalyzed reactions Strong bases (e.g., NaOMe)HighUse non-nucleophilic bases and low temperatures if a base is required for other transformations.
Issue 3: Incomplete Deprotection and Difficult Purification of the Final Product

Question: The final Boc deprotection with HCl is not going to completion, and the resulting dihydrochloride salt is difficult to purify. What can I do?

Answer: Incomplete deprotection and purification challenges are often linked. The final product is a highly polar dihydrochloride salt, which can make isolation and purification tricky.

Troubleshooting Deprotection and Purification:

  • Deprotection Conditions: The Boc group is cleaved under acidic conditions.[9] A common method is using a solution of HCl in an organic solvent like dioxane, methanol, or ethyl acetate.[6][10]

    • Mechanism: The acid protonates the carbamate, leading to the loss of a stable tert-butyl cation and formation of a carbamic acid, which then decarboxylates to the free amine. The amine is then protonated by the excess acid to form the hydrochloride salt.[11]

    • Optimization: Ensure you are using a sufficient excess of anhydrous HCl. The reaction is typically fast at room temperature.[6] If the reaction is slow, check the concentration and quality of your HCl solution.

  • Side Reactions during Deprotection: The intermediate tert-butyl cation can potentially alkylate other nucleophiles present in the mixture. While less of a concern for this specific substrate, using scavengers like anisole can be a good practice in more complex syntheses.[10]

  • Product Isolation: (S)-methyl 2,3-diaminopropanoate dihydrochloride is a salt and will likely precipitate from non-polar organic solvents.

    • Procedure: After deprotection in a solvent like ethyl acetate or dioxane, the product often crashes out as a solid. It can then be collected by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities.

    • Troubleshooting Precipitation: If the product does not precipitate, the solvent can be carefully removed under reduced pressure. Be mindful that the product is hygroscopic. Trituration of the resulting residue with a non-polar solvent can induce crystallization.

  • Purification: The crude product can be recrystallized if necessary. A mixture of methanol and ethyl acetate or ethanol and diethyl ether can be effective for recrystallization of amino acid hydrochlorides.

Experimental Protocol: Boc Deprotection and Dihydrochloride Salt Formation

  • Dissolve the Boc-protected precursor in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, methanol, or dioxane).

  • Cool the solution in an ice bath.

  • Bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) dropwise with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • If a precipitate forms, collect it by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to induce solidification. Filter the solid, wash with ether, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of (S)-methyl 2,3-diaminopropanoate dihydrochloride?

A1: The overall yield can vary significantly depending on the chosen synthetic route and the efficiency of each step. A multi-step synthesis starting from D-serine can have an overall yield in the range of 30-50% if each step is optimized. For instance, a route involving acetylation and subsequent deprotection reported an overall yield of 38% due to the additional steps.[1] Routes that minimize chromatographic purifications by using crude products in subsequent steps can achieve higher overall yields.[3][12]

Q2: Can I use a different starting material instead of D-serine?

A2: Yes, other starting materials can be used. For example, syntheses starting from aspartic acid have been reported. However, starting from serine is common as it already possesses the desired carbon backbone and stereochemistry.[3][4] The choice of starting material will dictate the synthetic strategy, particularly the steps required to introduce the two amino groups and the methyl ester.

Q3: How can I confirm the enantiomeric purity of my final product?

A3: The enantiomeric purity can be determined using chiral chromatography (HPLC or GC) with a suitable chiral stationary phase. Alternatively, you can derivatize the product with a chiral derivatizing agent (e.g., Mosher's acid chloride) and analyze the resulting diastereomers by NMR spectroscopy or standard chromatography.

Q4: What is the role of Ti(OiPr)₄ in some synthetic procedures?

A4: In synthetic routes that involve reductive amination to introduce one of the amino groups, Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as a Lewis acid.[3][4][5] It facilitates the formation of an imine intermediate from an aldehyde and an amine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN).[3]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety procedures should always be followed. Specific hazards in this synthesis include:

  • Thionyl chloride: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium azide: Highly toxic and can form explosive metal azides.

  • Anhydrous HCl: Corrosive gas. Use in a well-ventilated fume hood.

  • Reducing agents (e.g., LiAlH₄, NaBH₃CN): Flammable and react with water. Handle with care under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Synthetic Pathway Overview

A common synthetic approach starting from D-serine is outlined below. This pathway utilizes orthogonal protecting groups to selectively manipulate the functional groups.[3][4][5]

G D_Serine D-Serine Step1 Protection (e.g., Fmoc, Boc) Esterification D_Serine->Step1 Protected_Ester Protected D-Serine Methyl Ester Step1->Protected_Ester Step2 Functional Group Transformation of -OH Protected_Ester->Step2 Intermediate Intermediate with -OH converted to -NH₂ precursor Step2->Intermediate Step3 Introduction of second amino group Intermediate->Step3 Protected_DAP Fully Protected Diaminopropanoate Step3->Protected_DAP Step4 Deprotection (e.g., Acidolysis) Protected_DAP->Step4 Final_Product (S)-methyl 2,3-diaminopropanoate dihydrochloride Step4->Final_Product

Caption: General synthetic pathway from D-Serine.

References

  • Annunziata, F., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1313. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

  • (S)-Methyl 2,3-diaminopropanoate dihydrochloride. MySkinRecipes. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Process for the preparation of (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride. Technical Disclosure Commons. [Link]

  • A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
  • (PDF) 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. ResearchGate. [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PubMed. [Link]

  • METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-. gsrs. [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]

Sources

Troubleshooting guide for solid-phase synthesis using (S)-methyl 2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced applications in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals utilizing the non-proteinogenic amino acid (S)-methyl 2,3-diaminopropanoate dihydrochloride (Me-Dap). As Senior Application Scientists, we have compiled this resource based on field-proven insights and established chemical principles to help you navigate the unique challenges and opportunities presented by this versatile building block.

Section 1: Foundational Knowledge & FAQs

Incorporating di-functional amino acids like 2,3-diaminopropanoic acid (Dap) requires careful planning, particularly concerning protecting group strategy. This section addresses the most critical questions you should consider before starting your synthesis.

Q1: Can I use (S)-methyl 2,3-diaminopropanoate dihydrochloride directly in a standard Fmoc-SPPS workflow?

Answer: No, direct use of the unprotected dihydrochloride salt in a standard stepwise Fmoc-SPPS is not recommended and will likely lead to catastrophic failure. The fundamental principle of SPPS relies on the selective, stepwise formation of peptide bonds.[1] This is achieved by temporarily protecting the α-amino group (typically with Fmoc) and using semi-permanent protecting groups for any reactive side-chain functionalities.[2]

(S)-methyl 2,3-diaminopropanoate has two primary amino groups (α and β). If used unprotected, both amines can react with the activated carboxyl group of the growing peptide chain, leading to a mixture of products, including chain branching, polymerization, and truncations. Furthermore, the dihydrochloride salt must be fully neutralized to enable any nucleophilic attack.

Q2: What is "orthogonal protection" and why is it essential for Dap derivatives?

Answer: Orthogonal protection is a strategy where different classes of protecting groups are used, allowing for the selective removal of one group in the presence of others.[2][3] For a Dap derivative in Fmoc-SPPS, this is non-negotiable. You need to protect the α-amine with the base-labile Fmoc group and the β-amine with a side-chain protecting group that is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF).[1]

The choice of the β-amino protecting group is critical and depends on your overall synthetic goal, such as on-resin side-chain modification or final cleavage requirements.

Q3: What are the recommended orthogonal protecting group schemes for Dap?

Answer: The selection of a β-amino protecting group dictates when and how you can access that amine for modification. Below is a comparison of common choices compatible with Fmoc chemistry.

Protecting GroupChemical StructureCleavage ConditionsStabilityKey Application
Boc (tert-butyloxycarbonyl)-(C=O)O-C(CH₃)₃Strong acid (e.g., TFA) during final cleavage.Stable to piperidine and mild hydrazine.Standard incorporation; β-amine is deprotected along with other side chains.
Mtt (4-Methyltrityl)-C(Ph)₂(4-Me-Ph)Very mild acid (e.g., 1% TFA in DCM).[4]Stable to piperidine and TFA (during final cleavage).On-resin side-chain modification, cyclization, or branching.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Complex vinylogous amide structure2-4% Hydrazine in DMF.[4]Stable to piperidine and acid.On-resin side-chain modification where acid-lability is undesirable.
Cbz (Carboxybenzyl)-(C=O)O-CH₂-PhStrong acid (e.g., HF) or hydrogenolysis.Stable to piperidine and TFA.Often used in Boc-SPPS; less common in Fmoc but can be used.[5][6]
Q4: My starting material is a dihydrochloride salt. How does this affect the coupling reaction?

Answer: The dihydrochloride salt indicates that both the α- and β-amino groups are protonated (as -NH₃⁺). In this state, they are not nucleophilic and cannot participate in the amide bond-forming reaction. Before the coupling can proceed, these ammonium salts must be neutralized to the free amines (-NH₂) using a non-nucleophilic base.

The standard choice is N,N-Diisopropylethylamine (DIEA or DIPEA).[3][7] You must add at least two equivalents of DIEA to neutralize the dihydrochloride, plus any additional base required for the coupling chemistry itself (e.g., for in-situ neutralization protocols).

Section 2: Troubleshooting Guide for SPPS with Protected Dap Derivatives

This section addresses specific experimental failures you may encounter when using an appropriately protected Dap monomer, such as Fmoc-L-Dap(Boc)-OH.

Problem: Low or No Coupling Efficiency
  • Symptom: A positive Kaiser test (blue beads) after the coupling step, indicating unreacted free amines on the resin. Mass spectrometry of a test cleavage shows a high proportion of the truncated sequence.

  • Causality & Solution Pathway:

G cluster_reagents Reagent & Monomer Check cluster_protocol Protocol & Conditions Check cluster_solutions Corrective Actions start Positive Kaiser Test (Coupling Failure) reagent_quality Are coupling reagents (HBTU, HATU, DIC) and solvents fresh? start->reagent_quality monomer_prep Was the protected Dap monomer fully dissolved and pre-activated (if required)? start->monomer_prep neutralization Was sufficient DIEA added? (≥ 2 eq. for monomer + 2 eq. for resin) start->neutralization time Was coupling time sufficient? (Standard: 1-2h, Hindered: >4h) start->time double_couple Is this a known difficult coupling sequence? start->double_couple solvent Is resin swelling adequate? (Use NMP over DMF for aggregated sequences) start->solvent action_reagent Action: Use fresh, high-purity reagents and anhydrous solvents. Confirm monomer structure via MS. reagent_quality->action_reagent monomer_prep->action_reagent action_neutral Action: Perform in-situ neutralization. Add 4 eq. DIEA to the activated monomer solution before adding to resin. neutralization->action_neutral action_recouple Action: Perform a second coupling (double coupling) with fresh reagents. time->action_recouple double_couple->action_recouple action_heat Action: Use microwave-assisted coupling or heat to 40-50°C to overcome aggregation. solvent->action_heat

Caption: Troubleshooting Decision Tree for Dap Coupling Failure.

Problem: Appearance of a +1 Da Peak in Mass Spectrum
  • Symptom: The final mass spectrum shows the expected mass (M) and a significant peak at M+1.

  • Possible Cause & Solution: This is often indicative of incomplete Fmoc deprotection in the previous cycle, followed by capping of the unreacted amine by a byproduct of the HBTU/HOBt activation chemistry, specifically forming a guanidinium group.

    • Underlying Chemistry: HBTU can react with a deprotected amine to form a tetramethylguanidinium cap, which is very stable.

    • Solution: Ensure deprotection is complete before coupling. For sterically hindered residues preceding the Dap monomer, extend the deprotection time or use a stronger base system like 2% DBU/2% piperidine in DMF.[3][7] Always perform a Kaiser test after deprotection to confirm a positive result (free amine) before proceeding.

Problem: Side-Chain Acylation or Unintended Branching
  • Symptom: Mass spectrum shows a mass corresponding to the addition of an extra amino acid or modifying group on the Dap side chain.

  • Possible Cause & Solution: This is a classic sign of the failure of the orthogonal protecting group on the β-amine.

    • Cause 1: Incorrect Protecting Group Choice. If a protecting group that is not stable to piperidine was used (a common mistake for beginners), it will be removed during every deprotection cycle, exposing the β-amine for reaction.

    • Cause 2: Instability of Mtt/Mmt Groups. Trityl-based groups like Mtt can be partially labile if exposed to repeated, prolonged TFA treatments (e.g., in Boc-based deprotection steps if mixing chemistries). While generally stable in Fmoc-SPPS, ensure your cleavage and deprotection conditions are appropriate.[4]

    • Solution: Verify the identity and stability of your starting Fmoc-Dap(PG)-OH monomer. If you are using an Mtt or ivDde group for on-resin modification, ensure it remains intact until you intentionally cleave it. A small-scale test cleavage and MS analysis after its incorporation can confirm its stability.

Section 3: Key Protocols & Workflows

Adherence to validated protocols is the best way to prevent errors. Here we provide a standard protocol for coupling and a visual representation of the SPPS workflow.

Experimental Protocol: Standard Coupling of Fmoc-L-Dap(Boc)-OH

This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin.

  • Resin Preparation:

    • Swell the resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for 30 minutes.[8]

    • Perform Fmoc deprotection of the terminal amine using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Confirm the presence of the free amine with a positive Kaiser test.

  • Monomer Activation:

    • In a separate vessel, dissolve Fmoc-L-Dap(Boc)-OH (0.4 mmol, 4 eq.).

    • Add an activator like HBTU (0.38 mmol, 3.8 eq.) and an additive like HOBt (0.4 mmol, 4 eq.).

    • Dissolve the mixture in a minimal amount of DMF.

    • Add DIEA (0.8 mmol, 8 eq.) to the activation mixture. The solution should turn yellow.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling:

    • Add the activated monomer solution to the resin vessel.

    • Agitate the reaction at room temperature for 2 hours.

    • Drain the vessel and wash the resin with DMF (3x).

  • Verification:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (clear or yellowish beads) indicates a complete reaction.

    • If the test is positive, perform a second coupling (double couple) with a freshly prepared activation solution for another 1-2 hours.

General Fmoc-SPPS Workflow

spss_cycle resin_start Resin with Fmoc-Protected N-Terminus deprotection Fmoc Deprotection resin_start->deprotection 20% Piperidine/DMF resin_free_amine Resin with Free N-Terminus deprotection->resin_free_amine Wash (DMF/DCM) coupling Amino Acid Coupling resin_free_amine->coupling Activated Fmoc-AA-OH, HBTU/DIEA coupling->resin_start Wash (DMF/DCM) Cycle Repeats

Caption: The four core steps of a single cycle in Fmoc solid-phase peptide synthesis.

References

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. PubMed.[Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate.[Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(6), 431-441. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.[Link]

  • Bofill, J. M., et al. (2010). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Molecules, 15(12), 9247-9267. [Link]

  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]

  • Rucins, M., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1313. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • McCarthy, D. N., et al. (2014). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PLoS ONE, 9(11), e112558. [Link]

  • ResearchGate. (n.d.). Synthesis of L-2,3-Diaminopropionic Acid, a Siderophore and Antibiotic Precursor. [Link]

  • Rucins, M., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PubMed.[Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Reddit. (2022). Solid Phase Peptide Synthesis Help. [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. (n.d.). 22 questions with answers in SOLID-PHASE SYNTHESIS TECHNIQUES. [Link]

Sources

Technical Support Center: (S)-Methyl 2,3-Diaminopropanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 14, 2026

Introduction

Welcome to the technical support guide for (S)-methyl 2,3-diaminopropanoate dihydrochloride (CAS RN: 147857-43-0). This document is intended for researchers, scientists, and drug development professionals who are utilizing this chiral amino acid derivative as a critical building block in organic synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to ensure the stability, proper handling, and successful application of this reagent in your experiments. This guide is structured in a question-and-answer format to directly address the common challenges and inquiries we encounter in the field.

Section 1: Chemical Identity and Core Properties

Before delving into troubleshooting, a firm understanding of the compound's fundamental properties is essential.

What are the key chemical features of (S)-methyl 2,3-diaminopropanoate dihydrochloride?

(S)-methyl 2,3-diaminopropanoate dihydrochloride is the dihydrochloride salt of the methyl ester of (S)-2,3-diaminopropanoic acid.[1][2][3] Its structure features a chiral center at the alpha-carbon, making it a valuable precursor for enantiomerically pure compounds in pharmaceutical development.[4] The presence of two primary amine groups and a methyl ester functional group dictates its reactivity and stability profile. The dihydrochloride salt form enhances its stability and solubility in certain solvents.[1]

PropertyValueSource
CAS Number 147857-43-0[4]
Molecular Formula C₄H₁₂Cl₂N₂O₂[4]
Molecular Weight 191.06 g/mol [4]
Physical Form Solid
IUPAC Name methyl (2S)-2,3-diaminopropanoate dihydrochloride

Section 2: Storage and Stability FAQs

Improper storage is a frequent cause of reagent degradation and experimental failure. This section addresses best practices and the science behind them.

What are the recommended storage conditions?

For long-term stability, (S)-methyl 2,3-diaminopropanoate dihydrochloride should be stored at room temperature .[4] However, some suppliers may recommend refrigerated storage (2-8°C) under an inert atmosphere, particularly for extended periods.[5] The most critical factors are to keep the container tightly closed in a dry, well-ventilated place, and protected from moisture.[6]

Why is moisture so detrimental to this compound?

(S)-methyl 2,3-diaminopropanoate dihydrochloride is hygroscopic . Amino acid hydrochlorides, in general, have a tendency to absorb moisture from the atmosphere.[7][8][9][10][11] This absorbed water can initiate degradation through several pathways. The primary concern is the hydrolysis of the methyl ester group.

Mechanism of Hydrolysis: The ester functional group is susceptible to hydrolysis, a reaction catalyzed by the presence of water, which can be accelerated by acidic or basic conditions.[12][13] This process results in the formation of (S)-2,3-diaminopropanoic acid and methanol, altering the reagent's identity and reactivity.

G cluster_main Ester Hydrolysis Pathway reagent (S)-methyl 2,3-diaminopropanoate dihydrochloride products (S)-2,3-diaminopropanoic acid + Methanol reagent->products Hydrolysis water H₂O (Moisture) water->products

Sources

Common impurities in (S)-methyl 2,3-diaminopropanoate dihydrochloride and their removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (S)-methyl 2,3-diaminopropanoate dihydrochloride. As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work with this versatile chiral building block. This resource aims to equip you with the necessary knowledge to identify, understand, and mitigate common purity issues, ensuring the integrity and success of your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of (S)-methyl 2,3-diaminopropanoate dihydrochloride?

The purity of (S)-methyl 2,3-diaminopropanoate dihydrochloride is crucial for its successful application in synthesis. Impurities can arise from the synthetic route, which typically involves the deprotection of a Boc-protected precursor, as well as from storage and handling. The most common impurities are:

  • Process-Related Impurities:

    • Residual N-Boc protected precursor: Incomplete deprotection leads to the presence of the starting material, methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate.

    • Byproducts of Boc deprotection: When using trifluoroacetic acid (TFA) for deprotection, residual TFA can form salts with the amino groups of the product. Additionally, the tert-butyl cation generated during deprotection can lead to alkylated byproducts, although this is less common for this specific molecule.

    • (R)-enantiomer: Racemization can occur during the synthesis, leading to the presence of the undesired (R)-methyl 2,3-diaminopropanoate dihydrochloride.

  • Degradation Impurities:

    • (S)-2,3-Diaminopropanoic acid dihydrochloride: The methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid.[1]

    • Dimerization products: Under certain conditions, intermolecular reactions can lead to the formation of dimeric species.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

Interpreting unexpected signals in your analytical data is a critical step in troubleshooting. Here’s a general guide to identifying potential impurities based on their expected spectral signatures:

ImpurityExpected ¹H NMR Signals (in D₂O)Key Differentiating Features
(S)-methyl 2,3-diaminopropanoate dihydrochloride (Product) ~4.4 ppm (m, 1H, CH), ~3.8 ppm (s, 3H, OCH₃), ~3.5 ppm (m, 2H, CH₂)[1]The characteristic pattern of the methoxy and alpha/beta protons.
Residual N-Boc precursor Presence of a large singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.The prominent tert-butyl signal is a clear indicator.
(S)-2,3-Diaminopropanoic acid dihydrochloride (Hydrolysis product) Absence of the methyl ester singlet around 3.8 ppm. The signals for the CH and CH₂ protons may be shifted slightly.The most obvious indicator is the disappearance of the methoxy signal.
Residual Trifluoroacetic Acid (TFA) While TFA itself is not directly observed in ¹H NMR in D₂O, its presence can sometimes lead to peak broadening of the amine protons before deuterium exchange.Better detected by ¹⁹F NMR or LC-MS.

Note: The chemical shifts can vary slightly depending on the solvent and concentration. It is always recommended to compare the spectrum with a reference standard if available.

Q3: I suspect my product has hydrolyzed. What are the optimal storage conditions to prevent this?

To minimize hydrolysis of the methyl ester, it is crucial to store (S)-methyl 2,3-diaminopropanoate dihydrochloride in a cool, dry place, tightly sealed to protect it from moisture. As the dihydrochloride salt, it is relatively stable; however, exposure to humid environments or solutions with a non-neutral pH can promote the degradation to the carboxylic acid. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guide: Impurity Removal

This section provides detailed protocols to address specific impurity-related issues you may encounter during your experiments.

Issue 1: Residual Trifluoroacetic Acid (TFA) from Boc Deprotection

The presence of residual TFA can interfere with subsequent reactions and affect the accuracy of weighing your compound.

Causality: TFA is a strong acid commonly used for the removal of the Boc protecting group. Due to the basic nature of the two amino groups in the product, it readily forms trifluoroacetate salts which can be non-volatile and difficult to remove by simple evaporation.

Caption: Workflow for the removal of residual TFA.

  • Dissolution: Dissolve the crude (S)-methyl 2,3-diaminopropanoate dihydrochloride containing TFA in a minimal amount of deionized water.

  • Lyophilization: Freeze the aqueous solution (e.g., using a dry ice/acetone bath or a freezer at -80 °C) and lyophilize under high vacuum until all the water is removed. The volatility of the TFA-water azeotrope facilitates its removal.

  • Repetition: Repeat the dissolution and lyophilization process 2-3 times to ensure complete removal of TFA.[1]

  • Resin Preparation: Prepare a column packed with a weakly basic ion-exchange resin, such as Amberlyst A-21.

  • Elution: Dissolve the crude product in a suitable solvent (e.g., methanol) and pass the solution through the prepared column.

  • Collection and Evaporation: Collect the eluent, which contains the free amine or hydrochloride salt (depending on the resin and solvent system), and evaporate the solvent under reduced pressure to obtain the purified product.

Issue 2: Presence of the Hydrolyzed Impurity, (S)-2,3-Diaminopropanoic Acid Dihydrochloride

The presence of the carboxylic acid impurity can be problematic for subsequent coupling reactions that require a free ester.

Causality: The methyl ester functionality is susceptible to hydrolysis, a reaction in which water cleaves the ester bond to form a carboxylic acid and methanol. This process can be catalyzed by both acids and bases.

Caption: Chromatographic separation of the hydrolyzed impurity.

  • Column Selection: Utilize a strong cation exchange resin.

  • Loading: Dissolve the mixture in a low ionic strength buffer and load it onto the column.

  • Elution: Elute with a salt gradient (e.g., NaCl or KCl). The ester and the carboxylic acid will have different affinities for the resin due to the difference in their overall charge and polarity, allowing for their separation.

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the pure ester.

  • Desalting and Isolation: Pool the pure fractions and remove the salt (e.g., by dialysis or size-exclusion chromatography) before isolating the final product.

Issue 3: Enantiomeric Impurity - Presence of the (R)-Enantiomer

For stereospecific applications, the presence of the (R)-enantiomer can be detrimental.

Causality: Racemization, the conversion of one enantiomer into an equal mixture of both, can occur at the chiral center, particularly under harsh basic or acidic conditions or elevated temperatures during synthesis and purification.

Caption: Purification of the (S)-enantiomer using chiral HPLC.

  • Column Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino acid derivatives.

  • Method Development: Develop an analytical method first to determine the optimal mobile phase for separation. A common starting point for normal-phase separation is a mixture of hexane and a polar alcohol like isopropanol or ethanol. For reversed-phase, a mixture of an aqueous buffer and acetonitrile or methanol can be used.

  • Preparative Separation: Scale up the analytical method to a preparative scale. Inject the mixture onto the preparative chiral column and collect the eluting fractions.

  • Fraction Analysis: Analyze the collected fractions using the analytical chiral HPLC method to determine their enantiomeric purity.

  • Product Isolation: Combine the fractions containing the pure (S)-enantiomer and remove the solvent under reduced pressure to obtain the enantiomerically pure product.

References

Sources

Technical Support Center: Analytical Methods for (S)-methyl 2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (S)-methyl 2,3-diaminopropanoate dihydrochloride (H-Dap-OMe·2HCl). This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral amino acid derivative. Here, we address common challenges and questions related to its stability, degradation, and analytical detection, providing field-proven insights and robust troubleshooting strategies to ensure the integrity of your results.

Introduction to the Analyte

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a highly polar, chiral molecule used as a synthetic building block.[1][2] Its structure, featuring two primary amine groups and a methyl ester, presents unique analytical challenges. The molecule's high polarity makes it difficult to retain on standard reversed-phase HPLC columns, while the presence of multiple reactive sites makes it susceptible to specific degradation pathways. This guide will help you navigate these challenges to develop and troubleshoot reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of (S)-methyl 2,3-diaminopropanoate dihydrochloride.

FAQ 1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways are hydrolysis and potential racemization.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding (S)-2,3-diaminopropanoic acid and methanol.[3][4][5] This is often the most common degradation pathway observed during sample storage or processing in aqueous solutions.

  • Oxidation: While less common, the two primary amine groups can be susceptible to oxidation, particularly in the presence of metal ions or strong oxidizing agents, which might be introduced during forced degradation studies.[5][6]

  • Thermal Degradation: At elevated temperatures, intramolecular cyclization or polymerization can occur.[7]

  • Racemization: The chiral center at the C2 position could potentially invert under harsh pH or thermal stress, leading to the formation of the (R)-enantiomer. Detecting this requires a chiral separation method.

FAQ 2: Why am I seeing poor peak shape (tailing) for the main peak?

Peak tailing is a common issue when analyzing highly basic compounds like this one on silica-based HPLC columns.[8][9]

  • Cause: The primary and secondary amine groups are protonated at typical mobile phase pH values (pH 2-7). These positively charged analytes can interact strongly with negatively charged residual silanol groups on the surface of the C18 packing material.[8][9] This secondary interaction leads to peak tailing.

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2 units or more below the pKa of your analyte.[10] Using a low pH (e.g., pH 2.5-3.0) with an acid like trifluoroacetic acid (TFA) or formic acid will fully protonate the silanol groups, minimizing these secondary interactions.

    • Use a Modern Column: Employ a column with advanced end-capping or a polar-embedded phase designed to shield residual silanols and provide better peak shape for basic compounds.[8][11]

    • Add an Ion-Pairing Agent: If other options fail, consider using an ion-pairing reagent. However, this can complicate method development and column lifetime.

FAQ 3: My analyte shows little to no retention on a standard C18 column. What should I do?

This is expected due to the compound's high polarity.

  • Solutions:

    • Highly Aqueous Mobile Phase: Use a mobile phase with a very high aqueous content (e.g., 95-100% aqueous). Be aware that some older C18 columns can suffer from "phase dewetting" or "phase collapse" under these conditions. Use a column specifically designed for use in highly aqueous mobile phases.[12]

    • Alternative Chromatography Modes:

      • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high organic content (typically acetonitrile).

      • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering enhanced retention for polar and charged analytes.[11]

FAQ 4: How can I separate the (S)-enantiomer from the potential (R)-enantiomer impurity?

Enantiomeric separation requires a chiral environment.

  • Direct Chiral HPLC: The most straightforward approach is to use a chiral stationary phase (CSP). Crown ether-based CSPs are particularly effective for separating primary amines.[13]

  • Indirect Chiral HPLC (Derivatization): If a suitable CSP is not available, you can derivatize the sample with a chiral derivatizing agent to create diastereomers.[14][15] These diastereomers can then be separated on a standard achiral column (e.g., C18).[13][16]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during method development and routine analysis.

Problem 1: A new peak appears and grows over time in my stability samples.

This strongly suggests degradation. The troubleshooting workflow below can help identify the issue.

G start New peak observed in stability sample check_retention Is the new peak's retention time shorter than the API? start->check_retention hydrolysis Hypothesis: Hydrolysis to (S)-2,3-diaminopropanoic acid. This degradant is more polar and elutes earlier. check_retention->hydrolysis Yes other_degradant Hypothesis: Could be an oxidation product, dimer, or other species. Less common. check_retention->other_degradant No confirm_hydrolysis Confirmation Strategy: 1. Spike sample with a standard of the free amino acid. 2. Perform LC-MS to confirm the mass of the degradant. hydrolysis->confirm_hydrolysis confirm_other Confirmation Strategy: 1. Use high-resolution LC-MS/MS to determine the mass and fragmentation pattern. 2. Compare with forced degradation samples (oxidation, thermal). other_degradant->confirm_other

Caption: Troubleshooting workflow for identifying unknown peaks.

Detailed Steps:

  • Assess Retention Time: The most common degradant, (S)-2,3-diaminopropanoic acid, is more polar than the parent ester. In reversed-phase HPLC, it will have a shorter retention time.

  • Confirm by Spiking: The most definitive way to confirm the identity of a suspected degradant is to obtain a reference standard for it. Spike a degraded sample with a small amount of the (S)-2,3-diaminopropanoic acid standard. If the peak area of the unknown peak increases, its identity is confirmed.

  • Use Mass Spectrometry (LC-MS): If a standard is not available, LC-MS is an invaluable tool.[17] The mass of the parent compound is 118.13 g/mol (as free base). The hydrolyzed product will have a mass of 104.11 g/mol . An LC-MS analysis can quickly confirm if the new peak corresponds to this mass.

Problem 2: Inconsistent Retention Times and Poor Reproducibility

Drifting retention times can invalidate your method. The cause can be related to the system, mobile phase, or column.[18][19]

Potential Cause Diagnostic Check Solution
Mobile Phase Issues Is the mobile phase freshly prepared? Are you using a buffer?Prepare fresh mobile phase daily. Ensure the buffer concentration is adequate (typically 10-25 mM) and the pH is stable. Premixing solvents can be more reliable than online mixing.[12]
Column Equilibration Is the column fully equilibrated before each run?For HILIC or ion-pairing chromatography, equilibration times can be long. Ensure a stable baseline is achieved before injecting. Run several blank injections to condition the column.
Temperature Fluctuation Is the column compartment temperature controlled and stable?Use a column oven. Even small changes in ambient temperature can cause retention time shifts.[20]
System Leaks or Pump Issues Is the system pressure stable?Check for leaks at all fittings. If pressure is fluctuating, there may be air in the pump or faulty check valves.[18] Purge the system thoroughly.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand degradation pathways and to develop a stability-indicating analytical method, as outlined in ICH guidelines.[5][21][22][23]

Objective: To intentionally degrade the (S)-methyl 2,3-diaminopropanoate dihydrochloride to generate potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature for 4 hours. (Base hydrolysis of esters is typically much faster than acid hydrolysis).[4][24][25]

    • Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (as per ICH Q1B guidelines).

  • Sample Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using the developed HPLC or LC-MS method alongside an undegraded control sample.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the formation of new peaks and a decrease in the area of the main peak. Aim for 5-20% degradation for optimal results.

Protocol 2: Recommended Starting HPLC-UV Method

This protocol provides a robust starting point for method development.

G cluster_0 HPLC System cluster_1 Method Parameters pump Binary Pump injector Autosampler pump->injector oven Column Oven (40 °C) injector->oven detector UV/DAD Detector (210 nm) oven->detector column Column: HILIC Amide/Diol (e.g., 150 x 4.6 mm, 3.5 µm) mobile_phase Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile gradient Gradient: 95% B -> 50% B over 15 min flow Flow Rate: 1.0 mL/min

Caption: Recommended HILIC-based HPLC workflow.

Detailed Parameters:

  • Column: A HILIC column (e.g., Amide, Diol, or bare silica phase) is recommended for good retention. Dimensions: 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-12 min: 95% to 50% B

    • 12-15 min: Hold at 50% B

    • 15.1-20 min: Return to 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 210 nm (due to lack of a strong chromophore).

  • Injection Volume: 5 µL

  • Sample Diluent: 90:10 Acetonitrile:Water. Crucially, the sample should be dissolved in a solvent similar in strength to the initial mobile phase to avoid peak distortion .[18]

Part 4: Method Validation Principles

Any analytical method used for quality control must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its purpose.[26][27][28][29]

Key Validation Characteristics:

  • Specificity/Selectivity: The method must be able to unambiguously measure the analyte in the presence of impurities, degradation products, and matrix components.[26][30] This is demonstrated using data from forced degradation studies.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

This technical guide provides a comprehensive framework for developing, validating, and troubleshooting analytical methods for (S)-methyl 2,3-diaminopropanoate dihydrochloride. By understanding the molecule's inherent properties and applying sound chromatographic principles, you can generate accurate and reliable data.

References

  • Burk, M. J., Gross, M. F., & Martinez, J. P. (2001). Highly enantioselective synthesis of alpha,beta-diaminopropanoic acid derivatives using a catalytic asymmetric hydrogenation approach. The Journal of Organic Chemistry, 66(12), 4141–4147. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • ResearchGate. Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C. [Link]

  • Ingenta Connect. (2010). Kinetics of base hydrolysis of α-amino acid esters catalyzed...[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Shoukry, M. M., et al. Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). ResearchGate. [Link]

  • ResearchGate. (2015). Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chromservis. HPLC Troubleshooting Guide. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • YMC. T1. Poor peak shape. [Link]

  • ResearchGate. Stability Assay of Amino Acid Thioester 1 in the Presence of L1. [Link]

  • Shoukry, M. M. (2011). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). Journal of Solution Chemistry, 40(9), 1541-1553. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Tsikas, D., & Wolf, A. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180. [Link]

  • Poudel, S., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(9), 1361. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • ResearchGate. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Washington State University. HPLC Troubleshooting Guide. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Separation Science. (2024). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. [Link]

  • Freeman, E., & Rochelle, G. T. (2012). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 23, 99-108. [Link]

  • Bhushan, R., & Kumar, V. (2009). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Biomedical Chromatography, 23(12), 1335-1340. [Link]

  • Japan International Cooperation Agency. III Analytical Methods. [Link]

  • Asami, M., et al. (2010). Solid Phase Extraction-LC-MS/MS Method for Determining Pharmaceuticals and Personal Care Products (PPCPs) and Their Removal. Journal of Water and Environment Technology, 8(3), 229-242. [Link]

  • Peter, A., & Vékey, K. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4279. [Link]

  • Oishi, T., & Ogasawara, K. (2001). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Journal of Synthetic Organic Chemistry, Japan, 59(5), 444-454. [Link]

  • Wang, C., et al. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 144(1), 243-251. [Link]

  • TU Wien. (2022). Development of a LC-MS screening method for plant protection products. [Link]

  • LookChem. (S)-methyl 2,3-diaminopropanoate dihydrochloride. [Link]

  • LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. [Link]

  • PubChem. Methyl 2,3-diaminopropanoate. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 830-835. [Link]

  • Global Substance Registration System. METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-. [Link]

  • ResearchGate. (2014). Degradation of azo dye methyl red by Saccharomyces cerevisiae ATCC 9763. [Link]

  • ResearchGate. Biodegradation pathway proposed for Methyl Orange by Franconibacter sp., 1MS. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Chiral Building Blocks: Alternatives to (S)-Methyl 2,3-Diaminopropanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of chiral building blocks is a pivotal decision that dictates the efficiency of a synthetic route and the ultimate stereochemical integrity of the target molecule. (S)-Methyl 2,3-diaminopropanoate dihydrochloride has long served as a valuable C3 chiral synthon, offering a vicinal diamine motif crucial for the synthesis of a myriad of complex molecules, including peptide mimics, ligands for asymmetric catalysis, and bioactive compounds. However, the landscape of synthetic chemistry is ever-evolving, and a range of powerful alternatives now offer enhanced versatility, particularly in the realm of solid-phase peptide synthesis (SPPS) and the construction of intricate molecular architectures.

This guide provides an in-depth, objective comparison of key alternatives to (S)-methyl 2,3-diaminopropanoate dihydrochloride, focusing on orthogonally protected derivatives of 2,3-diaminopropionic acid (Dap). We will delve into their synthetic applications, performance in peptide synthesis, and provide experimental insights to inform your selection process.

The Rise of Orthogonally Protected Diaminopropionic Acid Derivatives

The primary limitation of (S)-methyl 2,3-diaminopropanoate dihydrochloride lies in the lack of differential protection on its two amino groups. This necessitates additional synthetic steps to achieve selective functionalization, which can be inefficient and lead to lower overall yields. Orthogonally protected Dap derivatives overcome this challenge by employing protecting groups that can be removed under distinct chemical conditions, allowing for precise, stepwise modification of the α- and β-amino groups.

This guide will focus on the following key alternatives:

  • Fmoc-Dap(Boc)-OH : The workhorse for introducing a side-chain primary amine in Fmoc-based SPPS.

  • Fmoc-Dap(Alloc)-OH : An alternative offering milder deprotection conditions for the side chain.

  • Fmoc-Dap(ivDde)-OH : A metal-free orthogonal protecting group strategy.

  • Boc-Dap(Fmoc)-OH : A versatile building block for Boc-based SPPS.

The choice between these alternatives is dictated by the overall synthetic strategy, particularly the need for on-resin side-chain modifications to create cyclic peptides, branched peptides, or peptide conjugates.[1]

Comparative Analysis of Leading Alternatives

Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH)

This is arguably the most common and well-established alternative, seamlessly integrating into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[][3][4] The α-amino group is protected by the base-labile Fmoc group, while the β-amino group is protected by the acid-labile Boc group. This orthogonal protection scheme is the cornerstone of its utility.[5][6]

Performance and Applications:

  • Standard SPPS: For the synthesis of linear peptides where the side-chain amine is to be deprotected during the final cleavage from the resin, Fmoc-Dap(Boc)-OH is an excellent and cost-effective choice.[1]

  • On-Resin Modification: While the Boc group can be removed on-resin, it requires treatment with a strong acid like trifluoroacetic acid (TFA), which can lead to premature cleavage of the peptide from acid-sensitive resins and removal of other acid-labile side-chain protecting groups. Therefore, for on-resin side-chain modifications, alternatives with more orthogonal protecting groups are often preferred.

  • Side Reactions: As with other amino acids, incomplete coupling can occur, necessitating the use of efficient coupling reagents and monitoring via tests like the Kaiser test.[7] The di-amino nature of Dap does not appear to significantly increase the risk of racemization compared to notoriously susceptible amino acids like histidine, especially when appropriate coupling reagents are used.[8][9]

Experimental Insight:

The coupling of Fmoc-Dap(Boc)-OH in SPPS is generally efficient. A standard protocol would involve using a 3-5 fold excess of the amino acid, an activating agent like HBTU/HATU or DIC/Oxyma, and a base such as DIPEA in DMF.[5] Monitoring for complete coupling is crucial to avoid deletion sequences.

Nα-Fmoc-Nβ-allyloxycarbonyl-L-2,3-diaminopropionic acid (Fmoc-Dap(Alloc)-OH)

The Alloc protecting group offers a significant advantage over the Boc group for on-resin side-chain modifications due to its unique deprotection conditions.

Performance and Applications:

  • Orthogonality: The Alloc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage. It is selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[5] This provides a truly orthogonal handle for on-resin modifications.

  • Synthesis of Complex Peptides: This building block is ideal for the synthesis of cyclic peptides (via lactam bridge formation), branched peptides, and for the attachment of labels or other moieties to the side chain.[6] The mild, neutral conditions for Alloc removal preserve the integrity of the peptide backbone and other protecting groups.[1]

  • Purity: The high efficiency and mildness of Alloc deprotection can lead to very high purity of the final modified peptide.[1]

  • Considerations: The primary drawbacks are the cost of the palladium catalyst and the critical need to ensure its complete removal from the final peptide, especially for therapeutic applications.[1]

Nα-Fmoc-Nβ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-2,3-diaminopropionic acid (Fmoc-Dap(ivDde)-OH)

The ivDde protecting group provides a metal-free alternative to the Alloc group for orthogonal side-chain protection.

Performance and Applications:

  • Metal-Free Deprotection: The ivDde group is removed by treatment with a solution of hydrazine in DMF. This avoids the use of heavy metals, which can be advantageous in pharmaceutical manufacturing.[1]

  • Robustness: The ivDde group is highly stable to the standard conditions of Fmoc-SPPS.

  • Applications: Like Fmoc-Dap(Alloc)-OH, this building block is well-suited for the synthesis of complex peptides requiring on-resin side-chain manipulation. It offers a reliable, metal-free option for these advanced applications.[1]

  • Comparative Purity: While the Alloc group may sometimes offer slightly higher purity for simpler modifications, the ivDde group is a proven and robust alternative for highly complex peptide architectures.[1]

Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH)

This building block is the counterpart to Fmoc-Dap(Boc)-OH for use in Boc-based SPPS.

Performance and Applications:

  • Boc-SPPS: In Boc-SPPS, the Nα-Boc group is removed with TFA in each cycle. The side-chain Fmoc group is stable to these acidic conditions.

  • Orthogonal Deprotection: The Fmoc group can be selectively removed on-resin using a base like piperidine, allowing for side-chain modifications.[7] This orthogonal strategy is crucial for creating complex peptides within the Boc-SPPS framework.[10]

  • Versatility: This building block provides a gateway to synthesizing branched and cyclic peptides for researchers who prefer or are equipped for Boc-based synthesis strategies.[10]

Quantitative Data Summary

While direct head-to-head comparative studies with quantitative yield and purity data for these specific Dap derivatives under identical conditions are sparse in the literature, the following table summarizes their key features based on established chemical principles and data from various sources.

Building BlockNα-ProtectionNβ-ProtectionNβ-Deprotection ConditionKey AdvantagePrimary ApplicationPotential Drawbacks
Fmoc-Dap(Boc)-OH Fmoc (Base-labile)Boc (Acid-labile)Strong Acid (TFA)Cost-effective, well-establishedLinear peptides in Fmoc-SPPSNon-ideal for on-resin side-chain modification
Fmoc-Dap(Alloc)-OH Fmoc (Base-labile)Alloc (Pd(0)-labile)Pd(PPh₃)₄ / PhSiH₃Mild, orthogonal deprotectionOn-resin cyclization, branching, conjugation in Fmoc-SPPSCatalyst cost and removal
Fmoc-Dap(ivDde)-OH Fmoc (Base-labile)ivDde (Hydrazine-labile)Hydrazine in DMFMetal-free orthogonal deprotectionOn-resin modifications in Fmoc-SPPS
Boc-Dap(Fmoc)-OH Boc (Acid-labile)Fmoc (Base-labile)Piperidine in DMFOrthogonal handle for Boc-SPPSOn-resin modifications in Boc-SPPS

Experimental Protocols

General Protocol for Fmoc-SPPS Coupling of a Dap Derivative

This protocol provides a general framework for the manual coupling of Fmoc-Dap(X)-OH derivatives.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-Dap(X)-OH (X = Boc, Alloc, or ivDde) (3-5 equivalents)

  • Coupling reagent: HBTU (2.9 equivalents) or DIC (3 equivalents)

  • Additive (if using DIC): Oxyma (3 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[5]

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-Dap(X)-OH and HBTU (or DIC/Oxyma) in DMF. Add DIPEA and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion). If the test is positive, repeat the coupling step.[7]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.

Protocol for On-Resin Alloc Deprotection

Materials:

  • Peptide-resin containing a Dap(Alloc) residue

  • Anhydrous Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2-0.5 equivalents)

  • Phenylsilane (PhSiH₃) (10-20 equivalents)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.

  • Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ in anhydrous DCM. Add PhSiH₃ to this solution.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate under an inert atmosphere for 2 hours.

  • Washing: Wash the resin thoroughly with DCM, DMF, and then DCM again to remove the catalyst and byproducts. The newly exposed β-amino group is now ready for further modification.[5]

Visualization of Synthetic Workflows

SPPS_Workflow cluster_0 Standard Fmoc-SPPS Cycle cluster_1 On-Resin Side-Chain Modification Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Fmoc-AA-OH Coupling (HBTU/DIPEA) Washing2 Washing Coupling->Washing2 Washing1->Coupling Washing2->Deprotection Repeat for next AA Incorporate_Dap Incorporate Fmoc-Dap(Alloc)-OH Washing2->Incorporate_Dap Introduce Dap Alloc_Deprotection Alloc Deprotection (Pd(PPh3)4/PhSiH3) Incorporate_Dap->Alloc_Deprotection Modification Side-Chain Modification (e.g., Cyclization) Alloc_Deprotection->Modification Final_Cleavage Final Cleavage (TFA) Modification->Final_Cleavage

Caption: General workflow for Fmoc-SPPS and on-resin side-chain modification.

Conclusion and Future Outlook

While (S)-methyl 2,3-diaminopropanoate dihydrochloride remains a useful chiral building block, the advent of orthogonally protected Dap derivatives has revolutionized the synthesis of complex peptides and peptidomimetics. The ability to selectively functionalize the α- and β-amino groups on the solid phase has opened up new avenues for drug discovery and development.

  • For routine synthesis of linear peptides, Fmoc-Dap(Boc)-OH is a reliable and economical choice.

  • For the synthesis of complex architectures requiring on-resin side-chain modifications, Fmoc-Dap(Alloc)-OH and Fmoc-Dap(ivDde)-OH are superior alternatives, with the choice between them often depending on the tolerance for metal catalysts.

  • Boc-Dap(Fmoc)-OH provides the necessary orthogonal handle for those employing Boc-based SPPS strategies.

The continued development of novel protecting groups and synthetic methodologies will undoubtedly further expand the toolkit available to synthetic chemists. As the demand for more sophisticated and potent peptide-based therapeutics grows, the strategic use of these versatile chiral building blocks will be more critical than ever.

References

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215.
  • Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. Journal of the American Chemical Society, 133(25), 9750-9753.
  • Substrate Control in Stereoselective Lanthionine Biosynthesis.
  • A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
  • OH and Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols. (2025). BenchChem.
  • Lanthionine. Wikipedia.
  • Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters, 4(18), 3059-3062.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Synthetic method of Fmoc-Dab(Boc)-OH.
  • The Critical Choice in Peptide Synthesis: A Comparative Guide to Racemization in Protected Histidines. (2025). BenchChem.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of Peptide Research, 57(4), 277-291.
  • Why Fmoc-Protected Amino Acids Domin
  • Case Studies of the Synthesis of Bioactive Cyclodepsipeptide N
  • Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1), 1-11.
  • An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applic
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. (2025). BenchChem.
  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applic
  • Coupling step during synthesis of peptides containing Histidine residue?.
  • Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. The Journal of Organic Chemistry, 72(19), 7348-7351.
  • Fmoc-Dap(Boc)-OH ≥97.0% (HPLC). Sigma-Aldrich.
  • Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides.
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(3), 253-261.
  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2410-2421.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Spps and side reactions in peptide synthesis. Slideshare.
  • Methods for the synthesis of cyclic peptides.
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules, 25(21), 5145.
  • Comparison of procedures for directly obtaining protected peptide acids from peptide-resins. Journal of the Brazilian Chemical Society, 24(3), 387-396.
  • Recent Approaches for Bioactive Peptides Production from Pulses and Pseudocereals. International Journal of Molecular Sciences, 25(1), 1.
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A Senior Application Scientist's Guide to Evaluating Peptides with (S)-methyl 2,3-diaminopropanoate: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Peptide Therapeutics

Peptide-based drugs represent a highly specific and potent class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their clinical utility, however, is often hampered by inherent limitations such as low metabolic stability and poor membrane permeability.[2][3][4][5] Natural peptides are susceptible to rapid degradation by endogenous proteases, leading to short in-vivo half-lives that necessitate frequent administration.[5][6] To overcome these hurdles, medicinal chemists increasingly turn to the incorporation of non-natural amino acids (nnAAs). These synthetic building blocks can fundamentally alter a peptide's physicochemical properties, enhancing proteolytic resistance, modulating receptor affinity, and improving overall bioavailability.[3][7]

This guide provides a comparative framework for evaluating the biological efficacy of peptides synthesized with a unique nnAA, (S)-methyl 2,3-diaminopropanoate dihydrochloride. While direct, large-scale comparative data for this specific building block is emerging, we can establish a robust evaluation paradigm based on its structural class—diamino acids—and well-accepted analytical methodologies. We will compare its potential performance against a native L-amino acid counterpart and a well-characterized modification, the incorporation of a D-amino acid.

(S)-methyl 2,3-diaminopropanoate is a derivative of 2,3-diaminopropanoic acid (Dap), a non-proteinogenic amino acid that offers unique possibilities in peptide design.[8] The presence of an additional amino group on the β-carbon provides a valuable handle for chemical modifications, such as cyclization or the attachment of functional moieties, without disrupting the peptide backbone. This guide will walk researchers through the necessary experimental workflows to quantify the advantages of incorporating this building block into a model peptide sequence.

The Comparative Framework: Designing the Study Peptides

To conduct a meaningful comparison, we will design three variations of a model bioactive peptide, [Tyr-Ala-Gly-Phe-Leu-Arg]. Alanine (Ala) at position 2 will be the site of modification.

  • Native Peptide (P-Nat): [Tyr-Ala-Gly-Phe-Leu-Arg] - The baseline control composed entirely of L-amino acids.

  • Dap-Modified Peptide (P-Dap): [Tyr-Dap-Gly-Phe-Leu-Arg] - Synthesized using (S)-methyl 2,3-diaminopropanoate to incorporate the Dap residue. The side-chain amino group of Dap will be capped (e.g., via acetylation) post-synthesis to neutralize its charge unless it is intended as a specific interaction point.

  • D-Amino Acid Peptide (P-D-Ala): [Tyr-(D-Ala)-Gly-Phe-Leu-Arg] - A well-established control for enhanced stability. Peptides containing D-amino acids are known for their high resistance to proteolytic degradation.[6][9]

The central hypothesis is that the structural alterations introduced by Dap will confer a unique profile of stability, binding affinity, and biological activity compared to both the native and D-Ala versions.

Experimental Section I: Solid-Phase Peptide Synthesis (SPPS)

The foundation of this guide rests on the successful synthesis of high-purity peptides. We will employ a standard Fmoc/tBu solid-phase peptide synthesis strategy. The key distinction lies in the coupling step for the nnAAs.

Causality in Synthesis:

The choice of Fmoc chemistry is standard for its mild deprotection conditions (piperidine in DMF), which preserves most acid-labile side-chain protecting groups until the final cleavage step.[10][11] The incorporation of (S)-methyl 2,3-diaminopropanoate requires its side-chain amino function to be orthogonally protected (e.g., with a Boc group) to prevent unwanted branching during chain elongation.

Workflow: Peptide Synthesis and Purification

cluster_synthesis SPPS Cycle (Fmoc/tBu) cluster_cleavage Cleavage & Purification resin 1. Start with Rink Amide Resin deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect1 wash1 3. Wash (DMF, DCM) deprotect1->wash1 couple 4. Couple Next Fmoc-AA (HBTU/DIEA in NMP) wash1->couple wash2 5. Wash (DMF, DCM) couple->wash2 repeat 6. Repeat for Each AA wash2->repeat repeat->deprotect1 Next Cycle cleavage 7. Final Cleavage from Resin (TFA/TIS/H2O Cocktail) repeat->cleavage Synthesis Complete precipitate 8. Precipitate in Cold Ether cleavage->precipitate purify 9. Purify via RP-HPLC precipitate->purify lyophilize 10. Lyophilize to Powder purify->lyophilize

Caption: Automated solid-phase peptide synthesis workflow.

Detailed Protocol: SPPS
  • Resin Preparation: Start with Rink Amide resin (0.1 mmol scale). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM, 3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of HBTU in N-methylpyrrolidone (NMP). Add 8 equivalents of DIEA. Add this activation mixture to the resin and shake for 1-2 hours.

    • For (S)-methyl 2,3-diaminopropanoate: Use Fmoc-L-Dap(Boc)-OH. Follow the same coupling procedure.

  • Wash: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and air dry. Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS. Lyophilize the pure fractions to obtain a white powder.

Experimental Section II: Proteolytic Stability Assay

A primary driver for incorporating nnAAs is to enhance resistance to enzymatic degradation. This assay quantifies the peptide's half-life in a biologically relevant medium, such as human serum.

Causality in Stability Assays:

The choice of human serum provides a complex mixture of proteases, mimicking the in vivo environment more accurately than a single enzyme like trypsin.[4] The protocol involves stopping the enzymatic reaction at various time points and quantifying the remaining intact peptide. A robust precipitation step is critical; using an organic solvent mixture is often superior to strong acids like TCA, which can cause co-precipitation and loss of the analyte peptide.[12][13]

Detailed Protocol: Stability in Human Serum
  • Preparation: Prepare a 1 mg/mL stock solution of each peptide (P-Nat, P-Dap, P-D-Ala) in sterile water.

  • Incubation: In a microcentrifuge tube, mix 90 µL of fresh human serum with 10 µL of the peptide stock solution. Prepare separate tubes for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes). Incubate at 37°C.

  • Reaction Quenching: At each time point, stop the reaction by adding 200 µL of a cold precipitation solution (e.g., acetonitrile with 1% TFA). The T=0 sample is prepared by adding the precipitation solution before adding the peptide.

  • Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for 30 minutes to precipitate serum proteins.

  • Clarification: Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze 50 µL by RP-HPLC, monitoring the peptide peak area at 220 nm or 280 nm.

  • Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot the data and fit to a one-phase decay model to determine the half-life (t₁/₂).

Anticipated Data & Comparison Table
Peptide IDModificationHalf-life in Human Serum (t₁/₂, min)
P-Nat Native (L-Ala)~ 25
P-Dap (S)-Dap> 180
P-D-Ala D-Ala> 240

This table presents hypothetical yet plausible data based on established principles of peptide stability.[2][9]

Experimental Section III: Receptor Binding Affinity

The ultimate goal of a therapeutic peptide is to interact with its biological target. It is crucial to determine if the structural modification affects binding affinity. A competitive radioligand binding assay is a gold-standard method for this determination.[14][15]

Causality in Binding Assays:

This assay measures the ability of our unlabeled test peptides to compete with a constant concentration of a high-affinity radiolabeled ligand for binding to the target receptor. A more potent peptide will displace the radioligand at a lower concentration, resulting in a lower IC₅₀ (half-maximal inhibitory concentration) value, which is a proxy for binding affinity.[15] The choice of cell line or membrane preparation must be one that expresses the target receptor in sufficient quantity.

Detailed Protocol: Competitive Binding Assay
  • Materials:

    • Cell membrane preparation from a cell line overexpressing the target receptor.

    • Radioligand (e.g., ³H-labeled version of the native peptide or a known ligand).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • 96-well filter plates (e.g., glass fiber filters).

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of Assay Buffer.

    • 50 µL of unlabeled competitor peptide (P-Nat, P-Dap, or P-D-Ala) at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

    • 50 µL of radioligand at a constant concentration (e.g., its K_d value).

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, followed by three quick washes with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Plot the CPM against the log concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for each peptide.

Anticipated Data & Comparison Table
Peptide IDModificationReceptor Binding Affinity (IC₅₀, nM)
P-Nat Native (L-Ala)5.2
P-Dap (S)-Dap8.9
P-D-Ala D-Ala45.7

This hypothetical data illustrates a common trade-off: modifications that enhance stability (like D-amino acids) can sometimes reduce binding affinity due to steric hindrance or altered conformation.[9] The Dap modification might show a more modest impact on affinity.

Experimental Section IV: In Vitro Biological Activity (Cell Viability Assay)

Binding to a receptor must translate into a functional cellular response. A cell viability assay, such as the MTT or CCK-8 assay, is a straightforward method to measure the dose-dependent effect of a peptide on a target cell population.[16][17]

Causality in Viability Assays:

These colorimetric assays measure the metabolic activity of living cells.[18] Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (like MTT or WST-8) into a colored formazan product, the amount of which is directly proportional to the number of living cells.[16][18] This allows for the quantification of either cytotoxic or proliferative effects.

Workflow: Cell Viability (MTT) Assay

cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay & Readout seed 1. Seed Cells in 96-Well Plate (e.g., 10,000 cells/well) incubate1 2. Incubate for 24h (Allow cells to adhere) seed->incubate1 treat 3. Treat with Peptide (Serial Dilutions) incubate1->treat incubate2 4. Incubate for 48h treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt Treatment Period Ends solubilize 6. Solubilize Formazan (Add DMSO or Solubilizer) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Analyze Data (Calculate EC₅₀) read->analyze

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a target cell line into a 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Peptide Treatment: Prepare serial dilutions of each peptide (P-Nat, P-Dap, P-D-Ala) in culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions. Include "untreated" wells as a 100% viability control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control wells. Plot the percent viability against the log concentration of the peptide and fit to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Synthesis and Conclusion

The integration of non-natural amino acids is a cornerstone of modern peptide drug design. While this guide uses (S)-methyl 2,3-diaminopropanoate as a focal point, the outlined experimental framework is broadly applicable for evaluating any novel peptide modification.

The expected outcome of this comparative analysis is a multi-faceted understanding of the structure-activity relationship. The P-D-Ala peptide will likely exhibit the highest stability but may suffer from reduced binding and activity. The native peptide, P-Nat , will serve as a crucial baseline for both activity and stability. The P-Dap peptide represents the most intriguing case; it is hypothesized to offer a balanced improvement, with significantly enhanced stability over the native peptide but potentially better retention of binding affinity and biological function compared to the more disruptive D-amino acid substitution.

Ultimately, the choice of which modification to carry forward into further preclinical and clinical development depends on the desired therapeutic profile. A peptide with moderate affinity but a greatly extended half-life may be preferable for chronic conditions, whereas maximal potency might be required for an acute treatment. By systematically applying these self-validating protocols, researchers can generate the robust, comparative data needed to make informed decisions in the complex but rewarding field of peptide therapeutic development.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (S)-methyl 2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a critical chiral building block in the synthesis of complex pharmaceuticals and biologically active molecules.[1][2] Its stereospecificity and dual amino functionality make it a valuable intermediate, but these same features necessitate stringent quality control. In pharmaceutical development, the quality of starting materials directly impacts the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3][4] This guide provides a comprehensive framework for the spectroscopic comparison of this intermediate from different suppliers. We will move beyond a simple check of the Certificate of Analysis (CoA) and delve into the practical, hands-on spectroscopic methods required to build a robust, data-driven supplier qualification package. The objective is not merely to confirm identity but to scrutinize for subtle yet critical variations in impurity profiles that can have cascading effects on downstream process reproducibility and final product quality.[5][6]

The Imperative of Multi-Technique Spectroscopic Qualification

While a supplier's CoA provides a baseline for purity (typically via HPLC), it often does not reveal the full picture of a material's quality. Process-related impurities, residual solvents, or batch-to-batch inconsistencies may be present at levels that are technically within specification but could nevertheless impact sensitive downstream reactions. A multi-pronged analytical approach is therefore not just good practice; it is a fundamental requirement for risk mitigation in drug development.[3][5]

Our strategy employs a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Provides definitive structural confirmation and is exquisitely sensitive to minor organic impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Verifies the presence of key functional groups and provides a characteristic molecular fingerprint.

  • Mass Spectrometry (MS): Confirms the molecular weight of the primary component.

It is critical to note that while these spectroscopic methods are powerful for structural and purity assessment, they are not suitable for determining enantiomeric excess. For a chiral molecule like this, Chiral High-Performance Liquid Chromatography (HPLC) is the mandatory orthogonal technique required to confirm stereochemical purity.[1][7] This guide focuses on the spectroscopic component of the qualification workflow.

Overall Analytical Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of incoming materials from various suppliers.

Workflow cluster_0 Phase 1: Initial Receipt & Documentation cluster_1 Phase 2: Spectroscopic & Analytical Testing cluster_2 Phase 3: Data Analysis & Qualification A Receive Samples (Supplier A, B, C) B Review Certificate of Analysis (CoA) A->B C Visual & Physical Inspection (Color, Form) B->C D ¹H & ¹³C NMR Analysis C->D E FT-IR Analysis C->E F Mass Spectrometry (ESI-MS) C->F G Chiral HPLC Analysis (Orthogonal Method) C->G H Compile & Compare Data D->H E->H F->H G->H I Identify Deviations/ Out-of-Specification Results H->I J Supplier Qualification Decision I->J

Caption: High-level workflow for supplier qualification.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. The causality behind each step is explained to ensure technical accuracy and reproducibility.

¹H and ¹³C NMR Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure confirmation. The ¹H NMR spectrum provides information on the electronic environment of protons, their connectivity (via spin-spin coupling), and their relative abundance (via integration). The ¹³C NMR spectrum confirms the carbon backbone. This combination is highly effective for identifying organic impurities, as even small structural differences will typically result in unique signals.

Protocol:

  • Sample Preparation: Accurately weigh ~10-15 mg of the (S)-methyl 2,3-diaminopropanoate dihydrochloride sample into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6 mL of Deuterium Oxide (D₂O). D₂O is the solvent of choice as the dihydrochloride salt is highly soluble in water, and the labile amine and acidic protons will exchange with deuterium, simplifying the spectrum.

  • Internal Standard: Add a small, known quantity of a D₂O-soluble internal standard that does not have signals overlapping with the analyte, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), to set the chemical shift reference to 0.00 ppm.

  • Acquisition (¹H NMR):

    • Acquire a standard one-dimensional proton spectrum on a ≥400 MHz spectrometer.

    • Ensure the spectral width covers at least 0-10 ppm.

    • Apply water suppression (e.g., presaturation) to attenuate the residual HDO signal.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio (>100:1 for the main analyte peaks).

  • Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the internal standard at 0.00 ppm. Integrate all peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and non-destructive technique used to verify the presence of key functional groups.[8] The dihydrochloride salt form will significantly influence the spectrum compared to the free base, particularly in the N-H and C=O stretching regions. The resulting spectrum serves as a unique molecular fingerprint.

Protocol:

  • Instrument Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal as it requires minimal sample preparation.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal, ensuring good contact using the pressure clamp.

  • Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to confirm the molecular weight of the compound.[9][10] Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for polar, non-volatile molecules like amino acid salts, minimizing fragmentation and clearly showing the molecular ion.[10]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid helps promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).[11]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected ion (e.g., m/z 50-300).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For (S)-methyl 2,3-diaminopropanoate (free base, C₄H₁₀N₂O₂), the monoisotopic mass is ~118.07 Da. Therefore, the expected [M+H]⁺ ion should be observed at approximately m/z 119.08.

Data Interpretation & Comparative Analysis

The key to supplier qualification lies in the direct comparison of data sets. A reference standard or a well-characterized "golden batch" should be used as a benchmark against which new suppliers are measured.

Visualizing the Analysis Points

The following diagram illustrates which parts of the molecule are interrogated by each spectroscopic technique.

Caption: Correlation of molecular structure to analytical techniques.

Comparative Data Tables

Below are illustrative tables summarizing hypothetical data from three different suppliers.

Table 1: ¹H NMR Data Comparison (400 MHz, D₂O)

Assignment Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm) Expected Pattern
-OCH₃ 3.85 3.85 3.85 singlet (3H)
-CH (NH₂) 4.21 4.21 4.22 triplet (1H)
-CH₂ NH₂ 3.55 3.56 3.55 doublet (2H)
Impurity 1 Not Detected Not Detected 2.10 (singlet, ~0.02H) -

| Residual Solvent | 3.31 (Methanol) | 3.31 (Methanol) | Not Detected | - |

Interpretation: Suppliers A and B show consistent chemical shifts and a trace of methanol. Supplier C's material is free of methanol but contains a small, unidentified impurity at 2.10 ppm. This warrants further investigation (e.g., by 2D NMR or LC-MS) to identify the impurity and assess its potential impact.

Table 2: Key FT-IR Absorbance Bands (cm⁻¹)

Functional Group Supplier A Supplier B Supplier C Expected Range
N-H Stretch (Ammonium) 3100-2800 (broad) 3105-2810 (broad) 3098-2800 (broad) ~3150-2800
C=O Stretch (Ester) 1745 1746 1745 ~1750-1735

| C-O Stretch | 1230 | 1229 | 1231 | ~1250-1200 |

Interpretation: All three suppliers provide material with virtually identical FT-IR fingerprints, confirming the presence of the correct functional groups and consistency in the solid-state form.

Table 3: ESI-MS Data

Supplier Observed [M+H]⁺ (m/z) Calculated [M+H]⁺ (m/z) Deviation
Supplier A 119.0815 119.0815 0.0 ppm
Supplier B 119.0817 119.0815 +1.7 ppm

| Supplier C | 119.0814 | 119.0815 | -0.8 ppm |

Interpretation: All samples show the correct protonated molecular ion with high mass accuracy, confirming the molecular weight of the target compound.[12]

Conclusion and Recommendations

This guide demonstrates that a robust, multi-technique spectroscopic approach is essential for the thorough qualification of (S)-methyl 2,3-diaminopropanoate dihydrochloride from different suppliers.

  • NMR spectroscopy proved most effective at detecting subtle differences in impurity profiles (Supplier C).

  • FT-IR spectroscopy served as an excellent tool for rapid identity confirmation and fingerprinting.

  • Mass spectrometry unequivocally confirmed the molecular weight of the primary component across all suppliers.

Recommendation: For any critical raw material, it is imperative to move beyond paper-based CoA validation. An internal, hands-on analytical qualification should be performed. We recommend establishing a "golden standard" from a batch that has performed successfully in synthesis and using it as a benchmark for all future supplier and batch evaluations. The unidentified impurity in Supplier C's material highlights the value of this approach; while it may not prevent the material from meeting a broad purity specification, its presence constitutes a risk that must be understood and managed. This rigorous, data-first approach ensures the quality and consistency of the materials that form the very foundation of pharmaceutical development.

References

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A Senior Application Scientist's Guide to the Purity Analysis of Commercial (S)-methyl 2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a critical chiral building block in modern pharmaceutical synthesis. Its value is intrinsically linked to its purity. The presence of even minute quantities of enantiomeric, diastereomeric, or process-related impurities can significantly compromise reaction yields, introduce downstream purification challenges, and impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercial lots of this vital reagent. We will delve into the likely impurities based on synthetic pathways and present a multi-modal analytical strategy, complete with detailed, field-tested protocols, to build a complete and reliable purity profile.

Introduction: Why Purity is Paramount

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a versatile precursor used in the synthesis of a wide array of complex molecules, including enzyme inhibitors and peptide-based therapeutics.[1] The stereochemistry of this compound is critical for its intended biological activity.[1] Consequently, the verification of its chemical and stereochemical purity is not merely a quality control checkbox but a foundational requirement for reproducible and successful research and development.

Deconstructing the Impurity Profile: What to Look For

A thorough purity analysis begins with understanding the potential impurities that can arise during synthesis and storage. These can be broadly categorized:

  • Enantiomeric Impurities: The most critical impurity is the (R)-enantiomer. Its presence can lead to the formation of undesired diastereomeric products in subsequent chiral reactions, complicating purification and potentially altering the pharmacological profile of the final molecule.

  • Process-Related Impurities: These include unreacted starting materials, by-products from side reactions, and residual reagents. A common synthetic route involves the use of protecting groups like Boc or Fmoc, with final deprotection using acids like TFA or HCl.[2] Incomplete reactions or side reactions can leave behind related substances.

  • Degradation Products: The ester moiety is susceptible to hydrolysis, which would yield (S)-2,3-diaminopropanoic acid. This is a common impurity found in commercial amino acid esters.[3]

  • Residual Solvents: Solvents used during synthesis and purification can be retained in the final solid product.[4][5] Identifying and quantifying these is mandated by regulatory bodies like the ICH.[4][6]

  • Water Content: As a dihydrochloride salt, the compound is hygroscopic. Excess water can affect reaction stoichiometry and promote degradation.[7][8]

The Analytical Workflow: A Multi-Modal Strategy

No single technique can provide a complete picture of purity. A robust assessment relies on the orthogonal application of several analytical methods. Each technique provides a specific piece of the puzzle, and together they create a high-confidence purity profile.

Caption: Overall workflow for comprehensive purity analysis.

Experimental Protocols & Data Interpretation

Structural Integrity and Assay by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone of structural verification and can provide a quantitative purity assessment (qNMR).[9]

Expected ¹H NMR Chemical Shifts (in D₂O):

  • -OCH₃ (Methyl Ester): ~3.8 ppm (singlet, 3H)

  • -CH- (alpha-proton): ~4.2 ppm (triplet or dd, 1H)

  • -CH₂- (beta-protons): ~3.5-3.6 ppm (multiplet, 2H)

Protocol for Quantitative ¹H NMR (qNMR):

  • Sample Preparation: Accurately weigh ~15 mg of the compound and a certified internal standard (e.g., maleic acid) into a vial. Record weights precisely.

  • Solvent Addition: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O).

  • Data Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Crucially, use a long relaxation delay (D1) of at least 30 seconds to ensure full magnetization recovery for accurate integration.

  • Data Processing: Carefully integrate the well-resolved signal of the analyte (e.g., the methyl ester singlet at ~3.8 ppm) and a signal from the internal standard.

  • Calculation: The purity is calculated by comparing the integral of the product signal to the sum of the integrals of all compound-related signals.[9]

Enantiomeric Purity by Chiral HPLC

This is the definitive technique for quantifying the undesired (R)-enantiomer.[10][11] Since the analyte lacks a strong UV chromophore, derivatization is often required to enhance detection sensitivity.[12]

Protocol (Post-derivatization with FMOC-Cl):

  • Derivatization: React the sample with Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to attach a UV-active tag to the amino groups.

  • Column: Use a polysaccharide-based chiral stationary phase (CSP) such as one derived from amylose or cellulose (e.g., CHIRALPAK® IA or similar).[3]

  • Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA).

  • Detection: UV at 265 nm.

  • System Suitability: Inject a solution of the racemic compound (if available) to confirm the separation of the two enantiomers and establish retention times.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. An enantiomeric impurity level of ≤0.1% is often required for pharmaceutical starting materials.

Related Substances by Reverse-Phase HPLC

This method quantifies non-chiral organic impurities, such as starting materials and degradation products.

Protocol:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes).

  • Detection: UV detection (e.g., 210 nm) or, for universal detection of non-chromophoric compounds, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Analysis: Impurities are quantified by their peak area percentage relative to the total area of all peaks.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

This is the standard method for analyzing volatile organic impurities as outlined in USP <467>.[6]

Protocol:

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point solvent like dimethyl sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI).[4]

  • Incubation: The vial is sealed and heated to allow volatile solvents to partition into the headspace gas.

  • Injection: A sample of the headspace gas is automatically injected into the GC.

  • Column: A common choice is a DB-624 column, which has a mid-polarity stationary phase suitable for a wide range of common solvents.[13][14]

  • Detection: Flame Ionization Detector (FID).

  • Quantification: The concentration of each solvent is determined by comparing its peak area to that of a certified reference standard.

Water Content by Karl Fischer Titration

This is the gold standard for accurate water content determination in pharmaceutical materials.[7][15][16] It is far more specific and accurate than the "loss on drying" method.[7]

Protocol:

  • Method: For low water content, coulometric Karl Fischer titration is preferred; for higher levels, the volumetric method is suitable.[7][15]

  • Titration: The sample is dissolved in a suitable anhydrous solvent (e.g., methanol) and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.[16][17]

  • Endpoint Detection: The endpoint is determined electrochemically.

  • Calculation: The instrument software calculates the water content as a percentage (w/w).

Data Synthesis: Building the Comparison Framework

To effectively compare different commercial sources, all analytical data should be consolidated into a clear, structured table. This allows for an objective, data-driven decision-making process.

Parameter Supplier A (Lot #123) Supplier B (Lot #456) Supplier C (Lot #789) Acceptance Criteria
Assay (by ¹H qNMR) 99.8%99.1%98.5%> 99.0%
Enantiomeric Purity (% S) 99.95%99.8%99.5%> 99.8%
Largest Single Impurity (HPLC) 0.08%0.25%0.6% (hydrolysis product)< 0.1%
Total Organic Impurities (HPLC) 0.15%0.45%1.1%< 0.5%
Water Content (Karl Fischer) 0.2%0.5%1.2%< 0.5%
Residual Solvents (GC-HS) Methanol: 150 ppmEthanol: 800 ppmDichloromethane: 100 ppmMeets ICH Q3C Limits
Overall Purity Pass Marginal Fail

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Recommendations

A comprehensive purity analysis of (S)-methyl 2,3-diaminopropanoate dihydrochloride is a non-negotiable step in ensuring the quality and integrity of pharmaceutical research and development. Relying solely on a supplier's Certificate of Analysis is insufficient. An orthogonal analytical approach, combining NMR, chiral and reverse-phase HPLC, GC-HS, and Karl Fischer titration, is essential for a complete and trustworthy assessment. By implementing the protocols outlined in this guide, scientists can confidently select high-purity reagents, mitigate risks associated with impurities, and build a solid foundation for their synthetic endeavors. It is recommended to always qualify a new lot from any supplier using this multi-modal approach before its use in critical applications.

References

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
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  • BenchChem. (2025). A Comparative Purity Analysis of Commercial Methyl 3-aminopropanoate hydrochloride.
  • BenchChem. (2025). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
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  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
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  • ResearchGate. (2019, March). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
  • Sigma-Aldrich. (n.d.). (S)-Methyl 2,3-diaminopropanoate dihydrochloride.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from American Pharmaceutical Review website.
  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.
  • PubMed. (2022, February 16). Shorter and Rugged Analytical GC Method for Residual Solvents Content in Active Pharmaceutical Ingredient.
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A Strategic Guide to (S)-methyl 2,3-diaminopropanoate dihydrochloride in Asymmetric Catalysis: From Chiral Scaffolding to Catalyst Design

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in asymmetric synthesis, the selection of a chiral ligand is a critical decision that dictates the stereochemical outcome of a reaction. While established C2-symmetric diamines have become mainstays in the chemist's toolbox, the exploration of novel chiral scaffolds remains a frontier for innovation. This guide focuses on (S)-methyl 2,3-diaminopropanoate dihydrochloride , a readily available and cost-effective chiral building block.[1] We will objectively explore its potential in asymmetric catalysis, not as a standalone ligand, but as a versatile precursor for a new class of catalysts. This guide will benchmark a rationally designed hypothetical catalyst derived from this amino acid ester against well-established alternatives, providing a framework for its application and future development.

(S)-methyl 2,3-diaminopropanoate dihydrochloride: A Chiral Building Block of Untapped Potential

(S)-methyl 2,3-diaminopropanoate dihydrochloride is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropanoic acid.[1] Its structure is characterized by two primary amino groups at the C2 and C3 positions, a methyl ester, and a defined (S)-stereocenter at the C2 position. While it is primarily utilized in organic synthesis as a chiral precursor for more complex molecules, its inherent chirality and vicinal diamine motif make it an intriguing starting point for the development of novel chiral ligands for asymmetric catalysis.[1] Chiral 1,2-diamines are foundational components of many successful ligands and organocatalysts, valued for their ability to form stable chelate complexes with metals and to create a well-defined chiral environment around the catalytic center.

From Chiral Precursor to a Novel Catalyst: A Design Strategy

To harness the potential of (S)-methyl 2,3-diaminopropanoate dihydrochloride, it must be transformed into a ligand that can effectively coordinate with a metal center and induce asymmetry. A common and highly effective strategy for modifying chiral diamines is the introduction of bulky substituents on the nitrogen atoms. This modification enhances the steric hindrance and conformational rigidity of the resulting metal complex, which is often crucial for high enantioselectivity.

For the purpose of this guide, we propose the synthesis of a novel hypothetical ligand, (S)-methyl 2,3-bis(p-toluenesulfonamido)propanoate (Me-Dap-Ts) , through the N,N'-ditosylation of the parent diamine. This design is inspired by the highly successful N-tosylated 1,2-diphenylethanediamine (TsDPEN) ligands used in Noyori's seminal work on asymmetric transfer hydrogenation.

Proposed Synthetic Workflow

The synthesis of Me-Dap-Ts from (S)-methyl 2,3-diaminopropanoate dihydrochloride is envisioned as a straightforward, two-step process.

G cluster_0 Ligand Synthesis Start (S)-methyl 2,3-diaminopropanoate dihydrochloride Step1 Neutralization with Base (e.g., Na2CO3) Start->Step1 Free the diamine Step2 N,N'-Ditosylation (TsCl, Pyridine) Step1->Step2 Formation of sulfonamides Product Hypothetical Ligand: (S)-methyl 2,3-bis(p-toluenesulfonamido)propanoate (Me-Dap-Ts) Step2->Product G cluster_1 Catalyst Formation and Reaction Ligand Chiral Diamine Ligand (e.g., Me-Dap-Ts) Active_Catalyst Active Ru-Catalyst Ligand->Active_Catalyst Ru_Precursor [RuCl2(p-cymene)]2 Ru_Precursor->Active_Catalyst Product Chiral Alcohol Active_Catalyst->Product Ketone Prochiral Ketone (Acetophenone) Ketone->Product H_Donor Hydrogen Donor (HCOOH/NEt3) H_Donor->Product

Caption: General scheme for asymmetric transfer hydrogenation of a ketone.

Performance Comparison

The following table presents the established performance of the (S,S)-TsDPEN ligand and the projected, hypothetical performance of our novel Me-Dap-Ts ligand in the asymmetric transfer hydrogenation of acetophenone. The projected data for Me-Dap-Ts is based on the expectation that its structural features would lead to high enantioselectivity, though potentially with slightly lower yields due to its less-explored nature.

LigandCatalyst SystemSubstrateYield (%)ee (%)Reference
(S,S)-TsDPEN [RuCl2(p-cymene)]2 / HCOOH:NEt3Acetophenone95-99>99 (R)
Me-Dap-Ts (Hypothetical) [RuCl2(p-cymene)]2 / HCOOH:NEt3Acetophenone90-95 (Projected)>95 (S) (Projected)N/A

Rationale for Projected Performance: The presence of two sulfonamide groups in Me-Dap-Ts is expected to create a rigid and sterically defined chiral environment around the ruthenium center, analogous to TsDPEN. The stereochemistry of the resulting alcohol is projected to be (S) based on the (S)-configuration of the starting material, assuming a similar transition state geometry to that proposed for TsDPEN.

Experimental Protocols

To ensure the practical applicability of this guide, detailed, self-validating experimental protocols are provided for the synthesis of the hypothetical Me-Dap-Ts ligand and its application in the asymmetric transfer hydrogenation of acetophenone.

Synthesis of (S)-methyl 2,3-bis(p-toluenesulfonamido)propanoate (Me-Dap-Ts)
  • Neutralization: To a solution of (S)-methyl 2,3-diaminopropanoate dihydrochloride (1.0 eq) in water, add sodium carbonate (2.2 eq) portion-wise at 0 °C. Stir for 30 minutes. Extract the free diamine with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Ditosylation: Dissolve the crude diamine in pyridine at 0 °C. Add p-toluenesulfonyl chloride (2.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure Me-Dap-Ts ligand.

Asymmetric Transfer Hydrogenation of Acetophenone
  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 eq) and the Me-Dap-Ts ligand (0.011 eq) in a 5:2 mixture of formic acid and triethylamine. Stir at room temperature for 20 minutes.

  • Reaction: Add acetophenone (1.0 eq) to the catalyst solution. Stir the reaction mixture at the desired temperature (e.g., 28 °C) for the required time (monitor by TLC or GC).

  • Work-up: Upon completion, quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash chromatography. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.

Conclusion and Future Outlook

This guide has repositioned (S)-methyl 2,3-diaminopropanoate dihydrochloride from a simple chiral building block to a promising precursor for a new class of chiral ligands. Through rational design, we have proposed a hypothetical ligand, Me-Dap-Ts, and benchmarked its projected performance against a state-of-the-art catalyst in the asymmetric transfer hydrogenation of ketones. The provided experimental protocols offer a clear pathway for the synthesis and evaluation of this and other novel ligands derived from this versatile chiral scaffold.

The true potential of (S)-methyl 2,3-diaminopropanoate dihydrochloride in asymmetric catalysis lies in its adaptability. The ester functionality offers a handle for further modification or immobilization, while the diamine backbone can be derivatized with a wide array of substituents to tune the steric and electronic properties of the resulting ligands. Future research in this area could lead to the discovery of highly efficient and selective catalysts for a broad range of asymmetric transformations.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

Sources

Cost-benefit analysis of using (S)-methyl 2,3-diaminopropanoate dihydrochloride in large-scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The imperative for enantiomerically pure pharmaceuticals has positioned chiral building blocks as critical assets in modern drug development and large-scale synthesis.[1][2] Among these, (S)-methyl 2,3-diaminopropanoate dihydrochloride, a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap), offers a compelling proposition: a pre-synthesized, stereochemically defined fragment that can potentially streamline complex synthetic routes.[3][4] This guide provides an in-depth cost-benefit analysis of employing this chiral building block, comparing it with a prominent de novo synthetic strategy. We will delve into the economic, efficiency, and process considerations that govern the choice between a "chiral pool" approach and an asymmetric synthesis strategy, supported by experimental data and protocols.

The Strategic Decision: To Build or To Buy Chirality?

The central question for any process chemist considering a chiral target is whether to incorporate a pre-existing chiral center from a readily available source (the "chiral pool" strategy) or to construct the chiral center from achiral or prochiral precursors (asymmetric synthesis). (S)-methyl 2,3-diaminopropanoate dihydrochloride represents the "buy" or chiral pool option, offering a direct route to incorporating the (S)-2,3-diaminopropionyl moiety.

The "Chiral Pool" Advantage with (S)-methyl 2,3-diaminopropanoate dihydrochloride

Utilizing a chiral building block like (S)-methyl 2,3-diaminopropanoate dihydrochloride presents several potential advantages in a large-scale manufacturing context:

  • Reduced Step Count: The most significant benefit is the potential to shorten the overall synthetic sequence. This can lead to a substantial reduction in development time, resource allocation, and ultimately, cost.

  • Assured Stereochemistry: The chirality is already installed and verified, mitigating the risks associated with enantioselectivity in asymmetric reactions, which can be sensitive to catalyst performance, substrate purity, and reaction conditions.

  • Simplified Process Development: By avoiding the development and optimization of a stereoselective step, process chemists can focus on the robustness of subsequent coupling and transformation reactions.

However, these advantages are not without their own set of considerations, primarily centered around the cost and availability of the building block itself.

Comparative Analysis: Two Paths to a Common Scaffold

To provide a tangible comparison, we will analyze two distinct strategies for accessing a common synthetic intermediate, an orthogonally protected L-Dap derivative, which is a versatile precursor for various bioactive molecules.[4]

Strategy A: The Chiral Building Block Approach This strategy utilizes (S)-methyl 2,3-diaminopropanoate dihydrochloride as the starting material, followed by selective protection of the two amino groups.

Strategy B: De Novo Asymmetric Synthesis from D-Serine This approach starts from the readily available and inexpensive chiral pool member, D-serine, and constructs the 2,3-diamino functionality through a series of well-established transformations.[4][5] The use of D-serine to generate an L-Dap derivative involves an inversion of stereochemistry at the alpha-carbon, a common and predictable transformation.

Cost Analysis

A direct comparison of raw material costs is a primary driver in large-scale synthesis decisions. While bulk pricing for specialty chemicals can be subject to negotiation and volume, we can establish a baseline for comparison.

Parameter Strategy A: (S)-methyl 2,3-diaminopropanoate dihydrochloride Strategy B: De Novo Synthesis from D-Serine Rationale & Justification
Starting Material (S)-methyl 2,3-diaminopropanoate dihydrochlorideNα-Fmoc-O-tert-butyl-D-serineD-serine is a commodity amino acid, making its derivatives significantly cheaper at scale. The cost of the pre-formed diamine reflects the embedded synthetic steps.
Estimated Bulk Cost High (inferred from precursor cost of

396/gram)[3]
Low to Moderate ($246/100g for D-Serine)[6]The cost of the immediate precursor to the target building block is substantial. In contrast, D-serine is available in bulk at a much lower price point.
Key Reagents Protecting group reagents (e.g., Boc-anhydride, Fmoc-OSu), bases, solventsLiAlH4, N,O-dimethylhydroxylamine, Ti(OiPr)4, NaBH3CN, primary amines/sulfonamides, oxidizing agents (TCCA/TEMPO)[5]Strategy B involves a greater number of commodity reagents, while Strategy A's primary cost is the starting material.
Overall Raw Material Cost HighModerateThe high initial investment in the chiral building block in Strategy A is the main cost driver. Strategy B's costs are distributed across more, but generally cheaper, reagents.
Process Efficiency and Green Chemistry Metrics

Beyond raw material costs, the efficiency and environmental impact of a process are critical considerations. Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a key metric in green chemistry.

Metric Strategy A: (S)-methyl 2,3-diaminopropanoate dihydrochloride Strategy B: De Novo Synthesis from D-Serine Rationale & Justification
Number of Steps Fewer (typically 2-3 steps for protection)More (typically 4-6 steps)[5]This is the primary advantage of the building block approach.
Overall Yield High (dependent on protection chemistry)Moderate to High (reported yields for individual steps are high, e.g., >80-90%)[5]While Strategy B has more steps, each step is generally high-yielding. The overall yield will be a product of these individual yields.
Process Mass Intensity (PMI) Moderate (dominated by solvent usage in protection and purification steps)High (multiple steps with solvent-intensive workups and purifications)The greater number of transformations and purifications in Strategy B inevitably leads to a higher PMI.
Cycle Time ShorterLongerFewer steps and simpler operations in Strategy A translate to a shorter overall production time.
Waste Generation LowerHigherA higher PMI directly correlates with greater waste generation, a significant drawback for Strategy B.
Safety and Handling Considerations
Aspect Strategy A: (S)-methyl 2,3-diaminopropanoate dihydrochloride Strategy B: De Novo Synthesis from D-Serine Rationale & Justification
Hazardous Reagents Standard protecting group reagents and solvents.Use of highly reactive and hazardous reagents such as Lithium Aluminum Hydride (LiAlH4) and Sodium Cyanoborohydride (NaBH3CN).[5]The de novo synthesis requires careful handling of pyrophoric and highly toxic materials, necessitating specialized equipment and safety protocols.
Process Control Simpler, focused on standard protection/deprotection protocols.More complex, requiring careful control of temperature, moisture, and reagent addition for multiple distinct reaction types.The multi-step nature of Strategy B introduces more critical process parameters that must be tightly controlled.

Experimental Protocols

To provide a practical basis for this comparison, the following are representative experimental protocols for the key transformations in each strategy.

Strategy B: De Novo Synthesis of a Protected L-Dap Methyl Ester from D-Serine

This multi-step protocol is adapted from the work of Varlamov et al. and demonstrates a robust route to orthogonally protected L-Dap derivatives.[5]

Step 1: Synthesis of the Weinreb-Nahm Amide

  • To a solution of Nα-Fmoc-O-tert-butyl-D-serine in DCM, add HOBt (1.1 eq) and EDC (1.1 eq).

  • Stir at room temperature for 2 hours.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIEA (2.5 eq).

  • Stir overnight at room temperature.

  • Perform an aqueous workup to isolate the Weinreb-Nahm amide (typical yield >90%).

Step 2: Reduction to the Aldehyde

  • Dissolve the Weinreb-Nahm amide in dry THF.

  • Add LiAlH4 (2.0 eq) portion-wise at 0 °C.

  • Stir at room temperature for 15-20 minutes, monitoring by TLC.

  • Quench carefully with aqueous NaHCO3.

  • Extract with diethyl ether to afford the crude aldehyde (typical yield >90%).

Step 3: Reductive Amination

  • To a solution of the aldehyde in ethanol, add the desired primary amine or sulfonamide (1.1 eq) and Ti(OiPr)4 (1.2 eq).

  • Stir at room temperature for 10 minutes.

  • Add NaBH3CN (1.5 eq) and stir overnight.

  • Quench and perform an aqueous workup, followed by chromatographic purification to yield the protected 2,3-diaminopropanol (typical yields 80-90%).

Step 4: Oxidation to the Carboxylic Acid

  • Dissolve the protected 2,3-diaminopropanol in a mixture of H2O and CH3CN.

  • Add NaBr (0.1 eq) and TEMPO (0.05 eq).

  • Cool to 0 °C and add TCCA (1.5 eq) portion-wise.

  • Stir until the reaction is complete, then work up to isolate the carboxylic acid.

Step 5: Esterification

  • Treat the carboxylic acid with diazomethane or another suitable methylating agent to obtain the final protected L-Dap methyl ester.

Visualization of Synthetic Strategies

G cluster_A Strategy A: Chiral Building Block Approach cluster_B Strategy B: De Novo Synthesis from D-Serine A1 (S)-methyl 2,3-diaminopropanoate dihydrochloride A2 Orthogonally Protected L-Dap Derivative A1->A2 Selective Protection (e.g., Boc, Fmoc) B1 Nα-Fmoc-O-tert-butyl-D-serine B2 Weinreb-Nahm Amide B1->B2 Amide Formation B3 Aldehyde B2->B3 LiAlH4 Reduction B4 Protected 2,3-diaminopropanol B3->B4 Reductive Amination B5 Protected L-Dap B4->B5 TEMPO Oxidation B6 Protected L-Dap Methyl Ester B5->B6 Esterification

Caption: Comparison of synthetic workflows for producing a protected L-Dap derivative.

Conclusion and Recommendations

The choice between utilizing (S)-methyl 2,3-diaminopropanoate dihydrochloride and pursuing a de novo synthesis is a nuanced decision that hinges on the specific priorities of a project.

Use of (S)-methyl 2,3-diaminopropanoate dihydrochloride is recommended when:

  • Speed to clinic is the primary driver: The significantly shorter synthetic route can accelerate preclinical and early-phase clinical supply.

  • The required scale is small to moderate: For kilogram-scale production, the higher cost of the starting material may be offset by savings in development time and labor.

  • In-house expertise or equipment for handling hazardous reagents is limited: This approach avoids the use of pyrophoric and highly toxic reagents.

A de novo synthesis from a cheaper chiral pool member like D-serine is more advantageous when:

  • Cost of goods is a critical factor for a commercial product: For multi-ton production, the lower cost of the starting material will almost certainly lead to a more economical process, despite the higher initial development effort.

  • A long-term, high-volume manufacturing process is being developed: The investment in process development and optimization for a longer route is justified by the long-term cost savings.

  • Green chemistry metrics are a high priority: While the de novo route has a higher PMI, there are more opportunities for process optimization, such as solvent recycling and telescoping of steps, to improve its environmental footprint over the long term.

Ultimately, the decision requires a thorough techno-economic analysis tailored to the specific target molecule, projected annual demand, and the manufacturing capabilities of the organization. While the "buy" strategy offers a tempting shortcut, the "build" strategy often proves more sustainable and cost-effective for the long-term production of successful pharmaceuticals.

References

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. ACS Publications. [Link]

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction | Request PDF. ResearchGate. [Link]

  • Environmental techno-economic assessment of biocatalytic chiral amines' production processes. American Chemical Society. [Link]

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Document Server@UHasselt. [Link]

  • D-Serine from TargetMol. Biocompare.com. [Link]

  • Serine Manufacturers and Suppliers - Price. Fengchen Group Co., Ltd. [Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PubMed. [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. [Link]

  • Synthesis of L-2,3-Diaminopropionic Acid, a Siderophore and Antibiotic Precursor. ResearchGate. [Link]

  • (S)-Methyl 2,3-diaminopropanoate dihydrochloride Price at Chemsrc. [Link]

  • Biosynthesis of L-2,3-diaminopropanoic acid. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Chiral pool. Wikipedia. [Link]

  • Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. PubMed. [Link]

  • (S)-Methyl 2,3-diaminopropanoate dihydrochloride. MySkinRecipes. [Link]

  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Enzymatic asymmetric synthesis of chiral amino acids. ResearchGate. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. [Link]

  • Three categories of chiral pool use in asymmetric synthesis. ResearchGate. [Link]

  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC - NIH. [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews (RSC Publishing). [Link]

  • Practical Asymmetric Synthesis of 1,2-diamines in the 3-aminoazepane Series. PubMed. [Link]

  • Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC - NIH. [Link]

  • Amino Acid Production Cost Report 2026: Machinery Requirements, Plant Setup & Industry Trends. HackMD. [Link]

  • Alternative diamine synthesis routes. Bio4Matpro. [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante. [Link]

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Review of literature comparing different synthetic methods for diaminopropanoic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diaminopropanoic Acid Esters in Modern Drug Discovery

Diaminopropanoic acid (DAP) and its ester derivatives are non-proteinogenic amino acids that serve as invaluable chiral building blocks in medicinal chemistry and drug development. Their incorporation into peptides and other bioactive molecules can confer unique structural constraints, enhance metabolic stability, and introduce crucial functionalities for molecular recognition. The vicinal diamine motif is a key pharmacophore in a range of therapeutic agents, including antibiotics, enzyme inhibitors, and anticancer drugs. Consequently, the development of efficient and stereoselective synthetic routes to optically pure diaminopropanoic acid esters is a paramount objective for synthetic and medicinal chemists.

This guide provides a comprehensive review and comparative analysis of the principal synthetic strategies for accessing chiral diaminopropanoic acid esters. We will delve into the mechanistic underpinnings of each method, present a critical evaluation of their respective advantages and limitations, and provide detailed experimental protocols for key transformations. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route tailored to their specific research and development needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of chiral diaminopropanoic acid esters can be broadly categorized into several key approaches, each with its own set of strengths and weaknesses. The choice of method often depends on factors such as the desired stereochemistry, the substitution pattern, scalability, and the availability of starting materials. Here, we compare four major strategies: Catalytic Asymmetric Mannich Reaction , Catalytic Asymmetric Hydrogenation , Chiral Pool Synthesis via Reductive Amination , and Asymmetric Phase-Transfer Catalytic Alkylation .

Data Summary: A Head-to-Head Comparison of Key Methodologies
MethodCatalyst/ReagentTypical YieldEnantioselectivity (ee)Diastereoselectivity (dr)Key AdvantagesKey Limitations
Catalytic Asymmetric Mannich Reaction Dinuclear Zinc Complexes, AgOTf/Phosphoramidite, Engineered EnzymesGood to ExcellentHigh to Excellent (up to >99%)Good to Excellent (up to 16:1)Direct C-C and C-N bond formation; high stereocontrol.[1][2][3]Catalyst synthesis can be complex; substrate scope may be limited.
Catalytic Asymmetric Hydrogenation Rh-DuPhos, Rh-BisP*HighExcellent (up to 99%)N/A (for prochiral substrates)Highly efficient and atom-economical; well-established methodology.[4][5][6]Requires specialized high-pressure equipment; substrate synthesis can be multi-step.
Reductive Amination from Chiral Pool Ti(OiPr)₄, NaBH₃CNGoodHigh (derived from starting material)Variable (can be low)Utilizes readily available and inexpensive chiral starting materials (e.g., serine).Stereoselectivity of the reduction can be poor, leading to diastereomeric mixtures.[7][8]
Asymmetric Phase-Transfer Catalysis Chiral Quaternary Ammonium Salts (e.g., from Cinchona alkaloids)ExcellentGood to Excellent (up to 75-98%)N/A (for alkylation of glycine derivatives)Operationally simple; mild reaction conditions; avoids heavy metals.[9]Enantioselectivity can be sensitive to the catalyst structure and reaction conditions.

In-Depth Analysis and Experimental Protocols

Catalytic Asymmetric Mannich Reaction: A Powerful Tool for Stereoselective C-C and C-N Bond Formation

The asymmetric Mannich reaction has emerged as a premier strategy for the synthesis of α,β-diamino acid derivatives, offering a direct route to constructing the vicinal diamine framework with high levels of stereocontrol.[10][11] This reaction involves the addition of an enolate or enolate equivalent to an imine, creating two new stereocenters in a single step.

Causality Behind Experimental Choices: The choice of catalyst is paramount in achieving high diastereo- and enantioselectivity. Chiral metal complexes, such as those based on zinc[1] or silver[3], create a chiral environment that directs the approach of the nucleophile to the imine. The ligands employed, often with phosphino-oxazoline or phosphoramidite scaffolds, are designed to provide steric hindrance that favors one transition state over the others. The use of a base is sometimes necessary to generate the enolate, but direct catalytic variants that avoid pre-formation of the enolate are often preferred for their operational simplicity. More recently, engineered enzymes have demonstrated exceptional stereoselectivity at very low catalyst loadings.[2]

Experimental Protocol: Direct Asymmetric Mannich-type Reaction using a Dinuclear Zinc Catalyst [1]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, the chiral ligand (e.g., a binaphthyl-derived diol, 0.1 mmol) is dissolved in anhydrous THF (2.0 mL).

  • To this solution, a 1.0 M solution of diethylzinc in hexanes (0.2 mmol) is added dropwise at 0 °C. The mixture is stirred at room temperature for 30 minutes to form the active dinuclear zinc catalyst.

  • Reaction Setup: In a separate flame-dried flask, the α-hydroxyketone (e.g., 2-hydroxyacetophenone, 1.0 mmol) and the desired imine (0.5 mmol) are dissolved in anhydrous THF (3.0 mL).

  • The solution is cooled to -30 °C, and the freshly prepared catalyst solution (5 mol%) is added dropwise.

  • Reaction Monitoring and Workup: The reaction is stirred at -30 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-amino alcohol precursor.

Logical Workflow for Asymmetric Mannich Reaction

Mannich_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Mannich Reaction cluster_workup Workup & Purification Ligand Chiral Ligand Catalyst Active Dinuclear Zinc Catalyst Ligand->Catalyst ZnEt2 Diethylzinc ZnEt2->Catalyst Reaction Reaction at -30°C Catalyst->Reaction Hydroxyketone α-Hydroxyketone Hydroxyketone->Reaction Imine Imine Imine->Reaction Quench Quench (NH4Cl) Reaction->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product β-Amino Alcohol Precursor Purify->Product

Caption: Workflow for the dinuclear zinc-catalyzed asymmetric Mannich reaction.

Catalytic Asymmetric Hydrogenation: An Atom-Economical Approach

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds.[4][5] In the context of diaminopropanoic acid ester synthesis, this typically involves the hydrogenation of a prochiral α,β-diamidoacrylate precursor. The use of chiral phosphine ligands, such as DuPhos, in complex with rhodium allows for the delivery of hydrogen to one face of the double bond with high enantioselectivity.[6]

Causality Behind Experimental Choices: The success of this method hinges on the design of the chiral ligand. The C₂-symmetric DuPhos ligand creates a chiral pocket around the rhodium center, and the substrate coordinates to the metal in a way that exposes one face of the alkene to hydrogenation. The choice of the N-acyl protecting groups on the substrate is also critical, as they can influence the binding to the catalyst and, consequently, the enantioselectivity and reaction rate.[4] The reaction is typically carried out under a hydrogen atmosphere, and the pressure can be adjusted to optimize the reaction rate.

Experimental Protocol: Rh-DuPhos-Catalyzed Asymmetric Hydrogenation of a Diamidoacrylate [4]

  • Substrate Preparation: The methyl α-N-benzoyl-β-N-acetyl-diaminopropenoate substrate is synthesized according to literature procedures.

  • Catalyst Preparation: In a glovebox, a solution of [(COD)₂Rh]BF₄ (0.01 mmol) and (S,S)-Et-DuPhos (0.011 mmol) in methanol (5 mL) is stirred for 15 minutes to form the active catalyst.

  • Hydrogenation: The substrate (1.0 mmol) is dissolved in methanol (10 mL) in a high-pressure reactor. The catalyst solution is then added.

  • The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 90 psi).

  • Reaction Monitoring and Workup: The reaction is stirred at room temperature until hydrogen uptake ceases. The solvent is then removed under reduced pressure.

  • Purification: The residue is purified by column chromatography to yield the protected diaminopropanoic acid ester.

Reaction Scheme for Asymmetric Hydrogenation

Hydrogenation_Scheme Substrate Prochiral α,β-Diamidoacrylate Product Chiral Protected Diaminopropanoic Acid Ester Substrate->Product Catalyst [Rh((S,S)-Et-DuPhos)]+ H₂, MeOH

Caption: Rh-DuPhos-catalyzed asymmetric hydrogenation.

Reductive Amination from the Chiral Pool: Leveraging Nature's Building Blocks

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of diaminopropanoic acid esters, serine is an excellent starting point.[7] The strategy involves the conversion of the serine hydroxyl group into a leaving group, followed by displacement with an azide, and subsequent reduction and amination steps. A more direct approach involves the oxidation of a protected serine derivative to an aldehyde, followed by reductive amination.

Causality Behind Experimental Choices: This method's primary advantage is that the stereochemistry at the α-carbon is pre-defined by the choice of L- or D-serine. The key challenge is controlling the stereochemistry at the newly formed β-amino center during the reductive amination step. The choice of reducing agent is critical; mild hydrides like sodium cyanoborohydride (NaBH₃CN) are often used as they selectively reduce the iminium ion intermediate in the presence of the aldehyde.[8] The use of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can facilitate the formation of the imine intermediate.[7] However, this method often yields diastereomeric mixtures, which may require chromatographic separation. The use of orthogonal protecting groups is essential to differentiate the two amino functionalities for subsequent synthetic manipulations.[12]

Experimental Protocol: Synthesis of a Protected Diaminopropanoic Acid Ester from Serine via Reductive Amination [7]

  • Aldehyde Formation: A suitably protected serine derivative (e.g., N-Fmoc-O-tert-butyl-D-serine) is converted to the corresponding aldehyde.

  • Imine Formation: The aldehyde (0.56 mmol) is dissolved in dry ethanol (4 mL), and Ti(OiPr)₄ (1.12 mmol) is added at room temperature. After 10 minutes, the desired primary amine or sulfonamide (0.67 mmol) is added, and the mixture is stirred until imine formation is complete (monitored by TLC).

  • Reduction: Sodium cyanoborohydride (NaBH₃CN, 0.84 mmol) is added to the reaction mixture, which is then stirred overnight at room temperature.

  • Workup: The reaction is quenched by the addition of brine (5 mL). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Oxidation and Esterification: The resulting protected 2,3-diaminopropanol is then oxidized to the corresponding carboxylic acid, followed by esterification to yield the final product.

  • Purification: The final product is purified by column chromatography.

Protecting Group Strategy in Diaminopropanoic Acid Synthesis

Protecting_Groups DAP Diaminopropanoic Acid PG1 Protect α-Amino Group (e.g., Boc, Fmoc) DAP->PG1 PG2 Protect β-Amino Group (e.g., Cbz, Teoc) DAP->PG2 Ester Esterify Carboxyl Group (e.g., Me, Et, tBu) DAP->Ester Final Orthogonally Protected DAP Ester PG1->Final PG2->Final Ester->Final

Caption: Orthogonal protecting group strategy for DAP esters.

Asymmetric Phase-Transfer Catalytic Alkylation: A Mild and Operationally Simple Method

Asymmetric phase-transfer catalysis (PTC) offers a mild and operationally simple approach for the enantioselective synthesis of α-amino acids and their derivatives.[9] This method is particularly useful for the α-alkylation of glycine imine esters, which are precursors to α-substituted α,β-diaminopropanoic acids. The reaction occurs in a biphasic system (e.g., aqueous base and an organic solvent), with a chiral quaternary ammonium salt transferring the enolate from the aqueous phase to the organic phase, where it reacts with an alkylating agent.

Causality Behind Experimental Choices: The chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, forms a chiral ion pair with the enolate in the organic phase. This chiral environment dictates the facial selectivity of the subsequent alkylation reaction. The choice of the imine protecting group on the glycine derivative is important for both enolate formation and the steric environment around the reacting center. The base concentration and the choice of organic solvent can also significantly impact the reaction's efficiency and enantioselectivity. Recent developments have shown that these reactions can be performed under solvent-free conditions in a ball mill, offering a greener alternative.[9]

Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base in a Ball Mill [9]

  • Schiff Base Formation: The protected glycine hydrochloride and benzophenone imine are milled together in a ball mill in the absence of a solvent to form the Schiff base.

  • Alkylation: The resulting Schiff base, a halogenated alkylating agent (e.g., benzyl bromide), and potassium hydroxide (KOH) are placed in the milling vessel.

  • Catalyst Addition: A chiral ammonium salt derived from cinchonidine (as the phase-transfer catalyst) is added to the mixture.

  • Milling: The mixture is milled at room temperature for the specified time.

  • Workup and Purification: The reaction mixture is extracted with an organic solvent, and the product is purified by column chromatography.

Conclusion and Future Outlook

The synthesis of enantiomerically pure diaminopropanoic acid esters remains an area of active research, driven by the importance of these compounds in drug discovery. This guide has provided a comparative overview of four major synthetic strategies, each with its unique advantages and disadvantages.

  • Catalytic Asymmetric Mannich Reactions offer a direct and highly stereoselective route, with enzymatic methods showing particular promise for their efficiency and mild conditions.

  • Catalytic Asymmetric Hydrogenation is a well-established and atom-economical method, particularly for the synthesis of α,β-diamino acid derivatives from prochiral precursors.

  • Reductive Amination from the Chiral Pool provides a cost-effective approach by leveraging readily available starting materials, although control of diastereoselectivity can be a challenge.

  • Asymmetric Phase-Transfer Catalysis represents a mild and operationally simple method, with recent advances in solvent-free conditions enhancing its green chemistry credentials.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources. Future developments in this field will likely focus on the discovery of new and more efficient catalysts, the expansion of substrate scope, and the development of more sustainable and environmentally friendly synthetic protocols. The continued innovation in these synthetic methodologies will undoubtedly accelerate the discovery and development of new therapeutics based on the versatile diaminopropanoic acid scaffold.

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  • Robinson, A. J., Stanislawski, P., Mulholland, D., He, L., & Li, H. Y. (2001). Highly Enantioselective Synthesis of α,β-Diaminopropanoic Acid Derivatives Using a Catalytic Asymmetric Hydrogenation Approach. The Journal of Organic Chemistry, 66(12), 4148-4152. [Link]

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  • Seidel, D., et al. (2020). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 142(4), 1836-1841. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-methyl 2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. This guide provides a detailed, step-by-step framework for the safe disposal of (S)-methyl 2,3-diaminopropanoate dihydrochloride (CAS No. 147857-43-0), ensuring the protection of personnel, the environment, and institutional compliance. The procedures outlined here are built on a foundation of risk mitigation and adherence to established safety protocols.

Core Hazard Identification and Immediate Safety

(S)-methyl 2,3-diaminopropanoate dihydrochloride is classified as a corrosive solid. The primary danger associated with this compound is its ability to cause severe skin burns and eye damage, as indicated by the GHS05 pictogram and H314 hazard statement. As a dihydrochloride salt of an amine, it will form an acidic and corrosive solution upon contact with moisture or when dissolved in water. Therefore, all handling and disposal operations must be conducted with the assumption that the material is hazardous.

Immediate Safety Precautions:

  • Engineering Controls: Always handle the solid compound inside a certified chemical fume hood to prevent the inhalation of any airborne dust particles.[1] Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.[2][3]

  • Avoid Incompatibilities: Store this compound away from strong bases and oxidizing agents to prevent potentially vigorous or exothermic reactions. Segregation of waste streams is a critical safety principle.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling (S)-methyl 2,3-diaminopropanoate dihydrochloride in any form—solid, solution, or as waste.

PPE ItemSpecificationRationale
Eye & Face Protection Chemical splash goggles and a full-face shield.[2][5]Protects against splashes of solutions and airborne dust, preventing severe eye damage. The face shield offers a secondary layer of protection.
Hand Protection Chemical-resistant gloves (e.g., Nitrile) for incidental contact. For prolonged handling, consult manufacturer data.Prevents direct skin contact and chemical burns. Nitrile gloves offer good initial protection, but prolonged use requires verification.[5]
Body Protection A buttoned lab coat and, for larger quantities or spill cleanup, a chemical-resistant apron over the lab coat.[2][6]Protects skin and personal clothing from contamination. An apron provides an additional barrier against corrosive liquid penetration.
Footwear Closed-toe shoes made of a non-porous material.Prevents injury from dropped items or spills.
Disposal Decision Workflow

The correct disposal procedure depends on the nature and quantity of the waste. This workflow provides a clear decision path to the appropriate protocol.

DisposalWorkflow start Start: Identify Waste Type q_empty Is the container empty (i.e., only trace residue)? start->q_empty q_spill Is this a small, contained spill? q_empty->q_spill No p_container Protocol 1: Empty Container Decontamination q_empty->p_container Yes p_spill Protocol 2: Spill Management and Neutralization q_spill->p_spill Yes p_bulk Protocol 3: Bulk/Expired Solid Waste Packaging q_spill->p_bulk No (Bulk/Expired Solid) end_process Package, Label, and Store for EHS Pickup p_container->end_process p_spill->end_process p_bulk->end_process

Caption: Disposal decision workflow for (S)-methyl 2,3-diaminopropanoate dihydrochloride.

Experimental Protocols for Disposal

Causality: An "empty" container is never truly empty and may hold enough corrosive residue to cause harm. This procedure ensures the container is thoroughly decontaminated before disposal, protecting waste handlers.

Methodology:

  • Initial Rinse: Working in a chemical fume hood and wearing full PPE, rinse the empty container three times with a small amount of cold water. Swirl gently to ensure the entire inner surface is contacted.

  • Collect Rinsate: Pour the rinsate from all three rinses into a designated hazardous waste container labeled "Aqueous Corrosive Waste."

  • Neutralize Rinsate (Optional, if policy allows): The collected aqueous rinsate can be neutralized by slowly adding a weak base, such as a 5% sodium bicarbonate solution, while stirring. Monitor the pH with test strips until it is in the neutral range (pH 6-8).

  • Container Disposal: Once triple-rinsed, deface the original chemical label completely. The container can now typically be disposed of in the appropriate glass or plastic recycling bin, per your institution's guidelines. Do not place containers that held acutely hazardous waste in the regular trash.[7]

  • Waste Disposal: The collected (and potentially neutralized) rinsate must be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department.[4]

Causality: This protocol is designed to safely contain, neutralize, and collect a small spill (<100g) of the solid material, mitigating the risk of exposure and environmental contamination. Do not use combustible materials like paper towels to absorb the initial spill.

Methodology:

  • Alert & Isolate: Alert personnel in the immediate area. If safe to do so, restrict access to the spill zone.

  • Don PPE: Wear all PPE listed in the table above, including a face shield and chemical-resistant apron.

  • Contain Spread: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne. Do not sweep the dry powder.

  • Neutralization: Prepare a 5-10% solution of sodium bicarbonate (baking soda) or sodium carbonate (soda ash) in water. Slowly and carefully add the basic solution to the contained spill from the outside in.[5] The acidic nature of the dihydrochloride salt will cause effervescence (fizzing) as it is neutralized. Apply the solution until the fizzing stops.

  • Verify pH: Use pH paper to test the slurry, ensuring it is within a neutral range (pH 6-8). Add more neutralizing agent if necessary.

  • Collect Residue: Once neutralized, use a plastic dustpan or scoop to collect the absorbed, neutralized material. Place it into a heavy-duty plastic bag or a designated solid waste container.

  • Final Decontamination: Wipe the spill area with a damp cloth or sponge. Place all used cleanup materials (gloves, sponges, absorbent pads) into the waste bag.

  • Package Waste: Seal the bag, then place it inside a second bag (double-bagging). Attach a completed hazardous waste label to the outer bag.

Causality: Unused, expired, or bulk quantities of the chemical must be disposed of directly as hazardous waste. Attempting to neutralize large quantities can be dangerous due to significant heat generation and is not recommended.

Methodology:

  • Container Integrity: Ensure the original container is in good condition, with a secure, tightly-fitting cap. If the original container is damaged, carefully transfer the solid to a new, compatible, and properly sized container.

  • Labeling: The container must have a fully completed hazardous waste label affixed.

  • Secondary Containment: Place the sealed primary container into a larger, shatter-resistant secondary container (such as a plastic tub or bucket) to contain any potential leaks.[4]

  • Storage: Store the packaged waste in a designated Satellite Accumulation Area (SAA) away from incompatible materials (e.g., bases). The storage area should be secure, well-ventilated, and below eye level.[1][8]

Hazardous Waste Labeling and Storage

Proper labeling is a legal requirement and essential for safety. Every container of waste generated from the protocols above must be immediately labeled.

Mandatory Label Information: [7][9][10]

  • The words "Hazardous Waste"

  • Full Chemical Name: "(S)-methyl 2,3-diaminopropanoate dihydrochloride" (and any other components, e.g., water, sodium bicarbonate for spill cleanup residue).

  • Hazard Characteristics: Check the box for "Corrosive."

  • Generator Information: Your name, Principal Investigator (PI), department, and contact information.

Once labeled, store the waste in your lab's designated SAA and request a pickup from your EHS department according to their procedures. Never dispose of this chemical or its un-neutralized solutions down the drain.[4][11]

By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that the lifecycle of every chemical is managed responsibly from acquisition to final disposal.

References

  • How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. CoAction Specialty. [Link]

  • Hazardous Waste Storage & Labeling. UC Davis Safety Services. (2020-04-17). [Link]

  • Hazardous Waste Requirements. University of Tennessee, Knoxville Environmental Health & Safety. [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. [Link]

  • Corrosive Materials. Princeton University Environmental Health and Safety. [Link]

  • General Use SOP - Corrosive Materials. Stanford Environmental Health & Safety. (2024-09-11). [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. (2025-07-02). [Link]

  • Hazardous Waste Labeling: What You Need to Know. HWH Environmental. [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip. [Link]

  • Label requirements for hazardous waste. Safety+Health Magazine. (2018-09-23). [Link]

  • (S)-Methyl 2,3-diaminopropanoate dihydrochloride. MySkinRecipes. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Neutralization Technology to Reduce Corrosion from Heat Stable Amine Salts. OnePetro. (1995-03-26). [Link]

  • US5211840A - Neutralizing amines with low salt precipitation potential.
  • Neutralization technology to reduce corrosion from heat stable amine salts. OSTI.gov. (1995-11-30). [Link]

  • US5686588A - Amine acid salt compounds and process for the production thereof.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-methyl 2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in pharmaceutical research and peptidomimetic synthesis, (S)-methyl 2,3-diaminopropanoate dihydrochloride is a compound that demands meticulous handling.[1] Its dual amine functionality and inherent reactivity necessitate a comprehensive understanding of its hazard profile to ensure laboratory safety. This guide provides an in-depth, experience-driven protocol for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this substance, moving beyond a simple checklist to instill a culture of safety and procedural excellence.

Hazard Analysis: The Foundation of Your Safety Protocol

Understanding the "why" behind each piece of PPE begins with a clear-eyed assessment of the risks. While specific data for this exact compound is limited, the safety profiles of structurally similar aminopropanoate derivatives and dihydrochloride salts provide a reliable basis for our operational plan.

Safety Data Sheets (SDS) for analogous compounds consistently classify them under the following hazard categories:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2] This triple threat is the primary driver for our comprehensive PPE strategy, as it indicates multiple routes of potential exposure.

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3] Dihydrochloride salts, in particular, can be corrosive or irritating upon contact with mucous membranes.

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory irritation.[3]

This hazard profile dictates that our primary goal is to establish a complete barrier between the researcher and the chemical, preventing all routes of exposure: dermal, ocular, and respiratory.

The Core Directive: Engineering Controls and Personal Protective Equipment

Before any personal equipment is worn, the first line of defense must be established. Your primary engineering control is the environment in which you work.

Primary Engineering Control: The Chemical Fume Hood All handling of (S)-methyl 2,3-diaminopropanoate dihydrochloride powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is critical to containing airborne particulates and preventing systemic inhalation, which is a key exposure risk.[3][4]

Personal Protective Equipment: Your Last Line of Defense

The following table summarizes the essential PPE. The subsequent sections will detail the rationale and specific procedures for each.

Protection Type Required Equipment Key Specification/Standard Rationale for Use
Hand Protection Nitrile GlovesASTM F739 (Chemical Resistance)Prevents dermal absorption and skin irritation.[2][5]
Eye Protection Chemical Safety GogglesANSI Z87.1Protects against splashes and airborne dust.[3][5]
Body Protection Fully-Buttoned Laboratory CoatLong-sleeved, appropriate fitShields skin and personal clothing from contamination.[2]
Respiratory N95 Respirator (or higher)NIOSH-approvedRequired for spill cleanup or if engineering controls fail.[5]
Face Protection Face Shield (in addition to goggles)ANSI Z87.1Recommended during procedures with a high risk of splashing.

Operational Plan: A Step-by-Step Guide to PPE Usage

Adherence to a strict, repeatable procedure for donning and doffing PPE is as crucial as the equipment itself. This self-validating system ensures that you do not inadvertently contaminate yourself during the process.

Pre-Handling Safety Check
  • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Inspect all PPE for signs of damage (e.g., tears in gloves, cracks in goggles).

  • Locate the nearest safety shower and eye wash station.[5]

  • Ensure you have the appropriate waste containers ready for both chemical waste and contaminated solid waste.

Step 1: Donning PPE (Putting On)

The sequence is designed to minimize contamination of "clean" items.

  • Laboratory Coat: Put on your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Put on your chemical safety goggles. If a high splash risk exists, add a face shield over the goggles.

  • Gloves: Don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.

Step 2: Doffing PPE (Taking Off)

This is the most critical phase for preventing self-contamination. The principle is "dirty-to-dirty."

  • Gloves: This is the most contaminated item. Remove the first glove by pinching the cuff (without touching your skin) and peeling it off inside-out. With your ungloved hand, slide your finger under the cuff of the remaining glove and peel it off inside-out. Dispose of them immediately in the designated waste container.[6]

  • Goggles/Face Shield: Remove by handling the strap, not the front surface.

  • Laboratory Coat: Unbutton the coat. Remove it by rolling the shoulders forward and pulling it off inside-out. Hang it in its designated location or dispose of it if it is known to be contaminated.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE.[2][3]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a seamless extension of the handling process.

  • Contaminated PPE: All disposable items, such as used gloves, are considered contaminated waste. They must be placed in a clearly labeled, sealed container designated for solid chemical waste. Do not discard them in regular trash.

  • Chemical Waste: The compound and any solutions must be disposed of in a designated, sealed, and properly labeled hazardous waste container. Follow all local and institutional regulations for chemical waste disposal.[2][7]

Visualization: PPE Selection & Decontamination Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Use cluster_post Post-Handling Phase start Task: Handle (S)-methyl 2,3-diaminopropanoate dihydrochloride assess_risk Assess Risks: - Inhalation (dust) - Dermal Contact - Eye Contact start->assess_risk eng_control Primary Control: Work in Chemical Fume Hood assess_risk->eng_control select_ppe Select Core PPE: 1. Lab Coat 2. Safety Goggles 3. Nitrile Gloves eng_control->select_ppe don_ppe Don PPE (Correct Sequence) select_ppe->don_ppe handle_chem Perform Experiment don_ppe->handle_chem dispose_waste Dispose of Chemical & Contaminated Solid Waste handle_chem->dispose_waste doff_ppe Doff PPE (Correct Sequence) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_task Task Complete wash_hands->end_task

Caption: PPE Selection and Decontamination Workflow.

References

  • TCI Chemicals. (2025, November 10). Safety Data Sheet: 1,3-Diaminopropane Dihydrochloride.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • Fisher Scientific. (2012, March 14). Safety Data Sheet.
  • Fisher Scientific. (2024, April 29). Safety Data Sheet.
  • MedChemExpress. (2023, February 21). D-2,3-Diaminopropionic acid monohydrochloride-SDS.
  • Merck Millipore. (2024, October 21). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 3-DIMETHYL AMINOPROPYL CHLORIDE HYDROCHLORIDE CAS No 5407-04-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2025, April 29). Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.